Palomid 529
Descripción
mTORC1/mTORC2 Inhibitor this compound is an orally bioavailable inhibitor of raptor-mammalian target of rapamycin (mTOR) complex 1 (mTOR complex 1; mTORC1; TOR complex 1; TORC1) and rictor-mTOR (mTOR complex 2; mTORC2; TOR complex 2; TORC2), with potential antineoplastic activity. Upon oral administration, mTORC1/mTORC2 inhibitor this compound targets, selectively binds to and inhibits both mTORC1 and mTORC2, which may result in apoptosis and a decrease in proliferation in mTORC1/2-expressing tumor cells. mTOR is a serine/threonine kinase that is upregulated in some tumors; it plays an important role in the PI3K/Akt/mTOR signaling pathway which is often deregulated in cancer cells.
PALOMID-529 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
both a TORC1 and TORC2 inhibitor with antineoplastic activity; structure in first source
Propiedades
IUPAC Name |
8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-14(25)16-6-9-18-19-11-22(28-3)23(12-21(19)30-24(26)20(18)10-16)29-13-15-4-7-17(27-2)8-5-15/h4-12,14,25H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAHTLOYHVWAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=C(C=C4)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026005 | |
| Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914913-88-5 | |
| Record name | Palomid 529 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914913-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palomid 529 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914913885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palomid 529 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12812 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-(1-Hydroxy-ethyl)-2-methoxy-3-(4-methoxy-benzyloxy)-benzo(c)chromen-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 914913-88-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALOMID 529 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV9409EWG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RES-529: A Technical Guide to a Novel PI3K/AKT/mTOR Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RES-529, also known as Palomid 529, is a novel small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This document provides a comprehensive technical overview of RES-529, including its discovery, a plausible chemical synthesis, mechanism of action, and key preclinical data. Detailed experimental protocols for the characterization of RES-529 are also provided to facilitate further research and development.
Discovery and Rationale
The discovery of RES-529 was predicated on the observation that certain antiestrogen compounds exhibit antiangiogenic and antiproliferative properties independent of their interaction with the estrogen receptor.[1] This led to the exploration of a dibenzo[c]chromen-6-one scaffold, from which RES-529 was developed.[1] While originating from an antiestrogen template, RES-529 itself is devoid of antiestrogenic activity.[1] Its potent inhibition of the PI3K/AKT/mTOR pathway positions it as a promising therapeutic candidate for various cancers, including glioblastoma, for which it has received orphan drug designation from the U.S. Food and Drug Administration.[2]
Chemical Synthesis
A detailed, step-by-step synthesis for RES-529 has not been publicly disclosed. However, based on the chemical structure and established methods for the synthesis of related 6H-benzo[c]chromen-6-one derivatives, a plausible synthetic route is proposed. This multi-step synthesis involves the construction of the core dibenzo[c]chromen-6-one structure, followed by functional group manipulations to introduce the requisite substituents.
-
Step 1: Synthesis of the 6H-benzo[c]chromen-6-one core. This can be achieved via an Ullmann condensation reaction between a suitably substituted 2-bromobenzoic acid and a resorcinol derivative, in the presence of a copper catalyst and a base.[3] Alternatively, palladium-catalyzed domino reactions, such as a Suzuki-Miyaura cross-coupling followed by oxidative lactonization, can be employed.[1]
-
Step 2: Functionalization of the core. Subsequent steps would involve the introduction of the methoxy and the 4-(2-hydroxyethoxy)phenyl groups. The ether linkages can be formed through Williamson ether synthesis, reacting the hydroxylated dibenzo[c]chromen-6-one intermediates with the appropriate alkyl halides (e.g., methyl iodide and a protected 2-(4-bromophenoxy)ethanol) in the presence of a base such as potassium carbonate.[3]
-
Step 3: Final modifications. The synthesis would conclude with any necessary deprotection steps and purification of the final compound, RES-529.
Mechanism of Action
RES-529 exerts its anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. Uniquely, it disrupts the formation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the downstream inhibition of key cellular processes.[2][4] This dual inhibition is a key differentiator from other mTOR inhibitors that primarily target mTORC1.[2] The dissociation of these complexes prevents the phosphorylation of critical downstream effectors, including AKT, S6 ribosomal protein, and 4E-BP1, thereby impeding cell growth, proliferation, and survival.[2][4]
Preclinical Data
In Vitro Activity
RES-529 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The IC50 values for cell growth inhibition are typically in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Various | Cancer | 5-15 | [2] |
In Vivo Efficacy
In preclinical animal models, RES-529 has shown significant tumor growth inhibition. In a glioblastoma xenograft model, treatment with RES-529 resulted in a substantial reduction in tumor volume.
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Mouse Xenograft | Glioblastoma | Not Specified | up to 78 | [2] |
Experimental Protocols
mTORC1/mTORC2 Co-Immunoprecipitation
This protocol details a method to assess the effect of RES-529 on the integrity of the mTORC1 and mTORC2 complexes.
-
Cell Culture and Treatment: Culture cells (e.g., U87MG glioblastoma cells) to 70-80% confluency. Treat cells with RES-529 at the desired concentration (e.g., 10 µM) or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable buffer (e.g., CHAPS-based lysis buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against mTOR overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for a further 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against Raptor (for mTORC1) and Rictor (for mTORC2).
Western Blotting for Downstream Effectors
This protocol is for assessing the phosphorylation status of key downstream targets of mTORC1 and mTORC2.
-
Protein Extraction and Quantification: Prepare cell lysates as described above and determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-S6K, and phospho-4E-BP1 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vivo Glioblastoma Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of RES-529.
-
Cell Implantation: Subcutaneously inject a suspension of U87MG human glioblastoma cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Measurement: Allow the tumors to establish and reach a palpable size. Measure tumor dimensions regularly (e.g., twice weekly) using calipers and calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Treatment: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer RES-529 or vehicle control according to the desired dosing schedule and route of administration.
-
Monitoring and Endpoint: Monitor the tumor growth and body weight of the animals throughout the study. The study endpoint may be a predetermined tumor volume or a specified time point.
Conclusion
RES-529 is a promising dual mTORC1/mTORC2 inhibitor with demonstrated preclinical activity in various cancer models. Its unique mechanism of action and potent anti-tumor effects warrant further investigation and clinical development. The technical information and protocols provided in this guide are intended to support the ongoing research and evaluation of this novel therapeutic agent.
References
P529: A Novel Dual TORC1/TORC2 Inhibitor for Oncological Research and Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
P529, also known as Palomid 529 or RES-529, is a novel small molecule inhibitor of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][2] It distinguishes itself from other mTOR inhibitors by its unique mechanism of action: the dual dissociation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] This dual inhibitory action overcomes some of the limitations of traditional mTOR inhibitors, such as rapalogs, which primarily target mTORC1 and can lead to feedback activation of the PI3K/Akt pathway.[3] P529 has demonstrated significant preclinical efficacy in a variety of cancer models, including glioblastoma, prostate, and breast cancer, by inhibiting tumor growth, angiogenesis, and sensitizing cancer cells to other therapies.[1][4] This technical guide provides a comprehensive overview of P529, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action: Dual Dissociation of mTOR Complexes
P529 functions as an allosteric inhibitor that disrupts the protein-protein interactions within both mTORC1 and mTORC2, leading to their dissociation.[3] This is a distinct mechanism compared to ATP-competitive mTOR kinase inhibitors. By dissociating both complexes, P529 effectively downregulates the signaling of both major branches of the mTOR pathway.
mTORC1 Inhibition: P529-induced dissociation of mTORC1 inhibits the phosphorylation of its key downstream effectors, including ribosomal protein S6 (S6) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][5] This leads to a reduction in protein synthesis and cell growth.
mTORC2 Inhibition: The dissociation of mTORC2 by P529 prevents the phosphorylation of Akt at Serine 473, a crucial step for its full activation.[6] This inhibition of Akt signaling further contributes to the anti-proliferative and pro-apoptotic effects of P529.
The dual inhibition of both mTORC1 and mTORC2 by P529 prevents the feedback activation of Akt that is often observed with mTORC1-specific inhibitors, leading to a more complete and sustained blockade of the PI3K/Akt/mTOR pathway.[3]
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. The Brain Penetrating and Dual TORC1/TORC2 Inhibitor, RES529, Elicits Anti-Glioma Activity and Enhances the Therapeutic Effects of Anti-Angiogenetic Compounds in Preclinical Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
Palomid 529: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palomid 529 (P529), also known as RES-529, is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] Preclinical research has demonstrated its potent anti-proliferative and anti-angiogenic activities across a range of cancer models, including glioblastoma, prostate, and breast cancer.[1][3] A key feature of this compound is its unique mechanism of action as a dual TORC1 and TORC2 inhibitor, which it achieves by inducing the dissociation of these two complexes.[1][4] This dual inhibition allows this compound to circumvent the feedback loops often associated with mTORC1-selective inhibitors, leading to a more comprehensive blockade of the PI3K/Akt/mTOR pathway.[4][5] Furthermore, this compound has shown the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of central nervous system malignancies.[6][7][8] This guide provides an in-depth overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound functions as an allosteric inhibitor of mTOR, causing the dissociation of both the mTORC1 and mTORC2 complexes.[7] This leads to the downstream inhibition of key signaling proteins that regulate cell growth, proliferation, survival, and angiogenesis.[1][9] Specifically, this compound has been shown to decrease the phosphorylation of Akt at Serine 473 (a target of mTORC2) and downstream targets of mTORC1, such as ribosomal protein S6 and 4E-BP1.[1][10][11] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1 and can lead to a feedback activation of Akt, this compound's inhibition of mTORC2 directly blocks this pro-survival signal.[4][5]
// Nodes P529 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt_S473 [label="Akt (S473)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges P529 -> mTORC1 [label="inhibits\n(dissociation)", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=tee]; P529 -> mTORC2 [label="inhibits\n(dissociation)", style=dashed, color="#EA4335", fontcolor="#202124", arrowhead=tee]; mTORC1 -> S6K [color="#5F6368"]; mTORC1 -> _4EBP1 [color="#5F6368"]; mTORC2 -> Akt_S473 [label="phosphorylates", fontcolor="#5F6368", color="#5F6368"]; S6K -> CellGrowth [color="#5F6368"]; _4EBP1 -> CellGrowth [color="#5F6368"]; Akt_S473 -> CellGrowth [color="#5F6368"]; Akt_S473 -> Angiogenesis [color="#5F6368"]; }
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits both mTORC1 and mTORC2, leading to the downstream suppression of pathways involved in cell growth, proliferation, and angiogenesis.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines.
| Cell Line Type | Assay | Endpoint | Result | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | IC50 | ~10 nM (VEGF-stimulated) | [1][4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | IC50 | ~30 nM (bFGF-stimulated) | [1][4] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Apoptosis | DNA Fragmentation | 4-fold induction | [4][11] |
| NCI-60 Cancer Cell Panel | Proliferation | GI50 | <35 µM | [3][12] |
| Central Nervous System Cancer Cells (NCI-60) | Proliferation | IC50 | 5-15 µM | [1][11] |
| Prostate Cancer Cells (NCI-60) | Proliferation | IC50 | 5-30 µM | [11] |
| Prostate Cancer (PC-3) | Proliferation | Growth Inhibition | 30% at 2 µM, 60% at 7 µM | [13] |
In Vivo Efficacy
Preclinical studies in animal models have confirmed the anti-tumor and anti-angiogenic activity of this compound.
| Cancer Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Glioblastoma | C6 Glioma Xenograft (mice) | i.p. dosing | Significant inhibition | [4][10] |
| Glioblastoma | U87 Glioma Xenograft (mice) | 25 and 50 mg/kg/2 days | Dose-dependent inhibition | [5] |
| Prostate Cancer | PC-3 Xenograft (mice) | 20 mg/kg | 57.1% reduction | [3][12] |
| Prostate Cancer | PC-3 Xenograft (mice) | 50, 100, 200 mg/kg | 10%, 47.6%, 59.3% reduction | [11] |
| Prostate Cancer | 22rv1 Xenograft (mice) | 50, 100, 200 mg/kg | 9%, 38.7%, 51.5% reduction | [11] |
| Breast Cancer | Brca1-deficient model (mice) | Not specified | Marked suppression | [12] |
| Various Cancers | Animal models with abnormally activated PI3K/Akt/mTOR pathway | Not specified | Up to 78% reduction | [1][2] |
Pharmacokinetics
A key advantage of this compound is its ability to penetrate the blood-brain barrier (BBB). Studies have shown that it is not a significant substrate for the ABC transporters P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), which are major contributors to the efflux of drugs from the brain.[6][14]
| Formulation | Oral Bioavailability | Brain-to-Plasma Ratio | Reference |
| Micronized | 5% | >1 | [6][8] |
| Olive oil | ~50% | Not specified | [6] |
| Spray-dried | ~50% | Not specified | [6] |
Experimental Protocols
Cell Proliferation Assay
This protocol outlines the general steps for assessing the anti-proliferative effects of this compound on endothelial or cancer cell lines.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; add_P529 [label="Add varying concentrations\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate for a defined period\n(e.g., 72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagent [label="Add proliferation reagent\n(e.g., MTT, WST-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_absorbance [label="Measure absorbance", fillcolor="#F1F3F4", fontcolor="#202124"]; calculate_IC50 [label="Calculate IC50/GI50 values", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed_cells; seed_cells -> add_P529; add_P529 -> incubate; incubate -> add_reagent; add_reagent -> measure_absorbance; measure_absorbance -> calculate_IC50; calculate_IC50 -> end; }
Figure 2: Cell Proliferation Assay Workflow. A generalized workflow for determining the in vitro anti-proliferative activity of this compound.
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cells are seeded in 96-well plates at a density of approximately 1,000 cells per well in complete medium.[15]
-
Drug Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.[12]
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A cell proliferation reagent (e.g., MTT, WST-1) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibitory 50 (GI50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.[11][12]
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Lysis: Cells treated with this compound are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of Akt (S473), S6, and 4E-BP1. An antibody against a housekeeping protein (e.g., actin, GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]
In Vivo Tumor Xenograft Studies
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; implant_cells [label="Subcutaneously implant\ntumor cells into mice", fillcolor="#F1F3F4", fontcolor="#202124"]; tumor_growth [label="Allow tumors to reach\na palpable size", fillcolor="#F1F3F4", fontcolor="#202124"]; randomize [label="Randomize mice into\ntreatment groups", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Administer this compound\n(e.g., oral, i.p.)", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_tumor [label="Measure tumor volume\nperiodically", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor_toxicity [label="Monitor for signs of toxicity\n(e.g., weight loss)", fillcolor="#F1F3F4", fontcolor="#202124"]; euthanize [label="Euthanize mice and\nexcise tumors", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze tumor weight and\nperform further analysis\n(e.g., IHC, Western blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> implant_cells; implant_cells -> tumor_growth; tumor_growth -> randomize; randomize -> treat; treat -> measure_tumor; treat -> monitor_toxicity; measure_tumor -> euthanize [label="At study endpoint"]; monitor_toxicity -> euthanize [label="If toxicity observed"]; euthanize -> analyze; analyze -> end; }
Figure 3: In Vivo Xenograft Study Workflow. This diagram outlines the key steps in assessing the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model: Athymic nude mice are typically used.[4]
-
Tumor Cell Implantation: Cancer cells (e.g., C6 glioma, PC-3) are injected subcutaneously into the flank of the mice.[3][10]
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered via oral gavage or intraperitoneal (i.p.) injection at various doses and schedules. The control group receives the vehicle.[4][11]
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.[5]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).[3][5]
Conclusion
The preclinical data for this compound strongly support its development as a potent anti-cancer agent. Its unique dual inhibitory mechanism of mTORC1 and mTORC2, coupled with its ability to cross the blood-brain barrier, positions it as a promising therapeutic for a variety of solid tumors, particularly glioblastoma. The in vitro and in vivo studies consistently demonstrate its anti-proliferative and anti-angiogenic effects. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in oncology.[16][17][18]
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ovid.com [ovid.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | mTOR | Apoptosis | TargetMol [targetmol.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Dual mTORC1 and mTORC2 inhibitor this compound penetrates the blood-brain barrier without restriction by ABCB1 and ABCG2. (2013) | Fan Lin | 34 Citations [scispace.com]
- 15. abmole.com [abmole.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Subconjunctival this compound in the treatment of neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Profile of Palomid 529: A Technical Guide for Researchers
An In-Depth Examination of the Dual mTORC1/mTORC2 Inhibitor
Palomid 529 (P529), also known as RES-529, is a novel small molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This technical guide provides a comprehensive overview of the in vitro studies of this compound, designed for researchers, scientists, and drug development professionals. It delves into its mechanism of action, presents quantitative data on its efficacy, and offers detailed experimental protocols for its study.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound uniquely functions as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition is achieved through the dissociation of these complexes, which in turn blocks the phosphorylation of key downstream substrates. By targeting both arms of the mTOR pathway, this compound effectively abrogates the signaling cascade that promotes cell growth, proliferation, and survival in many cancer types.
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes and is frequently dysregulated in cancer. This compound's ability to inhibit both mTORC1 and mTORC2 allows it to overcome the limitations of rapalogs, which primarily target mTORC1 and can lead to feedback activation of Akt signaling. In vitro studies have demonstrated that this compound treatment leads to a decrease in the phosphorylation of critical downstream effectors, including ribosomal protein S6 and 4E-BP1 (regulated by mTORC1), and Akt at serine 473 (a target of mTORC2).
// Nodes PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; P529 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; FourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; S6 [label="S6", fillcolor="#F1F3F4", fontcolor="#202124"]; eIF4E [label="eIF4E", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style=filled]; GrowthFactors [label="Growth Factors", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges GrowthFactors -> Receptor [color="#4285F4"]; Receptor -> PI3K [color="#4285F4"]; PI3K -> Akt [label=" PIP3", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTORC1 [color="#4285F4"]; mTORC2 -> Akt [label=" pS473", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mTORC1 -> S6K [color="#4285F4"]; mTORC1 -> FourEBP1 [color="#4285F4"]; S6K -> S6 [color="#4285F4"]; FourEBP1 -> eIF4E [headlabel="|", labeldistance=2.0, color="#EA4335", style=dashed]; S6 -> Proliferation [color="#34A853"]; eIF4E -> Proliferation [color="#34A853"];
// Inhibition Edges P529 -> mTORC1 [label="|", labelfontsize=16, fontcolor="#EA4335", color="#EA4335", arrowhead=tee]; P529 -> mTORC2 [label="|", labelfontsize=16, fontcolor="#EA4335", color="#EA4335", arrowhead=tee];
// Invisible edges for layout {rank=same; mTORC1; mTORC2} }
Palomid 529: A Technical Guide to its Anti-Cancer Activity in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palomid 529 (P529), also known as RES-529, is a novel small-molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making it a critical target for anti-cancer drug development.[3] P529 distinguishes itself from other mTOR inhibitors, such as rapamycin, by acting as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibition leads to a more comprehensive shutdown of the pathway, mitigating the feedback loops that can cause increased Akt signaling and treatment resistance with mTORC1-only inhibitors.[3] This guide provides an in-depth overview of P529's mechanism of action, its efficacy across various cancer cell lines, and detailed experimental protocols for its evaluation.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound functions as a potent PI3K/Akt/mTOR pathway inhibitor.[5] Its primary mechanism involves the dissociation of both mTORC1 and mTORC2 complexes.[1][2] Standard mTOR inhibitors like rapamycin primarily affect mTORC1, which can lead to a feedback activation of Akt. P529 overcomes this limitation by inhibiting both complexes, resulting in the consistent downregulation of both Akt and mTOR signaling.[3]
The inhibition of mTORC1 and mTORC2 by P529 prevents the phosphorylation of key downstream substrates, including ribosomal protein S6 and 4E-BP1 (regulated by mTORC1) and Akt at serine 473 (regulated by mTORC2).[1][2] This disruption leads to reduced cell growth, proliferation, and induction of apoptosis in cancer cells.[6] Furthermore, P529 has demonstrated significant anti-angiogenic properties by inhibiting VEGF-driven and bFGF-driven endothelial cell proliferation.[3][6]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Efficacy in Cancer Cell Lines: Quantitative Data
P529 has demonstrated broad anti-proliferative activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory 50 (GI50) values vary across different cancer types, indicating differential sensitivity.
| Cell Line Category | Specific Cell Lines | IC50 / GI50 Range (µM) | Reference |
| Central Nervous System | NCI-60 Panel (various) | 5 - 15 | [1][6] |
| C6 Glioma | In vivo efficacy shown | [3] | |
| U87 Glioblastoma | In vivo efficacy shown | [6] | |
| Prostate Cancer | NCI-60 Panel (various) | 5 - 30 | [1][6] |
| PC3, LnCaP, 22rv1 | ~0.2 (enzymatic IC50) | [6] | |
| PC-3 | Dose-dependent inhibition | [7][8] | |
| Breast Cancer | Various | In vivo efficacy shown | [2] |
| Lung Cancer | NCI-60 Panel (various) | < 35 | [9][10] |
| Endothelial Cells | HUVEC (VEGF-stimulated) | 0.01 - 0.02 (10-20 nM) | [3][6] |
| HUVEC (bFGF-stimulated) | 0.03 (30 nM) | [3][6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while GI50 is the concentration for 50% growth inhibition. In vivo efficacy indicates that the drug showed anti-tumor effects in animal models.
Key Experimental Protocols
Reproducible and standardized protocols are critical for evaluating the efficacy of therapeutic compounds. The following are detailed methodologies for key in vitro assays used to characterize the effects of this compound.
Cell Viability and Proliferation Assay (MTT or Colorimetric Method)
This protocol determines the number of viable cells in culture after treatment with P529. It is based on the reduction of a tetrazolium salt (like MTT) or a similar colorimetric reagent by metabolically active cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., HUVEC, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Colorimetric reagent for cell viability (e.g., Promega CellTiter 96® AQueous One Solution)[3][11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium.[3][7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Cell Starvation (for growth factor stimulation assays): For assays involving growth factors like VEGF or bFGF, starve the cells for 24 hours in a low-serum medium (e.g., 0.5% serum) after the initial plating period.[3][11]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. If applicable, add growth factors (e.g., 10 ng/mL VEGF) to the medium.[3][11] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of P529. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C.[3][11]
-
Quantification: Add the colorimetric reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle-treated control. Calculate the IC50/GI50 value by plotting the percentage of viability against the log concentration of P529.
Apoptosis Assay (ELISA-based)
This protocol quantifies the induction of apoptosis (programmed cell death) by measuring histone-complexed DNA fragments (nucleosomes) in the cytoplasm of treated cells.
Materials:
-
Cancer cell lines (e.g., HUVEC)
-
This compound stock solution
-
Cell Death Detection ELISA kit (e.g., from Roche)[3]
-
Microfuge tubes
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency. Treat the cells with this compound (e.g., 10 µM) and appropriate controls (e.g., camptothecin as a positive control) for a defined period (e.g., 6 hours).[3]
-
Cell Lysis: Harvest the cells by trypsinization and aliquot approximately 50,000 cells per microfuge tube.[3] Lyse the cells according to the ELISA kit manufacturer's protocol.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate to a microplate coated with anti-histone antibodies, followed by the addition of a second anti-DNA antibody conjugated to an enzyme (e.g., peroxidase).
-
Data Acquisition: Add the substrate solution and measure the colorimetric signal at the appropriate absorbance (e.g., 405 nm).[3]
-
Analysis: Quantify the amount of apoptosis relative to the untreated control. Results can be expressed as a fold-increase in apoptosis.[3]
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway following treatment with P529.
Materials:
-
Cancer cell lines (e.g., C6 glioma)[3]
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt(S473), anti-Akt, anti-p-S6, anti-S6, anti-actin)[3]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with P529 for the desired time. For some experiments, stimulate with a growth factor (e.g., IGF-I) before lysis.[3] Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein phosphorylation. Use a loading control like β-actin to normalize the data.[3]
Experimental and Logical Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of this compound in a specific cancer cell line.
Caption: A typical workflow for preclinical evaluation of P529.
Conclusion
This compound is a promising anti-cancer agent with a unique mechanism of action as a dual mTORC1/mTORC2 inhibitor. This dual inhibition effectively abrogates signaling through the PI3K/Akt/mTOR pathway, leading to potent anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines, as well as significant anti-angiogenic activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. urotoday.com [urotoday.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | mTOR | Apoptosis | TargetMol [targetmol.com]
- 10. This compound | CAS:914913-88-5 | PI3K/Akt/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. abmole.com [abmole.com]
Palomid 529: A Technical Overview of Preclinical Efficacy in Animal Models
An In-depth Guide for Researchers and Drug Development Professionals
Palomid 529 (P529), also known as RES-529, is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] Extensive preclinical research in various animal models has demonstrated its potential as an anti-cancer and anti-angiogenic agent. This technical guide synthesizes the available data on the effects of this compound in animal models, presenting key quantitative findings, detailed experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
This compound uniquely functions by inducing the dissociation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition leads to a comprehensive blockade of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[3][4] By disrupting both complexes, this compound not only inhibits downstream effectors of mTORC1, such as ribosomal protein S6 and 4E-BP1, but also prevents the mTORC2-mediated phosphorylation and activation of Akt at serine 473.[1][5][6] This comprehensive inhibition circumvents the feedback activation of Akt that can occur with mTORC1-selective inhibitors.[4][6]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Antitumor Efficacy in Animal Models
This compound has demonstrated significant antitumor activity in a variety of preclinical cancer models, including glioblastoma, prostate, and breast cancer.[1] In these models, where the PI3K/Akt/mTOR pathway is often hyperactivated, this compound has been shown to reduce tumor growth by up to 78%.[1][2]
| Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Glioblastoma | U87 xenograft (mice) | 54 mg/kg, intraperitoneal | Significant decrease in tumor volume compared to control. | [7] |
| C6 glioma (mice) | Intraperitoneal dosing | Inhibited tumor growth. | [5][6] | |
| Prostate Cancer | PC-3 and 22rv1 xenografts (mice) | Not specified | Significant reduction in tumor mass (P<0.001). | [1] |
| Prostate cancer xenografts (mice) | In combination with radiotherapy | Enhanced radiation response, leading to growth delay of irradiated tumors. | [8] | |
| Breast Cancer | Two mouse xenograft models | Not specified | Antitumor activity observed. | [1] |
Anti-Angiogenic Effects
Beyond its direct effects on tumor cells, this compound exhibits potent anti-angiogenic properties.[1] It has been shown to inhibit endothelial cell proliferation and induce apoptosis in these cells.[1][6]
| Assay Type | Cell/Animal Model | Key Findings | Reference |
| Endothelial Cell Proliferation | HUVEC cells | IC50 of ~10 nmol/L for VEGF-stimulated proliferation and ~30 nmol/L for bFGF-stimulated proliferation. | [1] |
| Endothelial Cell Apoptosis | HUVEC cells | Four-fold induction of apoptosis. | [1] |
| In vivo Angiogenesis | Mouse models | Inhibition of VEGF-driven acute vascular permeability and angiogenesis. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of the experimental protocols employed in key studies.
-
Cell Line: U87 or C6 glioma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous or orthotopic injection of tumor cells.
-
Treatment: this compound administered intraperitoneally. In some studies, treatment was combined with radiation.
-
Endpoint Analysis: Tumor volume measurements, survival analysis, and immunohistochemical analysis of tumor tissue for markers of proliferation and apoptosis.
-
Cell Lines: PC-3 and 22Rv1 human prostate cancer cells.
-
Animal Model: Male nude mice.
-
Tumor Implantation: Subcutaneous injection of cells.
-
Treatment: this compound administered, in some cases in combination with ionizing radiation.
-
Endpoint Analysis: Tumor volume measurements, time to progression, and molecular analysis of DNA damage repair pathways and survivin expression.[8]
-
Animal Model: Athymic nu/nu mice.
-
Procedure: Intradermal injection of a non-replicating adenoviral vector expressing murine VEGF-A into the dorsal ears.
-
Treatment: Intraperitoneal administration of this compound.
-
Endpoint Analysis: Assessment of angiogenesis and vascular permeability in the ear tissue, along with Western blot analysis of signaling proteins.[6]
Below is a workflow diagram for a typical in vivo efficacy study.
Caption: Generalized workflow for in vivo animal studies of this compound.
Pharmacokinetics and Brain Penetration
A significant advantage of this compound is its ability to penetrate the blood-brain barrier.[9] Studies in wild-type and knockout mice have shown that its brain and brain tumor concentrations are not significantly restricted by the ABCB1 and ABCG2 drug efflux transporters.[9] While the oral bioavailability of micronized this compound is low (around 5%), formulation with olive oil or as a spray-dried preparation can substantially increase it to as high as 50%.[9]
Synergistic Effects
This compound has demonstrated synergistic effects when combined with other cancer therapies.[1] In prostate cancer models, it enhances the efficacy of radiation therapy by impairing DNA double-strand break repair and modulating the expression of key survival proteins like survivin.[8][10] This suggests that this compound could be a valuable component of combination therapy regimens.
Conclusion
The preclinical data from animal models strongly support the potential of this compound as a therapeutic agent for various cancers, particularly those with a dysregulated PI3K/Akt/mTOR pathway. Its dual inhibition of mTORC1 and mTORC2, coupled with its anti-angiogenic properties and ability to cross the blood-brain barrier, make it a promising candidate for further clinical development. The synergistic effects observed with radiation therapy further broaden its potential clinical applications. Future research should continue to explore optimal dosing schedules, combination therapies, and predictive biomarkers to guide its clinical translation.
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Torc1/Torc2 inhibitor, this compound, enhances radiation response modulating CRM1-mediated survivin function and delaying DNA repair in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual mTORC1 and mTORC2 inhibitor this compound penetrates the blood-brain barrier without restriction by ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paloma Pharmaceuticals, Inc. Published Paper in British Journal of Cancer - BioSpace [biospace.com]
Pharmacokinetics of P529 in Mice: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of P529 (also known as Palomid 529 or RES-529) in mice, based on publicly available preclinical data. P529 is a novel small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Understanding its pharmacokinetic profile is essential for the design and interpretation of preclinical efficacy and toxicology studies.
Core Quantitative Data
The following tables summarize the key pharmacokinetic parameters of P529 in mice following intravenous (IV), intraperitoneal (IP), and oral (PO) administration.
| Table 1: Pharmacokinetic Parameters of P529 in FVB Wild-Type Mice (Intravenous Administration) | |||||
| Dose & Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) (L/h/kg) |
| 5.4 mg/kg (Micronized) | Not Reported | Not Reported | 1,840 ± 321 | Not Reported | 2.9 ± 0.5 |
| 54 mg/kg (Micronized) | Not Reported | Not Reported | 18,100 ± 2,100 | Not Reported | 3.0 ± 0.3 |
| 54 mg/kg (in DMSO) | Not Reported | Not Reported | 21,300 ± 2,100 | Not Reported | 2.6 ± 0.3 |
| Table 2: Pharmacokinetic Parameters of P529 in FVB Wild-Type Mice (Intraperitoneal Administration) | |||||
| Dose & Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Clearance (CL) (L/h/kg) |
| 54 mg/kg (Micronized) | Not Reported | Not Reported | 10,200 ± 2,200 | Not Reported | Not Applicable |
| Table 3: Oral Bioavailability of P529 in FVB Wild-Type Mice | |
| Dose & Formulation | Oral Bioavailability (%) |
| 54 mg/kg (Micronized) | 4.8 |
| 20 mg/kg (in Olive Oil) | 54.0 |
| 54 mg/kg (in Olive Oil) | 18.0 |
| 20 mg/kg (Spray-dried) | 32.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Pharmacokinetic Studies in Mice
Animal Model:
-
Species: Mouse
-
Strain: FVB wild-type
Dosing:
-
Intravenous (IV) Administration:
-
Formulations:
-
Micronized P529 suspension.
-
P529 dissolved in dimethyl sulfoxide (DMSO).
-
-
Doses: 5.4 mg/kg and 54 mg/kg.
-
-
Intraperitoneal (IP) Administration:
-
Formulation: Micronized P529 suspension.
-
Dose: 54 mg/kg. This route was noted for use in daily dosing during efficacy studies.
-
-
Oral (PO) Administration:
-
Formulations:
-
Micronized P529 suspension.
-
P529 in olive oil.
-
Spray-dried formulation of P529.
-
-
Doses: 20 mg/kg and 54 mg/kg.
-
Sample Collection:
-
Blood samples were collected at various time points up to 24 hours post-administration to determine plasma concentrations of P529.
Bioanalytical Method:
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: A liquid-liquid extraction method was employed for the sample pretreatment.
-
Quantification: The concentration of P529 in plasma samples was quantified using a validated HPLC method.
In Vivo Efficacy Studies (Xenograft Models)
Animal Models:
-
Species: Mouse
-
Strains and Tumor Models:
-
PC-3 human prostate cancer xenograft model.
-
C6V10 glioblastoma subcutaneous xenograft model.
-
Human U87 glioblastoma tumor model.
-
Dosing Regimens:
-
PC-3 Xenograft Model: 20 mg/kg P529 administered intraperitoneally every 3 days.
-
C6V10 Glioblastoma Xenograft Model: 200 mg/kg P529 administered intraperitoneally every 2 days, starting one week before tumor cell injection and continuing for three weeks.
-
U87 Glioblastoma Xenograft Model: 25 mg/kg or 50 mg/kg of micronized P529 administered intraperitoneally every 2 days, starting 3 days after tumor cell injection and continuing for 24 days.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of P529's action and the experimental processes involved in its pharmacokinetic analysis, the following diagrams are provided.
The Pharmacodynamics of Palomid 529: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palomid 529 (P529), also known as RES-529, is a novel, orally bioavailable small molecule that functions as a dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2][3] Its unique mechanism of action, which involves the dissociation of both mTOR complexes, positions it as a promising therapeutic agent in oncology and other diseases characterized by dysregulated cell growth and angiogenesis.[4][5] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism, and its aberrant activation is a frequent event in cancer.[1][2] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), exclusively target mTORC1, they can induce a feedback activation of Akt signaling, potentially limiting their therapeutic efficacy.[1][6] this compound overcomes this limitation by inhibiting both mTORC1 and mTORC2, thereby blocking the feedback loop and leading to a more comprehensive suppression of the PI3K/Akt/mTOR pathway.[1][6]
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound exerts its therapeutic effects by disrupting the integrity of both mTORC1 and mTORC2.[1][4] It is believed to function as an allosteric inhibitor, leading to the dissociation of the core components of these complexes.[7] Specifically, this compound has been shown to inhibit the association of mTOR with raptor (a key component of mTORC1) and rictor (a key component of mTORC2).[1] This dual inhibition results in the downstream suppression of signaling pathways that control protein synthesis, cell growth, and survival.
The inhibition of mTORC1 by this compound leads to decreased phosphorylation of its canonical substrates, ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5] This, in turn, suppresses protein translation and cell cycle progression. Concurrently, the inhibition of mTORC2 by this compound prevents the phosphorylation of Akt at serine 473 (pAktS473), a key event for full Akt activation.[1][8] This leads to the inhibition of Akt-mediated signaling pathways that promote cell survival and proliferation. A key advantage of this compound is its ability to inhibit pAktS473 without affecting the phosphorylation of Akt at threonine 308 (pAktT308), suggesting a specific effect on mTORC2.[1][8]
Quantitative Pharmacodynamic Data
The anti-proliferative and anti-tumor activities of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key efficacy data.
In Vitro Anti-Proliferative Activity
| Cell Line / Condition | Assay | IC50 / GI50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation (VEGF-A stimulated) | 10 nmol/L | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation (bFGF stimulated) | 30 nmol/L | [1] |
| NCI-60 Cancer Cell Line Panel | Growth Inhibition | <35 µM | [9] |
| PC-3 (Prostate Cancer) | Growth Inhibition | 5-7 µM | [9] |
| Central Nervous System Cancer Cell Lines | Growth Inhibition | 5-15 µmol/l | [10] |
| Prostate Cancer Cell Lines | Growth Inhibition | 5-30 µmol/l | [10] |
In Vivo Anti-Tumor Efficacy
| Tumor Model | Animal Model | Treatment Regimen | % Tumor Growth Inhibition / Reduction | Reference |
| C6V10 Glioblastoma (subcutaneous) | Nude Mice | 200 mg/kg/2 days (i.p.) | ~70% decrease in tumor volume | [10] |
| U87 Glioblastoma (orthotopic) | Nude Mice | 25 and 50 mg/kg/2 days (i.p.) | Dose-dependent reduction | [1] |
| PC-3 Prostate Cancer (xenograft) | Nude Mice | 50 mg/kg (oral) | 10% tumor mass reduction | [11] |
| PC-3 Prostate Cancer (xenograft) | Nude Mice | 100 mg/kg (oral) | 47.6% tumor mass reduction | [11] |
| PC-3 Prostate Cancer (xenograft) | Nude Mice | 200 mg/kg (oral) | 59.3% tumor mass reduction | [11] |
| 22rv1 Prostate Cancer (xenograft) | Nude Mice | 50 mg/kg (oral) | 9% tumor mass reduction | [11] |
| 22rv1 Prostate Cancer (xenograft) | Nude Mice | 100 mg/kg (oral) | 38.7% tumor mass reduction | [11] |
| 22rv1 Prostate Cancer (xenograft) | Nude Mice | 200 mg/kg (oral) | 51.5% tumor mass reduction | [11] |
| PC-3 Prostate Cancer (xenograft) | Nude Mice | 20 mg/kg P529 + 6 Gy radiation | 77.4% tumor shrinkage | [9] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
HUVEC Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of endothelial cells, a key process in angiogenesis.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media supplemented with growth factors such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF).
-
Seeding: HUVECs are seeded into 96-well plates at a density of approximately 5,000 cells per well.[12]
-
Treatment: After allowing the cells to adhere, they are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for cell proliferation.[12][13]
-
Quantification: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or by direct cell counting.[12][14] The absorbance is read at 570 nm for the MTT assay.[12]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of proliferation inhibition against the log of the drug concentration.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice, such as athymic nude mice, are typically used to prevent rejection of human tumor cells.[15][16]
-
Tumor Cell Implantation: Human cancer cells (e.g., U87 glioblastoma, PC-3 prostate cancer) are suspended in a suitable medium, sometimes mixed with Matrigel to support initial tumor growth, and injected subcutaneously or orthotopically into the mice.[1][16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered via the desired route (e.g., intraperitoneal injection or oral gavage) at specified doses and schedules.[1][11] The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Western Blot Analysis of mTOR Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.
-
Cell Lysis: Cells or tumor tissues are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6K, total S6K).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Co-Immunoprecipitation of mTORC1 and mTORC2
This method is used to demonstrate that this compound disrupts the interaction between mTOR and its binding partners, raptor and rictor.
-
Cell Lysis: Cells are lysed in a gentle lysis buffer (e.g., CHAPS-based buffer) that preserves protein-protein interactions.[1]
-
Pre-clearing: The cell lysate is incubated with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against mTOR overnight at 4°C.[1]
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the mTOR-antibody complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using antibodies against mTOR, raptor, and rictor to assess the co-precipitation of these proteins.[1]
Conclusion
This compound is a potent dual inhibitor of mTORC1 and mTORC2 with significant anti-proliferative and anti-angiogenic activity. Its ability to overcome the feedback activation of Akt seen with rapalogs makes it a promising candidate for the treatment of various cancers. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the pharmacodynamics of this compound for researchers and drug development professionals. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Subconjunctival this compound in the treatment of neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Paloma Pharmaceuticals, Inc. Published Paper in British Journal of Cancer - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. erc.bioscientifica.com [erc.bioscientifica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Antitumor Activity of Palomid 529
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the preclinical antitumor activity of Palomid 529 (P529), also known as RES-529. It details the compound's mechanism of action, efficacy in various cancer models, and protocols for key experimental procedures.
Introduction
This compound is a novel small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[1][2][3] P529 distinguishes itself from other mTOR inhibitors by acting as a dual TORC1 and TORC2 inhibitor.[4][5] This dual inhibition leads to a more comprehensive blockade of the pathway, mitigating the feedback loops that can limit the efficacy of rapalogs.[4] Specifically, this compound induces the dissociation of both the mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling, including the phosphorylation of Akt, S6 ribosomal protein, and 4E-BP1.[3][6][7] This activity results in the inhibition of tumor cell growth, proliferation, and angiogenesis.[4][8] this compound has demonstrated preclinical efficacy in various cancer models, including glioblastoma, prostate cancer, and breast cancer.[3]
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound functions as an allosteric inhibitor that disrupts the integrity of both mTORC1 and mTORC2 complexes.[9] Unlike rapamycin and its analogs, which primarily target mTORC1, P529's ability to inhibit both complexes prevents the Akt activation that can occur as a resistance mechanism to mTORC1-selective inhibitors.[2][4] The dissociation of mTORC1 by P529 leads to decreased phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[7][10] Simultaneously, the inhibition of mTORC2 by P529 prevents the phosphorylation of Akt at serine 473, a key step for its full activation.[7] This multifaceted inhibition of the PI3K/Akt/mTOR pathway underlines the potent antitumor activity of this compound.
Quantitative Data Summary
The antitumor activity of this compound has been quantified in numerous preclinical studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Reference |
| HUVEC | Endothelial | Proliferation (VEGF-stimulated) | ~10 nM | [4] |
| HUVEC | Endothelial | Proliferation (bFGF-stimulated) | ~30 nM | [4] |
| NCI-60 Panel | Various | Growth Inhibition (GI50) | <35 µM | [11] |
| CNS Cancer Cells (NCI-60) | Central Nervous System | Growth Inhibition (IC50) | 5-15 µM | [2] |
| Prostate Cancer Cells (NCI-60) | Prostate | Growth Inhibition (IC50) | 5-30 µM | [2] |
| PC-3 | Prostate | Growth Inhibition (GI50) | 5-7 µM | [11] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| C6V10 Glioblastoma Xenograft | This compound | 200 mg/kg/2 days, i.p. | ~70% decrease in tumor volume | [7] |
| U87 Glioblastoma Xenograft | This compound | 25 mg/kg/2 days, i.p. | Not specified, but effective | [9] |
| U87 Glioblastoma Xenograft | This compound | 50 mg/kg/2 days, i.p. | Not specified, but effective | [9] |
| PC-3 Prostate Cancer Xenograft | This compound | 20 mg/kg | 42.9% tumor size decrease | [11] |
| PC-3 Prostate Cancer Xenograft | This compound + Radiation (6 Gy) | 20 mg/kg P529 | 77.4% tumor shrinkage | [7][11] |
| PC3 Prostate Cancer Xenograft | This compound | 50 mg/kg | 10% reduction in tumor mass | [1] |
| PC3 Prostate Cancer Xenograft | This compound | 100 mg/kg | 47.6% reduction in tumor mass | [1] |
| PC3 Prostate Cancer Xenograft | This compound | 200 mg/kg | 59.3% reduction in tumor mass | [1] |
| 22rv1 Prostate Cancer Xenograft | This compound | 50 mg/kg | 9% reduction in tumor mass | [1] |
| 22rv1 Prostate Cancer Xenograft | This compound | 100 mg/kg | 38.7% reduction in tumor mass | [1] |
| 22rv1 Prostate Cancer Xenograft | This compound | 200 mg/kg | 51.5% reduction in tumor mass | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability/Proliferation Assay (MTS Assay)
This protocol is adapted for determining the IC50 of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C, protected from light.[1][4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Western Blot Analysis
This protocol details the procedure for analyzing protein phosphorylation in response to this compound treatment.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-p-4E-BP1, anti-4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time. Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12][14]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5000 to 1:20,000) for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
In Vivo Subcutaneous Xenograft Study
This protocol outlines the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Tumor cell line (e.g., U87 or PC-3)
-
Immunocompromised mice (e.g., nude or SCID)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
This compound formulation for injection
Procedure:
-
Cell Preparation: Culture tumor cells to 80-90% confluency.[15] Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^7 cells/mL). For some cell lines, mixing with Matrigel (1:1) can improve tumor take rate.[15] Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[15]
-
Tumor Growth and Group Assignment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) according to the dosing schedule.[9][16] The control group should receive the vehicle.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[15] Monitor the body weight and overall health of the mice.
-
Study Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period.
-
Tumor Analysis: Excise the tumors for further analysis, such as western blotting or immunohistochemistry.
Conclusion
This compound demonstrates significant antitumor activity in a range of preclinical cancer models. Its unique mechanism as a dual mTORC1 and mTORC2 inhibitor provides a comprehensive blockade of the PI3K/Akt/mTOR pathway, a key driver of tumorigenesis. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and mechanism of this compound in various cancer contexts. Further research, including clinical trials, is necessary to fully elucidate its therapeutic potential in human cancers.
References
- 1. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. reprocell.com [reprocell.com]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. licorbio.com [licorbio.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. ovid.com [ovid.com]
Palomid 529 and the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palomid 529 (P529), also known as RES-529, is a novel small molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] this compound distinguishes itself by acting as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling.[3][4] This dual inhibition not only affects tumor cell growth directly but also profoundly impacts the tumor microenvironment, particularly by inhibiting angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[5][6] This technical guide provides a detailed overview of this compound, its mechanism of action, and its effects on the tumor microenvironment, with a focus on experimental data and methodologies for researchers in oncology and drug development.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound functions as an allosteric inhibitor that leads to the dissociation of both mTORC1 and mTORC2 complexes.[3] This is a key distinction from earlier mTOR inhibitors like rapamycin and its analogs (rapalogs), which primarily target mTORC1. The inhibition of mTORC1 by this compound leads to the dephosphorylation of its downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.[3]
Crucially, by also inhibiting mTORC2, this compound prevents the phosphorylation and activation of Akt at serine 473 (p-Akt S473).[2][5] Akt is a central node in the PI3K pathway, and its full activation requires phosphorylation at two sites: threonine 308 (by PDK1) and serine 473 (by mTORC2). By blocking the mTORC2-mediated phosphorylation of Akt, this compound effectively shuts down a critical survival signal for cancer cells. This dual inhibition helps to overcome the feedback activation of Akt that can be observed with mTORC1-only inhibitors.[5]
// Define nodes with specific colors RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; FourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Palomid529 [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Define pathway relationships RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=invis]; // for layout PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [label=" p-Thr308", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTORC2 -> Akt [label=" p-Ser473", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; mTORC1 -> S6K [color="#5F6368"]; mTORC1 -> FourEBP1 [color="#5F6368"]; S6K -> CellGrowth [color="#5F6368"]; FourEBP1 -> CellGrowth [style=dashed, arrowhead=tee, color="#5F6368"]; Akt -> Angiogenesis [color="#5F6368"];
// this compound inhibition Palomid529 -> mTORC1 [arrowhead=tee, color="#EA4335", penwidth=2]; Palomid529 -> mTORC2 [arrowhead=tee, color="#EA4335", penwidth=2];
// Invisible edges for layout control PIP2 -> PIP3 [style=invis]; {rank=same; S6K; FourEBP1;} }
This compound Signaling Pathway Inhibition.
Impact on the Tumor Microenvironment: Anti-Angiogenic Effects
A key feature of this compound's activity is its potent inhibition of angiogenesis. The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, all supported by a network of blood vessels. By targeting the PI3K/Akt/mTOR pathway in endothelial cells, this compound disrupts the signaling cascades initiated by pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[1][7]
Experimental evidence demonstrates that this compound:
-
Inhibits endothelial cell proliferation: this compound has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF and bFGF.[7]
-
Reduces vascular permeability: The drug effectively decreases VEGF-induced vascular permeability, a critical step in angiogenesis and a contributor to tumor edema.[2]
-
Inhibits neovascularization in vivo: In preclinical models, this compound has been shown to inhibit neovascularization in models such as the murine laser-induced retinopathy model and in C6 glioma tumors.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Assay | Endpoint | IC50 / Activity | Reference |
| HUVEC Proliferation (VEGF-stimulated) | Inhibition of proliferation | ~20 nM | [7] |
| HUVEC Proliferation (bFGF-stimulated) | Inhibition of proliferation | ~30 nM | [7] |
| NCI-60 Cancer Cell Lines | Growth Inhibition (GI50) | <35 µM | [8] |
| Central Nervous System Cancer Cells | Growth Inhibition (IC50) | 5-15 µM | [3] |
| Prostate Cancer Cells | Growth Inhibition (IC50) | 5-30 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Endpoint | Result | Reference |
| Murine Laser-Induced Retinopathy | This compound | Inhibition of neovascularization | 65% inhibition | [1] |
| Murine Retinopathy of Prematurity | This compound | Inhibition of neovascularization | 65% inhibition | [1] |
| Glioblastoma, Prostate, Breast Cancer Xenografts | This compound | Reduction in tumor growth | Up to 78% reduction | [3] |
| PC-3 Prostate Cancer Xenograft (with radiation) | This compound (20 mg/kg) + Radiation (6 Gy) | Reduction in tumor volume | 77% reduction vs. control | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to evaluate the effects of this compound.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay is used to determine the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
Protocol:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of approximately 1,000-5,000 cells per well in complete endothelial growth medium.
-
Starvation: After 24 hours, aspirate the medium and replace it with a low-serum medium (e.g., 0.5% FBS) for another 24 hours to synchronize the cells in a quiescent state.[7]
-
Treatment: Treat the cells with varying concentrations of this compound in the presence of a pro-angiogenic stimulus, such as VEGF (e.g., 10 ng/mL) or bFGF.[7]
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification: Assess cell proliferation using a colorimetric method such as the MTT assay or by direct cell counting.[9] The results are typically expressed as a percentage of the maximal response to the growth factor in the absence of the inhibitor.[7]
In Vivo Tumor Xenograft Growth Assay
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Preparation: Culture human cancer cells (e.g., C6 glioma, PC-3 prostate cancer) and harvest them during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a serum-free medium or a mixture with Matrigel at a concentration of 1x10^7 cells/200 µL.[10][11]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).[10]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[10]
-
Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound via the desired route (e.g., intraperitoneal or oral) at a specified dose and schedule (e.g., 20 mg/kg, every 3 days).[3]
-
Endpoint: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
// Define nodes CellCulture [label="1. Cancer Cell\nCulture", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="2. Cell Harvest\n& Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="3. Subcutaneous\nImplantation", fillcolor="#F1F3F4", fontcolor="#202124"]; TumorGrowth [label="4. Tumor Growth\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="5. Randomization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="6. Treatment Administration\n(this compound vs. Vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="7. Continued Tumor\nMonitoring", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="8. Study Endpoint\n& Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define workflow CellCulture -> Harvest; Harvest -> Implantation; Implantation -> TumorGrowth; TumorGrowth -> Randomization; Randomization -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint; }
In Vivo Xenograft Experiment Workflow.
Miles Assay for Vascular Permeability
This in vivo assay measures the ability of a substance to induce vascular leakage.
Protocol:
-
Dye Injection: Intravenously inject a mouse with Evans Blue dye, which binds to serum albumin.[12][13]
-
Agent Administration: After a short circulation time (e.g., 10 minutes), intradermally inject a pro-inflammatory agent like VEGF into the dorsal skin. A control injection of saline is made at a separate site. To test an inhibitor like this compound, the drug would be administered systemically prior to the VEGF injection.[12][13]
-
Dye Extravasation: The pro-inflammatory agent causes local blood vessels to become permeable, allowing the Evans Blue-albumin complex to leak into the surrounding tissue, resulting in a blue spot.[14]
-
Quantification: After a set period (e.g., 20-30 minutes), euthanize the animal, excise the skin at the injection sites, and extract the Evans Blue dye using a solvent (e.g., formamide). The amount of extravasated dye is then quantified by measuring its absorbance with a spectrophotometer.[13][15]
Immunohistochemistry (IHC) for Phospho-Akt (p-Akt)
IHC is used to visualize the presence and localization of specific proteins in tissue sections. Detecting p-Akt is a key readout for mTORC2 inhibition.
Protocol:
-
Tissue Preparation: Fix tumor tissue in formalin and embed it in paraffin. Cut thin sections (e.g., 5 µm) and mount them on slides.[16]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[17]
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitope. A common method is heat-induced epitope retrieval using a citrate buffer (pH 6.0).[17]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.[17]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for phospho-Akt (Ser473) at an optimized dilution overnight at 4°C.[18][19]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[17]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate the slides, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of p-Akt staining.
Conclusion
This compound represents a significant advancement in the targeting of the PI3K/Akt/mTOR pathway due to its dual inhibitory action on both mTORC1 and mTORC2. This comprehensive inhibition not only directly impacts tumor cell proliferation and survival but also exerts potent anti-angiogenic effects within the tumor microenvironment. The data and experimental protocols summarized in this guide provide a foundation for further research into the therapeutic potential of this compound and other dual mTORC1/mTORC2 inhibitors in oncology. For drug development professionals, the multifaceted activity of this compound highlights the importance of considering the tumor microenvironment when evaluating novel cancer therapeutics.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. Subconjunctival this compound in the treatment of neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paloma Pharmaceuticals, Inc. to Present at the American Association for Cancer Research - BioSpace [biospace.com]
- 7. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vivo xenograft tumor growth assay [bio-protocol.org]
- 11. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay [air.unimi.it]
- 15. researchgate.net [researchgate.net]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phosphorylated AKT expression in tumor-adjacent normal tissue is associated with poor prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Palomid 529 in Glioblastoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Palomid 529 (P529), also known as RES-529, a promising small molecule inhibitor in the context of glioblastoma (GBM) research. It details the compound's mechanism of action, summarizes key preclinical data from in vitro and in vivo studies, and outlines relevant experimental methodologies.
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies.[1][2] A critical signaling pathway frequently dysregulated in GBM is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is implicated in cell growth, proliferation, survival, and angiogenesis.[3][4] This pathway's activation, often through mutations in genes like PTEN, EGFR, and PIK3CA, occurs in up to 88% of GBM patients and is associated with a poor prognosis.[3][5][6]
This compound has emerged as a significant investigational agent due to its unique mechanism as a dual inhibitor of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[5][7] It functions by dissociating these two complexes, thereby blocking both downstream signaling and a critical feedback activation loop involving Akt.[5][8][9] Notably, P529 has demonstrated the ability to cross the blood-brain barrier (BBB), a crucial feature for any effective GBM therapeutic.[6][10][11] The U.S. Food and Drug Administration has granted it orphan drug designation for the treatment of glioblastoma.[5][7]
Mechanism of Action
This compound is a PI3K/Akt/mTOR pathway inhibitor that allosterically prevents the association of mTOR with its key binding partners, raptor (in mTORC1) and rictor (in mTORC2).[8][9] This dissociation effectively inhibits the kinase activity of both complexes.
-
Inhibition of mTORC1: By disrupting the mTOR-raptor interaction, P529 blocks the phosphorylation of canonical mTORC1 substrates like ribosomal protein S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][6] This leads to the inhibition of protein synthesis and cell growth.
-
Inhibition of mTORC2: The dissociation of the mTOR-rictor complex inhibits mTORC2's primary function: the phosphorylation of Akt at serine 473 (Ser473).[6][9] This phosphorylation is essential for the full activation of Akt, a central node in cell survival and proliferation signaling. By preventing this step, P529 circumvents the feedback activation of Akt that often limits the efficacy of mTORC1-specific inhibitors like rapamycin.[9]
-
Anti-Angiogenic Effects: P529 has demonstrated potent anti-angiogenic activity. It inhibits the proliferation of human umbilical vein endothelial cells (HUVEC) stimulated by both VEGF and β-fibroblast growth factor.[5] In preclinical GBM models, P529 treatment reduced tumor vascular density and the size of glomeruloid vessels, a characteristic feature of glioblastoma.[6][9]
The diagram below illustrates the central role of P529 in inhibiting the PI3K/Akt/mTOR signaling cascade.
Preclinical Data in Glioblastoma
In Vitro Efficacy
This compound demonstrates significant dose-dependent antiproliferative activity across a range of established human glioblastoma cell lines and patient-derived glioma stem-like cells (GSCs).[6]
Table 1: In Vitro Antiproliferative Activity of this compound in Glioblastoma Cells
| Cell Line / Type | IC50 Value (µM) | Reference |
|---|---|---|
| Established GBM Lines | Mean: 9.6 ± 7.7 | [6] |
| U87MG | ~5-15 | [5][7] |
| U251 | ~5-15 | [5][7] |
| A172 | ~5-15 | [5][7] |
| T98G | ~5-15 | [5][7] |
| Glioma Stem-like Cells (GSCs) | Mean: 6.3 ± 3.5 | [6] |
| Range across 7 GSC lines | 2.0 to 30.5 |[6] |
Note: The activity range of 5-15 µmol/l is generally cited for growth inhibition and cell death in various cancer cell lines, including glioblastoma.[5][7]
Studies have shown that P529's effects are mediated through the induction of apoptosis and cell cycle arrest.[6] The drug also effectively reduces the migration of tumor cells and inhibits tubule formation, a key process in both angiogenesis and vasculogenic mimicry.[6]
In Vivo Efficacy
The anti-tumor activity of P529 has been validated in several preclinical murine xenograft models of glioblastoma, using both subcutaneous and orthotopic (intracranial) implantation.
Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Model | Treatment | Dosing | Outcome | Reference |
|---|---|---|---|---|
| C6V10 Glioma (subcutaneous) | P529 | 200 mg/kg/2d (i.p.) | Significant tumor growth inhibition | [9] |
| U87 Glioma (subcutaneous) | P529 | 25 & 50 mg/kg/2d (i.p.) | Dose-dependent tumor growth reduction | [9] |
| U87MG Glioma (subcutaneous) | P529 | 25, 50, 100 mg/kg/day | Inhibition of tumor growth | [6] |
| U251 Glioma (subcutaneous) | P529 + Radiation (4 Gy) | 25, 50, 95 mg/kg (oral) | Synergistic increase in tumor growth inhibition | [8] |
| U251 Glioma (orthotopic) | P529 + Radiation (4 Gy) | 25, 50, 95 mg/kg (oral) | Synergistic increase in survival | [8] |
| U87MG & GSC-5 (orthotopic) | P529 + Bevacizumab | Not specified | Prolonged disease-free and overall survival | [6] |
| U87 Glioma (orthotopic) | P529 | 54 mg/kg (q.d.) | Effective inhibition of tumor growth |[10] |
In animal tumor models, P529 has been shown to reduce tumor growth by as much as 78%.[5][7] Combination studies are particularly compelling, demonstrating that P529 acts synergistically with both radiation therapy and anti-angiogenic agents like bevacizumab.[6][8] This suggests P529 may prevent the therapy-induced activation of the PI3K/Akt/mTOR pathway, a known resistance mechanism.[5][7]
Pharmacokinetics and Blood-Brain Barrier Penetration
A major challenge in treating GBM is the blood-brain barrier (BBB), which restricts the entry of most chemotherapeutic agents into the brain.[11] P529 has shown the crucial ability to overcome this obstacle.
-
BBB Penetration: Studies in mouse models confirmed that P529 efficiently penetrates the BBB, achieving brain-to-plasma ratios exceeding 1.[11]
-
Efflux Transporter Evasion: Crucially, P529 is not a substrate for the ATP-binding cassette (ABC) drug efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP).[6][10] These transporters are highly expressed at the BBB and are responsible for pumping many drugs out of the brain, representing a major mechanism of therapeutic resistance. P529 is the first mTOR-targeting drug shown to lack affinity for these transporters.[10]
-
Oral Bioavailability: The oral bioavailability of P529 is highly dependent on its formulation due to poor solubility. A micronized formulation had only 5% bioavailability, whereas formulation in olive oil or as a spray-dried product significantly improved bioavailability to as high as 50%.[10]
Experimental Protocols and Workflows
In Vitro Cell Proliferation (IC50 Determination)
Methodology:
-
Cell Culture: Human glioblastoma cell lines (e.g., U87MG, U251) are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well microplates at a density of approximately 20,000 cells/well and allowed to adhere overnight.[6]
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a defined period, typically 48 to 72 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
In Vivo Orthotopic Xenograft Study
Methodology:
-
Animal Model: Immunocompromised mice (e.g., female nu/nu mice) are used.[6][9]
-
Cell Implantation: A suspension of human glioblastoma cells (e.g., luciferase-transfected U87MG cells) is stereotactically injected into the brain of anesthetized mice.[6]
-
Tumor Establishment: Tumor growth is monitored, often via bioluminescence imaging for luciferase-expressing cells.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups (e.g., vehicle control, P529, combination therapy). P529 is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules (e.g., 54 mg/kg daily).[8][10]
-
Monitoring: Mice are monitored regularly for tumor growth (bioluminescence/MRI), body weight, and signs of toxicity.[6][12]
-
Endpoint Analysis: The primary endpoints are typically tumor growth inhibition and overall survival. At the end of the study, brains can be harvested for histological and molecular analysis (e.g., Western blot for p-Akt).[9]
Conclusion and Future Perspectives
This compound represents a rationally designed therapeutic agent with a strong preclinical rationale for the treatment of glioblastoma. Its unique ability to inhibit both mTORC1 and mTORC2 allows it to comprehensively shut down a critical oncogenic pathway while avoiding the common resistance mechanism of Akt reactivation. Furthermore, its proven capacity to cross the blood-brain barrier and evade key efflux pumps addresses the most significant pharmacokinetic challenge in CNS drug development.[10][11]
The synergistic effects observed when P529 is combined with standard-of-care radiation and other targeted agents highlight its potential to enhance current treatment paradigms.[6][8] While preclinical data are robust, the translation of these findings into clinical efficacy is paramount. Future research and clinical trials will be essential to determine the safety, tolerability, and ultimate therapeutic benefit of this compound for patients battling glioblastoma.[13][14]
References
- 1. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evolution of Experimental Models in the Study of Glioblastoma: Toward Finding Efficient Treatments [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Brain Penetrating and Dual TORC1/TORC2 Inhibitor, RES529, Elicits Anti-Glioma Activity and Enhances the Therapeutic Effects of Anti-Angiogenetic Compounds in Preclinical Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. braintumor.org [braintumor.org]
- 14. rarecancernews.com [rarecancernews.com]
P529 in Prostate Cancer: A Technical Guide to a Novel PI3K/Akt/mTOR Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
P529 (also known as RES-529) is a small molecule inhibitor demonstrating significant potential in the preclinical study of prostate cancer. By targeting the phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) signaling pathway, P529 disrupts key cellular processes integral to tumor growth, proliferation, and survival. This technical guide provides an in-depth overview of P529's mechanism of action, its efficacy in prostate cancer models, and detailed experimental protocols for its investigation. The information is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of P529's role in prostate cancer studies.
Introduction
Prostate cancer remains a significant global health challenge. While androgen deprivation therapy is the standard of care for advanced disease, many tumors progress to a castration-resistant state, necessitating the development of novel therapeutic strategies. The PI3K/Akt/mTOR pathway is frequently dysregulated in prostate cancer, making it a prime target for therapeutic intervention. P529 has emerged as a promising agent that uniquely inhibits this pathway by dissociating both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This dual inhibitory action may offer advantages over agents that target only a single component of the pathway.
Mechanism of Action
P529 exerts its anti-cancer effects by modulating the PI3K/Akt/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
P529 functions as a dual inhibitor of mTORC1 and mTORC2. This leads to a downstream reduction in the phosphorylation of key effector proteins, including Akt at serine 473 (a target of mTORC2) and ribosomal protein S6 and 4E-BP1 (targets of mTORC1). The inhibition of this pathway ultimately results in decreased cell proliferation and the induction of apoptosis.
Downregulation of Pro-Survival and Pro-Angiogenic Factors
In addition to its direct effects on the mTOR complexes, P529 has been shown to decrease the levels of several key proteins involved in tumor progression, including:
-
Phosphorylated Akt (p-Akt): A central node in the signaling cascade.
-
Vascular Endothelial Growth Factor (VEGF): A critical mediator of angiogenesis.
-
Matrix Metalloproteinases (MMP-2 and MMP-9): Enzymes involved in the degradation of the extracellular matrix, facilitating invasion and metastasis.
Preclinical Efficacy in Prostate Cancer Models
P529 has demonstrated significant anti-tumor activity in various preclinical models of prostate cancer, both as a monotherapy and in combination with other treatments.
In Vitro Studies
P529 has been shown to inhibit the growth of multiple prostate cancer cell lines.
Table 1: In Vitro Efficacy of P529 in Prostate Cancer Cell Lines
| Cell Line | Androgen Status | P529 GI50 (µM) | Key Findings |
| PC-3 | Androgen Independent | 5-7 | Dose-dependent growth inhibition. |
| 22Rv1 | Androgen Receptor Positive | Not explicitly stated, but synergistic with hormonal therapy. | Inhibition of mTORC2 led to significant growth inhibition. |
In Vivo Studies
The anti-tumor effects of P529 have been confirmed in xenograft models of prostate cancer.
Table 2: In Vivo Efficacy of P529 in Prostate Cancer Xenograft Models
| Model | Treatment | Tumor Growth Inhibition | Reference |
| PC-3 Xenograft | P529 (20 mg/kg) | 42.9% | |
| PC-3 Xenograft | Radiotherapy (6 Gy) | 53% | |
| PC-3 Xenograft | P529 (20 mg/kg) + Radiotherapy (6 Gy) | 77.4% | |
| 22Rv1 Xenograft | Synergistic with cisplatin and docetaxel | Enhanced apoptosis compared to single agents. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of P529 in prostate cancer studies.
Cell Culture
Prostate cancer cell lines (e.g., PC-3, 22Rv1, LNCaP, DU145) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of P529 or vehicle control.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Clonogenic Assay for Cell Survival
This assay assesses the ability of single cells to form colonies, a measure of long-term cell survival.
Protocol:
-
Treat cells with P529 for 24 hours.
-
Harvest the cells and seed a known number (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days until visible colonies form.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Lyse cells treated with P529 in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-VEGF, anti-MMP-2, anti-MMP-9, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This involves the implantation of human prostate cancer cells into immunocompromised mice to study tumor growth.
Protocol:
-
Subcutaneously inject 1 x 10^6 PC-3 cells into the flank of male athymic nude mice.
-
When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, P529, radiotherapy, combination).
-
Administer P529 (e.g., 20 mg/kg) via oral gavage or intraperitoneal injection daily.
-
For radiotherapy, deliver a single dose (e.g., 6 Gy) to the tumor.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for immunohistochemical analysis (e.g., PCNA, caspase-3).
Immunohistochemistry (IHC)
IHC is used to detect the presence and localization of specific proteins in tissue sections.
Protocol for PCNA and Cleaved Caspase-3:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with primary antibodies against PCNA or cleaved caspase-3 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Visualize with DAB chromogen and counterstain with hematoxylin.
-
Quantify the percentage of positive cells.
Clinical Development
As of the latest available information, there are no active or recently completed clinical trials specifically investigating P529 (RES-529) in prostate cancer. While the preclinical data are promising, further investigation is required to translate these findings to the clinical setting.
Conclusion
P529 is a potent dual mTORC1/mTORC2 inhibitor with significant preclinical activity against prostate cancer. Its ability to disrupt the PI3K/Akt/mTOR signaling pathway, reduce tumor growth, and synergize with radiotherapy highlights its potential as a novel therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of P529 and similar compounds in the treatment of prostate cancer. Future studies should focus on evaluating the efficacy of P529 in a broader range of prostate cancer models, including those resistant to current therapies, and on identifying predictive biomarkers to guide its clinical development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neovascular age-related macular degeneration (nAMD) is a leading cause of severe vision loss in the elderly, characterized by the pathological growth of new blood vessels in the choroid. Current standard-of-care, anti-VEGF therapies, have revolutionized nAMD management, yet a subset of patients shows refractory responses, highlighting the need for alternative therapeutic strategies. Palomid 529 (P529), also known as RES-529, is a novel, small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical efficacy, clinical evaluation in nAMD, and relevant experimental protocols.
Introduction: The PI3K/Akt/mTOR Pathway in nAMD
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cellular proliferation, growth, survival, and angiogenesis.[2] Dysregulation of this pathway is implicated in various diseases, including cancer and nAMD. In the context of nAMD, the pathway's downstream effectors can promote the expression of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), contributing to the development of choroidal neovascularization (CNV).[3][4]
This compound is a synthetic, non-steroidal small molecule that uniquely functions as a dual inhibitor of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5] Unlike rapamycin and its analogs which primarily inhibit mTORC1, this compound disrupts the assembly of both complexes, leading to a more comprehensive blockade of the mTOR signaling cascade.[1][6] This dual inhibition is significant as mTORC2 is responsible for the full activation of Akt, a key upstream activator of mTORC1. By inhibiting both complexes, this compound theoretically offers a more potent and complete suppression of the pathway, potentially overcoming the feedback loops that can limit the efficacy of mTORC1-specific inhibitors.[2]
Mechanism of Action of this compound
This compound exerts its anti-angiogenic effects by allosterically inhibiting the PI3K/Akt/mTOR pathway through the dissociation of both TORC1 and TORC2 complexes.[3][6] This leads to the downstream inhibition of key signaling molecules involved in angiogenesis and cellular proliferation. Specifically, this compound has been shown to inhibit the phosphorylation of Akt at Ser-473 (a direct target of TORC2) and S6 ribosomal protein (a downstream effector of TORC1).[6]
The proposed mechanism of action is visualized in the following signaling pathway diagram:
Preclinical Data
In Vitro Studies
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects on endothelial cells, which are crucial for the formation of new blood vessels.
| Parameter | Cell Type | Stimulant | IC50 | Reference |
| Proliferation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | 20 nM | [6] |
| Proliferation Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | bFGF | 30 nM | [6] |
| Proliferation Inhibition | Choroidal Vascular Endothelial Cells (CVECs) | VEGF | Not Specified | [7] |
Note: In a study on VEGF-enriched choroidal vascular endothelial cells, this compound inhibited proliferation, and its combination with other anti-VEGF molecules showed a more effective inhibitory effect.[7]
In Vivo Studies
Preclinical studies in animal models of retinal neovascularization have shown promising results for this compound.
| Model | Animal | Administration | Efficacy | Reference |
| Laser-Induced Choroidal Neovascularization | Mouse | Not Specified | 65% inhibition of neovascularization | [8] |
| Oxygen-Induced Retinopathy (Retinopathy of Prematurity) | Mouse | Not Specified | 65% inhibition of neovascularization | [8] |
Clinical Evaluation in nAMD
A Phase I, open-label, prospective pilot study was conducted to assess the safety and tolerability of subconjunctival this compound in patients with nAMD refractory to anti-VEGF therapy.[6]
| Parameter | Details | Reference |
| Study Design | Phase I, open-label, prospective pilot study | [6] |
| Participants | 5 patients with nAMD refractory to anti-VEGF therapy | [6] |
| Intervention | Three serial monthly subconjunctival injections of 1.9 mg this compound (100 µL of a 19 mg/mL solution) | [6] |
| Concomitant Therapy | Monthly intravitreal anti-VEGF injections were offered | [6] |
| Primary Outcome | Safety and tolerability | [6] |
| Results | The drug was well-tolerated with no drug-related serious adverse events. A depot of the drug formed at the injection site. No significant changes in best-corrected visual acuity or other efficacy markers were observed in this small, short-term study. | [6] |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This is a widely used animal model to mimic the neovascularization process in nAMD. The following is a general protocol.
Detailed Steps:
-
Animal Preparation: C57BL/6J mice are typically used. Anesthetize the mice and dilate their pupils with a topical mydriatic agent.[1]
-
Laser Photocoagulation: Using a slit lamp and a laser, create four laser spots around the optic nerve in each eye to rupture Bruch's membrane.[1] The formation of a vapor bubble indicates a successful rupture.[9]
-
Drug Administration: this compound can be administered through various routes, such as intravitreal or subconjunctival injections, at specified doses and time points relative to the laser injury.
-
Post-Procedure Monitoring: Animals are monitored for any adverse effects. In vivo imaging techniques like fundus photography and optical coherence tomography (OCT) can be used to track the development of CNV lesions.[1]
-
Tissue Collection and Analysis: At a predetermined endpoint (e.g., 7 or 14 days post-laser), euthanize the mice and enucleate the eyes. Prepare choroidal flat mounts and stain with a vascular marker (e.g., isolectin B4) to visualize the neovascularization.[1]
-
Quantification: Capture images of the stained flat mounts and quantify the area of the CNV lesions using image analysis software.[1]
Western Blot Analysis for mTOR Pathway Inhibition
This technique is used to detect and quantify the levels of specific proteins in a sample, allowing for the assessment of the phosphorylation status of key components of the mTOR pathway.
Detailed Steps:
-
Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to extract proteins.[10]
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay to ensure equal loading.[10]
-
Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt (Ser473), total S6K, phospho-S6K).[12]
-
Secondary Antibody and Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). Add a chemiluminescent substrate to produce a signal that can be captured on film or with a digital imager.[11]
-
Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.[12]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for nAMD with a distinct mechanism of action that targets the PI3K/Akt/mTOR pathway. Its ability to inhibit both mTORC1 and mTORC2 offers a more comprehensive blockade of this key signaling cascade compared to earlier mTOR inhibitors. Preclinical studies have demonstrated its potent anti-angiogenic effects both in vitro and in vivo. The initial Phase I clinical trial established a favorable safety profile for subconjunctival administration in patients with nAMD.
Future research should focus on larger, randomized controlled trials to definitively establish the efficacy of this compound in nAMD, both as a monotherapy and in combination with existing anti-VEGF agents. Further investigation into optimal dosing, delivery methods, and patient populations most likely to benefit will be crucial for its clinical development. The exploration of this compound's potential in other retinal vascular diseases is also a promising avenue for future studies.
References
- 1. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 2. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [jove.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. Reduced VEGF production, angiogenesis, and vascular regrowth contribute to the antitumor properties of dual mTORC1/mTORC2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neovascular Progression and Retinal Dysfunction in the Laser-Induced Choroidal Neovascularization Mouse Model [mdpi.com]
- 6. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. benchchem.com [benchchem.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Palomid 529: A Technical Guide to its Cellular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palomid 529 (P529), also known as RES-529, is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] Extensive research has demonstrated its potent anti-tumor and anti-angiogenic properties. This technical guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
This compound uniquely functions as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4][5] Its primary mechanism involves the dissociation of these two functionally distinct complexes, thereby inhibiting their respective downstream signaling cascades.[1][2] This dual inhibition allows this compound to circumvent the feedback loops often associated with mTORC1-selective inhibitors, which can lead to the activation of Akt.[3] By disrupting both complexes, this compound effectively down-regulates both Akt and mTOR signaling pathways in tumor and endothelial cells.[3]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[3] this compound's ability to potently inhibit this pathway at a critical node makes it an attractive candidate for cancer therapy.
Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data on its inhibitory effects on cell proliferation and specific cellular targets.
Table 1: In Vitro Inhibitory Activity of this compound on Cell Proliferation
| Cell Type | Assay Condition | IC50 / GI50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-stimulated proliferation | 20 nM | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | bFGF-stimulated proliferation | 30 nM | [6] |
| NCI-60 Cell Line Panel | Growth Inhibition | <35 µM | [7] |
| Central Nervous System Cancer Cells (NCI-60) | Growth Inhibition | 5-15 µM | [1] |
| Prostate Cancer Cells (NCI-60) | Growth Inhibition | 5-30 µM | [6] |
| PC-3 (Prostate Cancer) | Growth Inhibition | 2 µM (30% inhibition), 7 µM (60% inhibition) | [8] |
| Prostate Cancer Cells | Akt Activity | ~0.2 µM (enzymatic IC50) | [6] |
Table 2: Effect of this compound on Downstream Signaling Molecules
| Target Protein | Phosphorylation Site | Effect | Cell Line/Model | Reference |
| Akt | Ser473 | Reduced phosphorylation | Endothelial and C6 Glioma Cells | [3][9] |
| Akt | Thr308 | No significant inhibition | Endothelial and C6 Glioma Cells | [3][9] |
| Ribosomal Protein S6 | Ser235/236 | Decreased phosphorylation | PC-3 Cells | [3] |
| 4E-BP1 | Thr37/46 | Decreased phosphorylation | PC-3 Cells | [3] |
| GSK3β | Ser9 | Reduced phosphorylation | Endothelial and C6 Glioma Cells | [3] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cell lines (e.g., HUVEC, PC-3, C6 glioma)
-
This compound (P529)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pAktS473, anti-Akt, anti-pS6, anti-S6, anti-p4E-BP1, anti-4E-BP1, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., actin) to determine the relative changes in protein phosphorylation.
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of endothelial or cancer cells.
Materials:
-
Cell lines (e.g., HUVECs, various cancer cell lines)
-
96-well plates
-
This compound
-
Growth factors (e.g., VEGF, bFGF) for endothelial cell assays
-
Cell proliferation assay reagent (e.g., colorimetric WST-1 or MTS-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After cell adherence, treat the cells with a serial dilution of this compound or vehicle control. For endothelial cell assays, stimulation with growth factors like VEGF or bFGF is performed concurrently.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Assay Reagent Addition: Add the cell proliferation assay reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the dose-response curve.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., C6 glioma, PC-3)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups according to the planned dosing schedule and route (e.g., intraperitoneal or oral).
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to evaluate the anti-tumor efficacy of this compound.
Conclusion
This compound is a potent dual inhibitor of mTORC1 and mTORC2, effectively targeting the PI3K/Akt/mTOR signaling pathway. Its ability to induce the dissociation of these complexes leads to the inhibition of downstream signaling, resulting in reduced cell proliferation, survival, and angiogenesis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of this compound. The unique mechanism of action of this compound holds significant promise for the treatment of various cancers and other diseases characterized by aberrant PI3K/Akt/mTOR signaling.
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Facebook [cancer.gov]
- 6. ovid.com [ovid.com]
- 7. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
In-Depth Technical Guide: Molecular Interactions of P529
For Researchers, Scientists, and Drug Development Professionals
Abstract
P529, also known as Palomid 529 or RES-529, is a potent and orally bioavailable small molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. It functions as a dual inhibitor of mTOR complex 1 (mTORC1) and mTORC2, leading to the disruption of key cellular processes implicated in cancer, including cell growth, proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the molecular interactions of P529, presenting quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and related experimental workflows.
Mechanism of Action
P529 exerts its biological effects primarily through the inhibition of the PI3K/Akt/mTOR pathway. Unlike rapamycin and its analogs (rapalogs) which primarily target mTORC1, P529 is a dual TORC1/TORC2 inhibitor.[1] Its mechanism involves the dissociation of both mTORC1 and mTORC2 complexes, which in turn prevents the phosphorylation of their respective downstream substrates.[2][3]
A key molecular interaction of P529 is the selective inhibition of the phosphorylation of Akt at serine 473 (S473), a modification mediated by mTORC2. This is a critical event for the full activation of Akt. By inhibiting this step, P529 effectively curtails the pro-survival and pro-proliferative signals transduced by Akt. The inhibition of mTORC1 by P529 leads to a decrease in the phosphorylation of downstream effectors such as the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and cell growth.
The dual inhibition of mTORC1 and mTORC2 by P529 offers a potential advantage over mTORC1-selective inhibitors by preventing the feedback activation of Akt that can occur with single-target agents.
Quantitative Data
The inhibitory activity of P529 has been quantified in various in vitro and cellular assays. The following tables summarize the available half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values.
| Target/Process | Cell Line/System | IC50/GI50 | Reference |
| VEGF-driven endothelial cell proliferation | HUVEC | ~10-20 nM | [2] |
| bFGF-driven endothelial cell proliferation | HUVEC | 30 nM | [2][4] |
| Cell Proliferation (general) | NCI-60 Panel | <35 µM | [4] |
| Cell Proliferation | Various Cancer Cell Lines | 5-15 µM | [3][5] |
| Cell Proliferation | Neoplastic Cells | 5-28 µM | [2] |
Table 1: In Vitro and Cellular Inhibitory Activity of P529
Signaling Pathways and Experimental Workflows
P529 Signaling Pathway
The following diagram illustrates the key molecular interactions of P529 within the PI3K/Akt/mTOR signaling cascade.
Caption: P529 inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth, proliferation, and survival.
Experimental Workflow: Western Blot Analysis
This diagram outlines the typical workflow for assessing the effect of P529 on the phosphorylation of key proteins in the mTOR pathway.
Caption: Workflow for analyzing protein phosphorylation changes in cells treated with P529 via Western blotting.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of P529 on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)
-
Complete cell culture medium
-
P529 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of P529 in culture medium.
-
Remove the medium from the wells and add 100 µL of the P529 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to assess the inhibitory effect of P529 on the phosphorylation of key proteins in the mTOR signaling pathway.
Materials:
-
Glioblastoma cell line (e.g., U87)
-
P529
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[6]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., rabbit anti-p-Akt (S473), rabbit anti-Akt, rabbit anti-p-S6K (T389), rabbit anti-S6K, rabbit anti-p-4E-BP1 (T37/46), rabbit anti-4E-BP1, and mouse anti-β-actin).
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescence detection reagent
Procedure:
-
Plate glioblastoma cells and allow them to adhere overnight.
-
Treat cells with various concentrations of P529 for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[6]
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence detection system.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of P529 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line (e.g., U87 glioblastoma cells)
-
P529
-
Vehicle for administration (e.g., DMSO, micronized formulation, olive oil, or spray-dried formulation)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 U87 cells into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the P529 formulation. For oral administration, P529 can be dissolved in olive oil. For intraperitoneal (i.p.) injection, it can be formulated as a micronized suspension or dissolved in a suitable solvent like DMSO.[2]
-
Administer P529 to the treatment group at a specified dose and schedule (e.g., 25-50 mg/kg, i.p., every other day).[4] Administer the vehicle to the control group.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
P529 is a promising anti-cancer agent that targets the PI3K/Akt/mTOR pathway through a dual inhibition of mTORC1 and mTORC2. Its ability to block key signaling nodes involved in cell proliferation, survival, and angiogenesis has been demonstrated in a variety of preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the molecular interactions of P529 and explore its therapeutic potential. Further investigation into its binding affinities and isoform-specific inhibitory activities will provide a more complete understanding of its mechanism of action and may facilitate the development of more targeted and effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:914913-88-5 | PI3K/Akt/mTOR inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Application Notes and Protocols for P529 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of P529 (Palomid 529), a dual TORC1/TORC2 inhibitor that also targets the PI3K/Akt signaling pathway. The following protocols are designed to assess the anti-proliferative, pro-apoptotic, and anti-angiogenic properties of P529 in a laboratory setting.
Introduction
This compound (P529) is a small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis.[1] Aberrant activation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1] P529 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and has been shown to enhance the efficacy of radiotherapy in prostate cancer models.[2][3] These protocols outline key in vitro assays to characterize the biological activity of P529.
Data Presentation
Table 1: P529 Growth Inhibitory (GI50) Values across NCI-60 Cancer Cell Lines
The following table summarizes the concentration of P529 required to inhibit the growth of various cancer cell lines by 50% (GI50). Data indicates a broad spectrum of activity.
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | 2 - 34 |
| K-562 | 2 - 34 | |
| MOLT-4 | 2 - 34 | |
| HL-60(TB) | 2 - 34 | |
| RPMI-8226 | 2 - 34 | |
| SR | 2 - 34 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 2 - 34 |
| EKVX | 2 - 34 | |
| HOP-62 | 2 - 34 | |
| HOP-92 | 2 - 34 | |
| NCI-H226 | 2 - 34 | |
| NCI-H23 | 2 - 34 | |
| NCI-H322M | 2 - 34 | |
| NCI-H460 | 2 - 34 | |
| NCI-H522 | 2 - 34 | |
| Colon Cancer | COLO 205 | 6 - 24 |
| HCC-2998 | 6 - 24 | |
| HCT-116 | 6 - 24 | |
| HCT-15 | 6 - 24 | |
| HT29 | 6 - 24 | |
| KM12 | 6 - 24 | |
| SW-620 | 6 - 24 | |
| CNS Cancer | SF-268 | 2 - 19 |
| SF-295 | 2 - 19 | |
| SF-539 | 2 - 19 | |
| SNB-19 | 2 - 19 | |
| SNB-75 | 2 - 19 | |
| U251 | 2 - 19 | |
| Melanoma | LOX IMVI | 6 - 24 |
| MALME-3M | 6 - 24 | |
| M14 | 6 - 24 | |
| SK-MEL-2 | 6 - 24 | |
| SK-MEL-28 | 6 - 24 | |
| SK-MEL-5 | 6 - 24 | |
| UACC-257 | 6 - 24 | |
| UACC-62 | 6 - 24 | |
| Ovarian Cancer | IGROV1 | 6 - 24 |
| OVCAR-3 | 6 - 24 | |
| OVCAR-4 | 6 - 24 | |
| OVCAR-5 | 6 - 24 | |
| OVCAR-8 | 6 - 24 | |
| SK-OV-3 | 6 - 24 | |
| Renal Cancer | 786-0 | 2 - 19 |
| A498 | 2 - 19 | |
| ACHN | 2 - 19 | |
| CAKI-1 | 2 - 19 | |
| RXF 393 | 2 - 19 | |
| SN12C | 2 - 19 | |
| TK-10 | 2 - 19 | |
| UO-31 | 2 - 19 | |
| Prostate Cancer | PC-3 | 2 - 19 |
| DU-145 | 2 - 19 | |
| Breast Cancer | MCF7 | 2 - 19 |
| MDA-MB-231/ATCC | 2 - 19 | |
| HS 578T | 2 - 19 | |
| BT-549 | 2 - 19 | |
| T-47D | 2 - 19 | |
| MDA-MB-435 | 2 - 19 |
Note: The GI50 values are presented as ranges as reported in the literature for the NCI-60 cell line screen.[2]
Experimental Protocols
Cell Proliferation Assay (GI50 Determination)
This protocol describes how to determine the 50% growth inhibitory concentration (GI50) of P529 on a cancer cell line of interest using a colorimetric assay such as the MTT or MTS assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
P529 stock solution (e.g., in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
P529 Treatment:
-
Prepare serial dilutions of P529 in complete medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the P529 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest P529 concentration).
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the P529 concentration and determine the GI50 value using non-linear regression analysis.
-
References
Palomid 529: Application Notes and Protocols for Cell Culture
Authors: Gemini AI
Date: November 21, 2025
Abstract
This document provides detailed application notes and protocols for the use of Palomid 529 (also known as RES-529) in cell culture experiments. This compound is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] Uniquely, it functions by inducing the dissociation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby inhibiting downstream signaling cascades that are crucial for cell growth, proliferation, survival, and angiogenesis.[1][2][4] These protocols are intended for researchers, scientists, and drug development professionals working in oncology, angiogenesis, and cell biology.
Introduction to this compound
This compound (P529) is a synthetic small molecule that effectively inhibits the PI3K/Akt/mTOR pathway, a critical signaling network frequently dysregulated in cancer.[4][5] Its mechanism of action involves the disruption of the mTORC1 and mTORC2 complexes, leading to the dephosphorylation of key downstream effectors such as Akt at serine 473 (S473), ribosomal protein S6, and 4E-BP1.[1][3] This dual inhibition of mTORC1 and mTORC2 distinguishes this compound from rapamycin and its analogs, which primarily target mTORC1. By inhibiting both complexes, this compound can overcome some of the feedback activation of Akt that limits the efficacy of mTORC1-selective inhibitors.[5]
The anti-proliferative and pro-apoptotic effects of this compound have been demonstrated in a variety of cancer cell lines, including those from glioblastoma, prostate cancer, and breast cancer.[1][3] Furthermore, it exhibits potent anti-angiogenic properties by inhibiting endothelial cell proliferation and tube formation.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general experimental workflow for its use in cell culture.
Caption: this compound signaling pathway.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Anti-Tumor Effects: Palomid 529 and Radiotherapy Combination
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the preclinical rationale and experimental protocols for combining Palomid 529 (P529), a dual TORC1/TORC2 inhibitor of the PI3K/Akt/mTOR pathway, with radiotherapy. The synergistic anti-tumor effects observed in preclinical models of prostate cancer are detailed, offering a foundation for further research and development. This compound has been shown to enhance the efficacy of radiotherapy by inhibiting radiation-induced pro-survival signaling, delaying DNA repair mechanisms, and promoting apoptosis. The following sections summarize key quantitative data from these studies and provide detailed protocols for replicating the foundational experiments.
Introduction
Radiotherapy is a cornerstone of cancer treatment, but intrinsic and acquired resistance remains a significant clinical challenge. A key mechanism of radioresistance is the activation of pro-survival signaling pathways, notably the PI3K/Akt/mTOR cascade, which is frequently dysregulated in various cancers.[1][2] Ionizing radiation can paradoxically activate Akt, promoting cell survival and diminishing the therapeutic efficacy of the treatment.[3][4]
This compound (also known as RES-529) is a small molecule inhibitor that targets both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of the PI3K/Akt/mTOR pathway.[2][5] This dual inhibition prevents the feedback activation of Akt that can occur with mTORC1-specific inhibitors. Preclinical studies have demonstrated that P529 not only possesses intrinsic anti-tumor and anti-angiogenic properties but also acts as a potent radiosensitizer.[1][2][6] This combination strategy aims to leverage P529 to abrogate radiation-induced survival signals, thereby enhancing the cytotoxic effects of radiotherapy.[1]
Data Summary
The combination of this compound and radiotherapy has demonstrated significant synergistic effects in preclinical prostate cancer models, both in vitro and in vivo. The quantitative outcomes of these studies are summarized below.
In Vitro Efficacy
Table 1: In Vitro Cell Proliferation and Survival in PC-3 Prostate Cancer Cells
| Treatment Group | Cell Survival / Growth Inhibition | Statistical Significance (vs. RT alone) | Reference |
| 2 µM P529 + 2 Gy Radiation | 85% cell growth inhibition (15% survival) | P<0.001 | [1][5] |
| 2 Gy Radiation alone | 30% cell growth inhibition (70% survival) | N/A | [1][5] |
| 2 µM P529 + 4 Gy Radiation | Enhanced antiproliferative effect | P<0.05 | [1] |
Table 2: In Vitro Clonogenic Survival in PC-3 Cells
| Treatment Group | Outcome | Statistical Significance (vs. RT alone) | Reference |
| P529 + 2 Gy Radiation | Enhanced effect of radiotherapy | P<0.05 | [1] |
| P529 + 4 Gy Radiation | Enhanced effect of radiotherapy | P<0.01 | [1] |
In Vivo Efficacy
Table 3: In Vivo Tumor Growth Inhibition in PC-3 Xenograft Model
| Treatment Group | Tumor Shrinkage | Reference |
| 20 mg/kg P529 | 42.9% | [1][3][6] |
| 6 Gy Radiation | 53% | [1][3][6] |
| 20 mg/kg P529 + 6 Gy Radiation | 77.4% | [1][3][6] |
Table 4: In Vivo Tumor Progression in Prostate Cancer Xenograft Model
| Treatment Group | Outcome | Statistical Significance | Reference |
| 100 mg/kg P529 + 4 Gy Radiation | Significant delay in median time to progression | P<0.001 (vs. either treatment alone) | [5] |
| 100 mg/kg P529 + 4 Gy Radiation | Significantly fewer mice with tumor progression | P<0.05 | [5] |
Molecular Effects
Table 5: Modulation of Key Signaling and DNA Repair Proteins
| Target Protein | Effect of P529 + Radiotherapy | Cellular Process | Reference |
| p-Akt | Decreased below control levels | Cell Survival, Proliferation | [1][3][6] |
| Bcl-2/Bax Ratio | Reduced | Apoptosis | [1][3][6] |
| Id-1 | Reduced below control levels | Angiogenesis, Radioresistance | [1] |
| VEGF | Decreased radiation-induced levels | Angiogenesis | [1] |
| MMP-2 & MMP-9 | Decreased levels | Invasion, Metastasis | [1] |
| Rad51, DNA-PKcs, Ku70 | Downregulated expression | DNA Double-Strand Break Repair | [5][7] |
| Survivin | Decreased levels | Apoptosis Inhibition | [5][7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by the combination therapy and a general workflow for preclinical evaluation.
Caption: P529 enhances radiotherapy by inhibiting the PI3K/Akt/mTOR survival pathway and DNA repair.
Caption: General experimental workflow for evaluating P529 and radiotherapy combination.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the effect of P529 in combination with radiation on the proliferation of cancer cells.
Materials:
-
PC-3 prostate cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (P529)
-
96-well plates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
X-ray irradiator
Procedure:
-
Seed 5,000 PC-3 cells per well in a 96-well plate and allow them to attach overnight.
-
Pretreat the cells with 2 µM P529 for 24 hours. Include vehicle-only control wells.
-
Following pretreatment, irradiate the plate with the desired doses of radiation (e.g., 0, 2, 4, 8 Gy).
-
Incubate the cells for an additional 72 hours post-irradiation.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance using a plate reader.
-
Calculate cell survival as a percentage relative to the non-irradiated, vehicle-treated control group.
Protocol 2: In Vitro Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after treatment with P529 and radiation.
Materials:
-
PC-3 prostate cancer cell line
-
Complete culture medium
-
This compound (P529)
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution
Procedure:
-
Plate cells in a T25 flask and pretreat with 2 µM P529 for 24 hours.
-
Irradiate the cells with 0, 2, and 4 Gy.
-
Immediately after irradiation, trypsinize the cells, count them, and plate a specific number of treated cells (e.g., 500 cells) into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation (a colony is defined as a group of at least 50 cells).
-
Aspirate the medium, wash with PBS, and stain the colonies with crystal violet solution.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the efficacy of P529 and radiotherapy combination on tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
PC-3 cells
-
Matrigel (optional)
-
This compound (formulated for in vivo administration)
-
Animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject PC-3 cells (e.g., 3 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into four treatment groups: (1) Vehicle control, (2) P529 alone (e.g., 20 mg/kg, i.p.), (3) Radiation alone (e.g., a single dose of 6 Gy), and (4) P529 + Radiation.
-
For the combination group, administer P529 prior to radiotherapy (e.g., 24 hours before).
-
Deliver localized radiation to the tumor using a shielded animal irradiator.
-
Continue P529 administration as per the defined schedule (e.g., daily or every other day).
-
Measure tumor volumes with calipers every 2-3 days using the formula: Volume = (length × width²) × 0.5.
-
At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like PCNA and apoptosis markers like cleaved caspase-3).
Protocol 4: Western Blot Analysis of Key Proteins
Objective: To analyze the molecular effects of the combination treatment on key signaling and DNA repair pathways.
Materials:
-
Treated cells or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Rad51)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from treated cells or tumor tissue using RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a digital imaging system.
-
Perform densitometric analysis to quantify changes in protein expression, normalizing to a loading control like β-actin or GAPDH.
Conclusion
The combination of this compound with radiotherapy presents a promising strategy to overcome radioresistance in cancers with an activated PI3K/Akt/mTOR pathway. The data strongly suggest that P529 enhances radiation-induced tumor cell killing by inhibiting critical survival and DNA repair pathways. The protocols provided herein offer a framework for researchers to further investigate this synergistic interaction and explore its potential clinical translation.
References
- 1. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paloma Pharmaceuticals, Inc. Published Paper in British Journal of Cancer - BioSpace [biospace.com]
- 5. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Torc1/Torc2 inhibitor, this compound, enhances radiation response modulating CRM1-mediated survivin function and delaying DNA repair in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
P529: Unlocking Synergistic Potential in Cancer Therapy
Application Notes and Protocols for Researchers
Introduction
P529 (also known as RES-529) is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis. P529 distinguishes itself by dissociating both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of this pathway.[1][2] Preclinical evidence strongly suggests that P529 can act synergistically with conventional cancer therapies, enhancing their anti-tumor efficacy. While broad statements regarding synergy with chemotherapy exist, detailed preclinical data is most robust for its combination with radiotherapy in prostate cancer models.[1][2][3] These application notes provide a comprehensive overview of the synergistic effects of P529, with a focus on its combination with radiotherapy as a well-documented example. Detailed protocols for key experiments are included to enable researchers to investigate the synergistic potential of P529 with other therapeutic agents.
Mechanism of Action and Synergy
P529 exerts its anti-tumor effects by inhibiting the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1][2] Specifically, P529 has been shown to block the phosphorylation of Akt at serine 473 (S473), a key step in its activation, without affecting phosphorylation at threonine 308 (T308).[4] This leads to the downstream inhibition of mTORC1 and mTORC2, resulting in decreased cell proliferation and induction of apoptosis.[1][4]
The synergistic effect of P529 with other cancer therapies, such as radiotherapy, is thought to stem from its ability to counteract the pro-survival signals that are often activated in cancer cells in response to treatment-induced stress.[1][2] By inhibiting the Akt/mTOR pathway, P529 can lower the threshold for apoptosis and prevent the repair of treatment-induced damage, thereby sensitizing cancer cells to the effects of chemo- or radiotherapy.
Preclinical Data: P529 in Combination with Radiotherapy
Studies in prostate cancer models have demonstrated a significant synergistic effect between P529 and ionizing radiation.
In Vitro Data
In vitro studies using the PC-3 prostate cancer cell line have shown that P529 enhances the anti-proliferative effects of radiation.
| Treatment | Cell Growth Inhibition (%) | Reference |
| 2 Gy Radiation | 30% | [3] |
| 2 Gy Radiation + P529 | 85% | [3] |
| 4 Gy Radiation + P529 | Significant enhancement over radiation alone | [3] |
In Vivo Data
In a PC-3 tumor-bearing mouse model, the combination of P529 and radiation resulted in a greater reduction in tumor size than either treatment alone.
| Treatment Group | Tumor Size Reduction (%) | Reference |
| P529 (20 mg/kg) | 42.9% | [3] |
| Radiation (6 Gy) | 53% | [3] |
| P529 + Radiation | 77.4% | [3] |
This enhanced anti-tumor effect was associated with reduced proliferation and increased apoptosis within the tumors.[3]
Signaling Pathway Modulation
The synergistic effects of P529 are correlated with its ability to modulate key signaling pathways involved in cell survival, angiogenesis, and metastasis.
Signaling Pathway of P529 Action
Caption: P529 inhibits the PI3K/Akt pathway, leading to dissociation of mTORC1 and mTORC2, and downregulation of pro-survival and pro-angiogenic factors.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of P529 with chemotherapy or other agents.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of P529 in combination with a chemotherapeutic agent on cancer cell viability.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay to determine synergistic effects.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete growth medium
-
P529 (stock solution in DMSO)
-
Chemotherapeutic agent of interest (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of P529 and the chemotherapeutic agent in culture medium. Treat cells with P529 alone, the chemotherapeutic agent alone, or the combination at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The synergistic effect can be quantified by calculating the Combination Index (CI) using software such as CompuSyn, where CI < 1 indicates synergy.
In Situ Apoptosis Detection (TUNEL Assay)
This protocol is for detecting apoptosis in tumor tissue from in vivo studies.
Materials:
-
Paraffin-embedded tumor sections on slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Proteinase K solution
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Permeabilization: Treat the sections with Proteinase K solution to permeabilize the tissue.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence (or another color depending on the kit) in the nuclei, while all nuclei will be stained blue with DAPI.
-
Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive cells out of the total number of cells (DAPI-stained).
Western Blotting for Signaling Proteins
This protocol is for analyzing the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Treated cells or tumor tissue lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-VEGF, anti-MMP-2, anti-MMP-9, anti-Id-1, anti-Bcl-2, anti-Bax, and anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in protein lysis buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the protein band intensities, which should be normalized to a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Xenograft Model
This protocol is for evaluating the in vivo efficacy of P529 in combination with a chemotherapeutic agent.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
P529 formulation for in vivo administration
-
Chemotherapeutic agent for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control, P529 alone, chemotherapy alone, P529 + chemotherapy).
-
Treatment Administration: Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., TUNEL assay, Western blotting).
-
Data Analysis: Plot the average tumor growth curves for each group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the differences between the treatment groups.
Conclusion
P529 is a promising anti-cancer agent with a clear mechanism of action and demonstrated synergistic potential with radiotherapy. The provided data and protocols offer a solid foundation for researchers to explore the synergistic effects of P529 in combination with a variety of chemotherapeutic agents and in different cancer models. Such studies are crucial for the further clinical development of P529 as part of combination therapies to improve patient outcomes.
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palomid 529, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Palomid 529: Application and Protocols for 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palomid 529 (P529), also known as RES-529, is a novel small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] It functions as a dual TORC1/TORC2 inhibitor, giving it a broader range of action than traditional mTOR inhibitors like rapamycin.[5] By targeting both mTOR complexes, this compound effectively downregulates the phosphorylation of key downstream effectors, leading to the inhibition of cell proliferation, tumor growth, angiogenesis, and induction of apoptosis.[5][6][7] Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.[8][9][10][11][12] This document provides detailed application notes and experimental protocols for the use of this compound in 3D cell culture models.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
This compound exerts its anti-cancer effects by interfering with the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in cancer.[5][6] The drug inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][3][4]
-
mTORC1 Inhibition: By inhibiting mTORC1, this compound prevents the phosphorylation of downstream targets like S6 ribosomal protein and 4E-BP1, which are crucial for protein synthesis and cell growth.[1][4]
-
mTORC2 Inhibition: Inhibition of mTORC2 by this compound blocks the phosphorylation of Akt at serine 473 (pAktS473), a key step for full Akt activation.[5] This leads to reduced cell survival and proliferation.[5]
The dual inhibition of mTORC1 and mTORC2 allows this compound to bypass the feedback loops that can limit the efficacy of other mTOR inhibitors.[5]
References
- 1. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.protocols.io [content.protocols.io]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. A spheroid whole mount drug testing pipeline with machine-learning based image analysis identifies cell-type specific differences in drug efficacy on a single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Torc1/Torc2 inhibitor, this compound, enhances radiation response modulating CRM1-mediated survivin function and delaying DNA repair in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | PLOS One [journals.plos.org]
- 12. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palomid 529 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Palomid 529 (also known as RES-529), a potent dual inhibitor of mTORC1 and mTORC2, in preclinical xenograft models. The following sections detail the mechanism of action, summarize key in vivo efficacy data, and provide detailed protocols for establishing xenograft models and administering this compound.
Introduction to this compound
This compound (P529) is a small molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) signaling pathway.[1][2] Unlike rapamycin and its analogs which primarily target mTORC1, this compound acts as a dual inhibitor, targeting both mTORC1 and mTORC2 complexes.[3][4] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[4] By inhibiting both complexes, this compound not only affects downstream targets of mTORC1, such as S6 ribosomal protein and 4E-BP1, but also prevents the feedback activation of Akt, a common resistance mechanism seen with mTORC1-specific inhibitors.[3] this compound has demonstrated anti-tumor and anti-angiogenic activity in a variety of cancer models, making it a promising agent for cancer therapy.[1][5]
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. This compound exerts its anti-tumor effects by disrupting this pathway at a key regulatory node, mTOR. It uniquely inhibits both mTORC1 and mTORC2, leading to the downstream consequences illustrated below.
In Vivo Efficacy of this compound in Xenograft Models
This compound has demonstrated significant anti-tumor efficacy in various subcutaneous and orthotopic xenograft models. The tables below summarize the quantitative data from key studies.
Table 1: this compound Efficacy in Glioblastoma Xenograft Models
| Cell Line | Mouse Strain | Administration Route | Dosage & Schedule | Tumor Growth Inhibition | Reference |
| U251 | Nude | Oral | 25, 50, 95 mg/kg, daily for 5 days | Dose-dependent decrease in tumor growth | [6] |
| C6V10 | Nude | Intraperitoneal | 200 mg/kg, every 2 days | ~70% decrease in tumor volume | [1] |
Table 2: this compound Efficacy in Prostate Cancer Xenograft Models
| Cell Line | Mouse Strain | Administration Route | Dosage & Schedule | Tumor Growth Inhibition | Reference |
| PC-3 | Nude | Oral | 50, 100, 200 mg/kg, daily | 10%, 47.6%, and 59.3% tumor volume reduction, respectively | [1] |
| 22rv1 | Nude | Oral | 100 mg/kg, daily | Significant reduction in tumor mass | [1] |
Experimental Protocols
The following are detailed protocols for establishing xenograft models and for the preparation and administration of this compound.
Protocol 1: Establishment of Subcutaneous Xenograft Models
This protocol describes the general procedure for establishing subcutaneous tumors using cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U87MG for glioblastoma, PC-3 for prostate cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and husbandry supplies
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >90%).
-
-
Preparation of Cell Inoculum:
-
Centrifuge the required number of cells and resuspend the pellet in a solution of sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
The final cell concentration should be adjusted to inject the desired number of cells in a volume of 100-200 µL. A common range is 1 x 10^6 to 5 x 10^6 cells per injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved method.
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Mice are typically randomized into treatment groups when tumors reach a volume of 100-200 mm³.
-
Protocol 2: Preparation and Administration of this compound
This protocol provides instructions for preparing and administering this compound to xenograft-bearing mice.
Materials:
-
This compound (powder)
-
Vehicle for reconstitution (e.g., olive oil for oral gavage, DMSO for intraperitoneal injection)
-
Vortex mixer and/or sonicator
-
Oral gavage needles or syringes and needles for injection
-
Scale for weighing mice
Procedure:
-
Preparation of this compound Formulation:
-
For Oral Administration: Based on the desired dose and the average weight of the mice, calculate the total amount of this compound needed. Suspend the powder in the appropriate vehicle (e.g., olive oil). Vortex or sonicate the mixture to ensure a uniform suspension. Prepare fresh daily.
-
For Intraperitoneal Injection: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile PBS or saline to the final desired concentration. Be mindful of the final DMSO concentration to avoid toxicity.
-
-
Dosing:
-
Weigh each mouse before dosing to ensure accurate dose calculation.
-
Administer the prepared this compound formulation via the chosen route (oral gavage or intraperitoneal injection).
-
The volume of administration should be consistent, typically 100-200 µL for mice.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Continue to measure tumor volumes as described in Protocol 1.
-
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical xenograft study using this compound.
References
- 1. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse glioblastoma xenograft model [bio-protocol.org]
- 3. Pre-Clinical Mouse Models of Human Prostate Cancer and their Utility in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of P529 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
P529, also known as Palomid 529 or RES-529, is a small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] P529 uniquely functions as a dual TORC1 and TORC2 inhibitor, effectively blocking both major complexes of the mTOR kinase.[1] This dual inhibition leads to a comprehensive shutdown of mTOR signaling, including the suppression of the phosphorylation of key downstream effectors such as Akt at serine 473 (S473) and the ribosomal protein S6.[4] Western blot analysis is an indispensable technique for elucidating the mechanism of action of P529 and quantifying its effects on target proteins within this critical signaling cascade.
These application notes provide a summary of the effects of P529 on the PI3K/Akt/mTOR pathway and detailed protocols for performing western blot analysis to assess its efficacy.
Data Presentation
The following tables summarize the quantitative effects of P529 on cell growth and protein phosphorylation as determined by various in vitro studies.
Table 1: Inhibitory Concentration (IC50) of P529 on Cancer Cell Line Growth
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Central Nervous System Cancer | Glioblastoma | 5 - 15 | [1] |
| Prostate Cancer | Prostate Adenocarcinoma | 5 - 30 | [1] |
Table 2: Observed Inhibition of Protein Phosphorylation by P529
| Target Protein | Phosphorylation Site | Cell Line | P529 Concentration | Observed Effect | Reference |
| Akt | Ser473 | Various Cancer Cell Lines | 5 - 15 µM | Decreased Phosphorylation | [1][2] |
| S6 Ribosomal Protein | - | Various Cancer Cell Lines | 5 - 15 µM | Decreased Phosphorylation | [1][2] |
| 4E-BP1 | - | Various Cancer Cell Lines | 5 - 15 µM | Decreased Phosphorylation | [1][2] |
Note: The specific extent of inhibition (e.g., percentage or fold change) can vary depending on the cell line, experimental conditions, and P529 concentration. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific model.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of P529 and the experimental process, refer to the following diagrams.
References
Measuring mTOR Inhibition by Palomid 529: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palomid 529 (P529), also known as RES-529, is a potent small molecule inhibitor of the mechanistic target of rapamycin (mTOR).[1][2] It functions as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial regulators of cell growth, proliferation, metabolism, and survival.[2][3] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound exerts its inhibitory effects by promoting the dissociation of mTORC1 and mTORC2 complexes.[2] This application note provides detailed protocols for assessing the inhibitory activity of this compound on the mTOR signaling pathway, focusing on Western blotting to measure downstream protein phosphorylation and cell viability assays to determine cytotoxic and cytostatic effects.
Mechanism of Action: The mTOR Signaling Pathway
The mTOR pathway is a complex signaling network that responds to various upstream stimuli, including growth factors and nutrients. mTORC1 and mTORC2 have distinct and overlapping functions. mTORC1 primarily controls protein synthesis and cell growth by phosphorylating downstream targets such as p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is a key regulator of cell survival and cytoskeletal organization, partly through the phosphorylation of Akt at serine 473 (S473). This compound's ability to inhibit both complexes allows for a more comprehensive blockade of mTOR signaling.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation are summarized below. These values can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Notes |
| HUVEC (VEGF-stimulated) | Endothelial | 0.01 - 0.02 | Inhibition of proliferation.[1][4][5] |
| HUVEC (bFGF-stimulated) | Endothelial | 0.03 | Inhibition of proliferation.[1][4][5] |
| Central Nervous System Cancer Cells | CNS Cancer | 5 - 15 | Growth inhibition across a panel of cell lines.[1] |
| Prostate Cancer Cells (general) | Prostate Cancer | 5 - 30 | Growth inhibition across a panel of cell lines.[1] |
| Neoplastic Cells (various) | Various Cancers | 5 - 28 | Inhibition of cell proliferation.[1] |
| NCI-60 Lung Cancer Cell Line Panel | Lung Cancer | <35 | Growth inhibition.[6] |
| PC-3 | Prostate Cancer | 2 µM (30% inh.) | Concentration-dependent growth inhibition.[5] |
| PC-3 | Prostate Cancer | 7 µM (60% inh.) | Concentration-dependent growth inhibition.[5] |
Experimental Protocols
The following protocols provide a framework for assessing the mTOR inhibitory activity of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Experimental Workflow
A typical workflow for evaluating this compound involves initial cell viability screening to determine the IC50, followed by mechanistic studies using Western blotting to confirm the on-target effects.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a chosen cell line.
Materials:
-
Cancer cell line of interest (e.g., PC-3, LNCaP)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of key mTOR pathway proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Recommended Primary Antibodies:
| Antibody Target | Host | Suggested Dilution | Supplier (Example) |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Tech. |
| Total Akt | Rabbit | 1:1000 | Cell Signaling Tech. |
| Phospho-S6 (Ser235/236) | Rabbit | 1:2000 | Cell Signaling Tech. |
| Total S6 | Rabbit | 1:1000 | Cell Signaling Tech. |
| β-Actin or GAPDH | Mouse | 1:5000 - 1:10000 | Various |
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., based on the IC50 from the MTT assay) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. For the large mTOR protein (~289 kDa), a low percentage gel (e.g., 6% or a gradient gel) is recommended.[9]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (e.g., β-actin or GAPDH).
-
Conclusion
These protocols provide a robust framework for investigating the inhibitory effects of this compound on the mTOR signaling pathway. By combining cell viability assays with targeted Western blot analysis, researchers can effectively characterize the potency and mechanism of action of this dual mTORC1/mTORC2 inhibitor in various cellular contexts. Careful optimization of these protocols for specific experimental systems will ensure high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | mTOR | Apoptosis | TargetMol [targetmol.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
Palomid 529: A Tool for Interrogating the PI3K/Akt/mTOR Signaling Pathway
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palomid 529 (P529), also known as RES-529, is a potent and selective small molecule inhibitor of the mechanistic target of rapamycin (mTOR).[1] It functions as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for studying the intricacies of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2] P529's unique mechanism of action, which involves promoting the dissociation of mTORC1 and mTORC2 complexes, allows for a comprehensive blockade of mTOR signaling, thereby facilitating in-depth investigation of this crucial cellular cascade.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in research settings.
Mechanism of Action
This compound exerts its inhibitory effects by targeting both mTORC1 and mTORC2.[5] Unlike rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1, P529's dual inhibition prevents the feedback activation of Akt that can occur with mTORC1-selective inhibitors.[5] The key downstream effects of P529 include the decreased phosphorylation of critical signaling molecules such as Akt at serine 473 (a substrate of mTORC2) and ribosomal protein S6 (a downstream target of mTORC1).[3][6] This dual inhibition leads to potent anti-proliferative and anti-angiogenic effects in a variety of preclinical models.[3][5]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| NCI-60 Panel | Various | <35 (GI50) | [7][8] |
| Central Nervous System Cancer Cells | Glioblastoma | 5 - 15 | [2][3] |
| Prostate Cancer Cells | Prostate Cancer | 5 - 30 | [3] |
| PC-3 | Prostate Cancer | 5 - 7 (GI50) | [7] |
Endothelial Cell Proliferation Inhibition
| Growth Factor | Cell Type | IC50 (nM) | Reference |
| VEGF-A | HUVEC | 10 | [5] |
| bFGF | HUVEC | 30 | [5] |
In Vivo Tumor Growth Inhibition
| Tumor Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| C6V10 Xenograft | Glioblastoma | 200 mg/kg/2 days, i.p. | ~70% decrease in tumor volume | [3] |
| U87 Xenograft | Glioblastoma | 25 and 50 mg/kg/2 days | Dose-dependent reduction | [5] |
| PC-3 Xenograft | Prostate Cancer | 20 mg/kg P529 | 42.9% tumor shrinkage | [7][8] |
| PC-3 Xenograft with Radiation | Prostate Cancer | 20 mg/kg P529 + 6 Gy radiation | 77.4% tumor shrinkage | [7][8] |
| Breast Cancer Xenograft (MCF-7 & Brca1tr/tr) | Breast Cancer | Not specified | Significant inhibition (P<0.001) | [3] |
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition
Caption: PI3K/Akt/mTOR pathway with this compound's inhibitory action on mTORC1 and mTORC2.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow for assessing the effects of this compound.
Experimental Protocols
Cell Viability (MTT/WST-1) Assay
This protocol is for determining the cytotoxic or cytostatic effects of this compound on a given cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the P529-containing medium or vehicle control (medium with the same concentration of solvent) to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/WST-1 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement:
-
For MTT: After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.
-
For WST-1: No solubilization step is needed.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Western Blotting for Phospho-Akt and Phospho-S6 Analysis
This protocol is to assess the inhibitory effect of this compound on the phosphorylation of key downstream targets in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6, anti-total S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel. Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 25-50 mg/kg) or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned schedule (e.g., daily or every other day).[5]
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. Euthanize the mice at the end of the study.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or western blotting to assess target modulation in vivo).
-
Data Analysis: Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect of this compound.
Conclusion
This compound is a powerful research tool for dissecting the complex PI3K/Akt/mTOR signaling network. Its ability to inhibit both mTORC1 and mTORC2 provides a more complete blockade of mTOR activity compared to rapalogs, making it an excellent compound for investigating the downstream consequences of mTOR inhibition and for exploring therapeutic strategies targeting this pathway. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of this critical signaling cascade.
References
- 1. Facebook [cancer.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
P529: A Dual mTORC1/mTORC2 Inhibitor for Cancer Biology Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palomid 529 (P529), also known as RES-529, is a novel small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and angiogenesis that is frequently dysregulated in cancer. P529 exhibits a unique mechanism of action by inducing the dissociation of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of mTOR signaling.[1] This dual inhibitory action makes P529 a valuable tool for investigating the role of the mTOR pathway in cancer biology and a potential therapeutic agent. These application notes provide detailed protocols for utilizing P529 in cancer research, along with quantitative data from preclinical studies.
Mechanism of Action
P529 exerts its anti-cancer effects by targeting the mTOR signaling cascade. Unlike rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1, P529 disrupts the integrity of both mTORC1 and mTORC2. This leads to the inhibition of downstream signaling molecules, including the phosphorylation of Akt at serine 473 (p-Akt S473), a key event mediated by mTORC2.[2] The subsequent inhibition of mTORC1 activity results in the decreased phosphorylation of its substrates, such as 4E-BP1 and S6 kinase. The comprehensive inhibition of both mTOR complexes by P529 results in potent anti-proliferative and anti-angiogenic effects.
Data Presentation
In Vitro Anti-proliferative Activity of P529
P529 has demonstrated broad anti-proliferative activity across a range of cancer cell lines. The growth inhibitory effects are concentration-dependent.
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | 2 - 34 | |
| Non-Small Cell Lung Cancer | 2 - 34 | |
| Colon Cancer | 6 - 24 | |
| CNS Cancer | 2 - 19 | |
| Melanoma | 6 - 24 | |
| Ovarian Cancer | 6 - 24 | |
| Renal Cancer | 2 - 19 | |
| Prostate Cancer | PC-3 | 5 - 7[1] |
| Breast Cancer | 2 - 19 |
Table 1: Growth Inhibitory 50 (GI50) of P529 in the NCI-60 tumor cell lines panel.[1]
In Vivo Antitumor Efficacy of P529 in a Prostate Cancer Xenograft Model
In a PC-3 prostate cancer xenograft model in nude mice, P529 administered as a single agent or in combination with radiotherapy significantly reduced tumor volume.
| Treatment Group | Tumor Volume Decrease (%) |
| P529 (20 mg/kg) | 42.9 |
| Radiotherapy (6 Gy) | 53.0 |
| P529 (20 mg/kg) + Radiotherapy (6 Gy) | 77.4 |
Table 2: In vivo efficacy of P529 in a PC-3 xenograft model.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of P529 on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Complete culture medium
-
P529 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of P529 in complete culture medium. A typical concentration range to test is 0.1 to 100 µM. Remove the existing medium from the wells and add 100 µL of the P529 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest P529 concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of p-Akt (S473)
This protocol is to assess the effect of P529 on the phosphorylation of Akt.
Materials:
-
Cancer cell line of interest
-
P529
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (S473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with P529 (e.g., 2 µM for 24 hours) or vehicle control. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
In Vivo Xenograft Study in a Prostate Cancer Model
This protocol outlines a typical in vivo study to evaluate the antitumor efficacy of P529.
Materials:
-
Athymic nude mice
-
PC-3 prostate cancer cells
-
Matrigel
-
P529 formulation for injection
-
Calipers
-
Radiation source (if applicable)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of PC-3 cells (e.g., 1 x 10⁶ cells in a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, P529 alone, radiotherapy alone, P529 + radiotherapy).
-
Treatment Administration:
-
P529: Administer P529 at a dose of 20 mg/kg via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a specified schedule (e.g., daily or three times a week).[1]
-
Radiotherapy: Deliver a single dose of radiation (e.g., 6 Gy) to the tumor area.
-
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a set duration.
-
Tumor Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion
P529 is a potent dual mTORC1/mTORC2 inhibitor with significant anti-cancer activity in a variety of preclinical models. Its unique mechanism of action provides a valuable tool for researchers to explore the intricacies of the PI3K/AKT/mTOR signaling pathway and its role in tumorigenesis and angiogenesis. The protocols provided here offer a starting point for investigating the effects of P529 in various cancer biology research settings. Further optimization of these protocols may be necessary depending on the specific cell lines, animal models, and experimental questions being addressed.
References
Application Notes and Protocols for Palomid 529 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Palomid 529 (also known as RES-529), a dual inhibitor of mTORC1 and mTORC2, and its application in the study of drug resistance. Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action and its potential to overcome resistance to cancer therapies.
Introduction to this compound
This compound (P529) is a small molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] Unlike rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1, P529 is a dual inhibitor that disrupts both mTORC1 and mTORC2 complexes.[1][3] This dual inhibition is significant because mTORC1 inhibition alone can lead to a feedback activation of Akt signaling, a common mechanism of drug resistance.[1] By inhibiting both complexes, P529 simultaneously blocks downstream mTORC1 signaling and the Akt phosphorylation at Ser473 mediated by mTORC2, thereby offering a more complete shutdown of the pathway and a potential strategy to overcome resistance.[1][4] P529 has shown anti-tumor and anti-angiogenic activity and has been investigated for its potential to sensitize cancer cells to radiation and chemotherapy.[2][5]
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many human cancers, contributing to both tumorigenesis and resistance to therapy.[3]
-
mTORC1 (mammalian Target of Rapamycin Complex 1): Composed of mTOR, Raptor, and GβL, mTORC1 controls protein synthesis, cell growth, and proliferation by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
mTORC2 (mammalian Target of Rapamycin Complex 2): Containing mTOR, Rictor, and GβL, mTORC2 is a key regulator of Akt activation through phosphorylation at Serine 473 (S473). Activated Akt, in turn, promotes cell survival and proliferation.
P529's mechanism involves the dissociation of both mTORC1 and mTORC2 complexes, leading to the inhibition of their respective downstream signaling pathways.[2][5] This is in contrast to rapalogs that primarily affect mTORC1, which can lead to a compensatory feedback loop involving the upregulation of Akt signaling, thus limiting their therapeutic efficacy.[1] By inhibiting mTORC2, P529 prevents this feedback activation of Akt, making it a promising agent in overcoming resistance.[1]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Data Presentation
In Vitro Antiproliferative Activity of this compound
The following tables summarize the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
Table 1: Growth Inhibitory (GI50) Concentrations of this compound in NCI-60 Cell Lines [6]
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | 2.28 |
| HL-60(TB) | <35 | |
| K-562 | 4.11 | |
| Non-Small Cell Lung Cancer | Multiple Lines | 2 - 34 |
| Melanoma | Multiple Lines | 6 - 24 |
| Colon Cancer | Multiple Lines | 6 - 24 |
| Ovarian Cancer | Multiple Lines | 6 - 24 |
| Central Nervous System | Multiple Lines | 2 - 19 |
| Renal Cancer | Multiple Lines | 2 - 19 |
| Breast Cancer | Multiple Lines | 2 - 19 |
| Prostate Cancer | PC-3 | 5 - 7 |
| Multiple Lines | 2 - 19 |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Cell Line/Condition | IC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) - VEGF-driven | ~10 nM | [5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) - bFGF-driven | 30 nM | [1] |
| Prostate Cancer Cells (PC-3, LnCaP, 22rv1) - Enzymatic | ~0.2 µM | [4] |
| Central Nervous System Cancer Cells | 5 - 15 µM | [5] |
| Prostate Cancer Cells | 5 - 30 µM | [5] |
In Vivo Tumor Growth Inhibition by this compound
Table 3: Effect of this compound on Tumor Growth in Xenograft Models
| Cancer Model | Treatment | Tumor Growth Reduction | Reference |
| PC-3 Prostate Cancer | 20 mg/kg P529 | 42.9% | [6] |
| PC-3 Prostate Cancer | 6 Gy Radiation | 53% | [6] |
| PC-3 Prostate Cancer | 20 mg/kg P529 + 6 Gy Radiation | 77.4% | [6] |
| C6V10 Glioblastoma | 200 mg/kg/2 days P529 (intraperitoneal) | ~70% | [4] |
| Glioblastoma, Prostate, Breast Cancer | Varies | Up to 78% | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on drug resistance.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
Caption: Workflow for a typical cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 ([2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt]) reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the WST-8 assay using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (S473), anti-Akt, anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Protocol 3: Co-Immunoprecipitation for mTORC1 and mTORC2 Complex Integrity
This protocol is used to demonstrate that this compound disrupts the interaction between mTOR and its binding partners, Raptor (for mTORC1) and Rictor (for mTORC2).[1]
Materials:
-
Cancer cells treated with this compound
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Anti-mTOR antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-mTOR, anti-Raptor, anti-Rictor)
Procedure:
-
Cell Lysis: Lyse treated cells in Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-mTOR antibody overnight at 4°C.
-
Bead Binding: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the mTOR-antibody complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against mTOR, Raptor, and Rictor. A decrease in the amount of co-immunoprecipitated Raptor and Rictor with mTOR in P529-treated cells indicates disruption of mTORC1 and mTORC2.
Protocol 4: In Vivo Xenograft Model for Drug Resistance Studies
This protocol describes how to establish a tumor xenograft model to evaluate the efficacy of this compound in overcoming drug resistance in vivo, particularly in combination with other therapies like radiation.[6]
Caption: Workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, other therapy alone, combination therapy).
-
Treatment Administration: Administer this compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. For combination studies, administer the other therapeutic agent (e.g., radiation) according to the experimental design.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound represents a promising therapeutic agent for overcoming drug resistance in cancer. Its unique mechanism as a dual mTORC1/mTORC2 inhibitor allows it to circumvent the feedback activation of Akt, a common escape mechanism for tumors treated with mTORC1 inhibitors. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of this compound in various cancer models, with the ultimate goal of developing more effective combination therapies for resistant tumors.
References
- 1. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
Palomid 529: Inducing Apoptosis in Cancer Cells through Dual mTORC1/mTORC2 Inhibition
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Palomid 529 (P529), also known as RES-529, is a potent small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] It functions as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the induction of apoptosis and inhibition of cell proliferation in a variety of cancer cell lines.[3][4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a critical target for therapeutic intervention.[3][5] this compound's ability to inhibit both mTOR complexes allows it to bypass the feedback loops that can limit the efficacy of rapalogs and other mTORC1-specific inhibitors.[3][5] These notes provide an overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in cancer research.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then activates mTORC1, which promotes protein synthesis and cell growth by phosphorylating downstream targets like S6 ribosomal protein (S6) and 4E-binding protein 1 (4E-BP1). mTORC2 is responsible for the full activation of Akt through phosphorylation at the Ser473 residue.
This compound exerts its anti-cancer effects by dissociating both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition leads to a downstream cascade of events culminating in apoptosis:
-
Inhibition of mTORC1: Prevents the phosphorylation of S6 and 4E-BP1, leading to a shutdown of protein synthesis and cell cycle arrest.[1][2]
-
Inhibition of mTORC2: Blocks the phosphorylation of Akt at Ser473, thereby inhibiting Akt's pro-survival signaling.[3][6]
-
Induction of Apoptosis: The combined inhibition of these critical survival pathways leads to the activation of the apoptotic cascade, resulting in programmed cell death.[1][3] this compound has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2, further shifting the cellular balance towards apoptosis.[7]
Quantitative Data Summary
The efficacy of this compound has been demonstrated across various cancer cell lines and in vivo models. The following tables summarize key quantitative data from preclinical studies.
| Cell Line | Cancer Type | Assay | IC50 / GI50 | Reference |
| HUVEC | Endothelial | Proliferation (VEGF-stimulated) | ~10-20 nM | [1][4] |
| HUVEC | Endothelial | Proliferation (bFGF-stimulated) | 30 nM | [4] |
| Various (NCI-60) | Multiple | Growth Inhibition | <35 µM | [8] |
| CNS Cancer Cells | Central Nervous System | Growth Inhibition | 5-15 µM | [4] |
| Prostate Cancer Cells | Prostate | Growth Inhibition | 5-30 µM | [4] |
| PC-3 | Prostate | Growth Inhibition | 5-7 µM | [9] |
| PCa Cells | Prostate | Akt Activity | ~0.2 µM | [4] |
Table 1: In Vitro Efficacy of this compound
| Cancer Model | Treatment | Tumor Growth Reduction | Reference |
| C6V10 Glioblastoma Xenograft | 200 mg/kg/2 days, i.p. | ~70% | [4] |
| Glioblastoma, Prostate, Breast Cancer | Not specified | Up to 78% | [2] |
| PC-3 Prostate Xenograft | 20 mg/kg P529 + 6 Gy Radiation | 77.4% | |
| PC-3 Prostate Xenograft | 20 mg/kg P529 | 42.9% | |
| PC-3 Prostate Xenograft | 50, 100, 200 mg/kg, oral | 10%, 47.6%, 59.3% | [3] |
Table 2: In Vivo Efficacy of this compound
| Cell Line | Treatment | Effect | Reference |
| HUVEC | 10 µM P529 | 4-fold induction of apoptosis | [5] |
Table 3: Apoptotic Activity of this compound
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits mTORC1 and mTORC2, blocking downstream signaling and promoting apoptosis.
Caption: A typical experimental workflow for evaluating this compound's anti-cancer effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, U87)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO₂.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the cells from the medium and the trypsinized cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat cells with this compound as described in previous protocols.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., β-actin).
-
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest (e.g., U87, PC-3)
-
Matrigel (optional)
-
This compound
-
Vehicle for administration (e.g., as specified in formulation)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., 50 mg/kg, every other day).[1]
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring and Measurement:
-
Monitor the health and body weight of the mice regularly.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Study Termination and Analysis:
-
Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors for weight measurement, immunohistochemistry (e.g., for proliferation and apoptosis markers), or Western blot analysis.
-
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis by targeting both mTORC1 and mTORC2. The protocols provided herein offer a framework for researchers to investigate its efficacy and mechanism of action in various cancer models. Careful experimental design and adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this and other targeted cancer therapies.
References
- 1. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A guide to selecting high-performing antibodies for VAPB (UniProt ID: O95292) for use in western blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. The identification of high-performing antibodies for Charged multivesicular body protein 2b for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
Troubleshooting & Optimization
Palomid 529 Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Palomid 529 (also known as P529 or RES-529).
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and use of this compound in a laboratory setting.
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is practically insoluble in water and ethanol.[1][2] The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] Dimethylformamide (DMF) can also be used.[4]
Q2: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What should I do?
A2: This can be due to several factors. Here are some troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][5] Water contamination in the DMSO will significantly reduce the solubility of this compound. Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.
-
Sonication: To aid dissolution, sonication is recommended.[3] This can help break up any small particles and facilitate the dissolving process.
-
Gentle warming: While not explicitly stated in the provided resources, gentle warming (e.g., to 37°C) can often aid in dissolving compounds in DMSO. However, be cautious and avoid excessive heat, which could potentially degrade the compound.
-
Check the concentration: Ensure you are not exceeding the solubility limit of this compound in DMSO. Refer to the solubility table below for maximum concentrations.
Q3: I need to use this compound in an aqueous buffer for my cell culture experiment. How can I prepare this working solution from my DMSO stock?
A3: To prepare a working solution in an aqueous buffer (e.g., cell culture medium, PBS), you will need to perform a serial dilution of your high-concentration DMSO stock solution. It is critical to dilute the stock solution sufficiently so that the final concentration of DMSO in the working solution is very low (typically less than 0.1% v/v) to avoid solvent-induced toxicity to your cells. For example, to make a 10 µM working solution from a 10 mM DMSO stock, you would perform a 1:1000 dilution.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway.[6][7] It functions by dissociating both the mTORC1 and mTORC2 complexes, which in turn inhibits the phosphorylation of downstream targets like S6 ribosomal protein, 4E-BP1, and AKT itself.[6][7][8] This disruption of the PI3K/AKT/mTOR pathway can lead to the inhibition of cell growth and proliferation, and the induction of apoptosis.[9]
Data Presentation
This compound Solubility Data
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 - 100 mg/mL[4][5] | 61.5 - 246.04 mM[3][5] | The use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[1] Sonication is recommended to aid dissolution.[3] |
| DMF | 30 mg/mL[4] | 73.8 mM | |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[4] | 0.615 mM | |
| Water | Insoluble[1][2] | - | |
| Ethanol | Insoluble or slightly soluble (< 1 mg/mL)[1][2][3] | - |
Experimental Protocols
Cell Proliferation Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cancer cell line (e.g., PC-3 for prostate cancer)[10]
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in complete medium and allow them to attach overnight.
-
Starvation (Optional but Recommended): The following day, replace the complete medium with serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Add the this compound dilutions to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-96 hours, depending on the cell line's doubling time.
-
Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance or luminescence on a plate reader at the appropriate wavelength.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the GI50 (the concentration that causes 50% growth inhibition). For PC-3 cells, the GI50 has been reported to be in the range of 5-7 µM after 48 hours of treatment.[10]
Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell line (e.g., C6 glioma cells)[11]
-
Cell culture dishes
-
Growth factor for stimulation (e.g., IGF-I)[11]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for a specified time (e.g., 2 hours).[8] In some experiments, cells may be serum-starved and then stimulated with a growth factor (e.g., IGF-I) in the presence or absence of this compound.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the phosphorylation levels of target proteins relative to the total protein levels and the untreated control. A decrease in the phosphorylation of Akt (Ser473) and S6 is indicative of this compound activity.[11]
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. This compound | mTOR | Apoptosis | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Palomid 529 Technical Support Center: Dissolution and Experimental Guidelines
For researchers, scientists, and drug development professionals utilizing Palomid 529 (also known as P529 or RES-529), this technical support center provides essential information on its dissolution, experimental use, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is also soluble in dimethylformamide (DMF).[4]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies depending on the solvent. Below is a summary of its solubility in commonly used laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | ~25-81 mg/mL | [1][4] |
| DMF | ~30 mg/mL | [4] |
| Ethanol | Insoluble or slightly soluble (<1 mg/mL) | [2] |
| Water | Insoluble | [1][3] |
| DMF:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [4] |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to the desired concentration.[1] Sonication may be recommended to aid dissolution.[2] For aqueous-based experiments, it is advised to first dissolve this compound in DMSO or DMF and then dilute this stock solution with the aqueous buffer of choice.[4]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a solvent should be stored at -80°C for up to one year. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Dissolving this compound
This guide addresses common issues encountered when dissolving this compound.
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving completely in DMSO. | 1. Moisture in DMSO: DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1]2. Insufficient mixing: The compound may require more energy to dissolve fully.3. Concentration is too high: The desired concentration may exceed the solubility limit. | 1. Use fresh, anhydrous DMSO.2. Gently warm the solution and/or sonicate to aid dissolution.[2]3. Refer to the solubility table and prepare a less concentrated stock solution. |
| Precipitate forms when diluting the DMSO stock solution in aqueous media. | 1. Low solubility in aqueous solutions: this compound is poorly soluble in water.[1][3]2. High final concentration of this compound: The concentration in the final aqueous solution may be too high.3. Rapid change in solvent polarity: Adding the DMSO stock directly to a large volume of aqueous media can cause the compound to precipitate. | 1. Ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to minimize solvent effects on cells.2. Perform serial dilutions to gradually decrease the solvent polarity.3. Consider using a surfactant or co-solvent if compatible with your experimental system. |
| Insoluble impurities are observed in the product. | Manufacturing impurities: These may be present in the supplied compound. | If the insoluble impurities do not affect the product's activity, they can be filtered out or removed by centrifugation. |
Experimental Protocols
Detailed Protocol: Cell Proliferation Assay using MTT
This protocol outlines the steps for assessing the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete growth medium (e.g., EGM-2)
-
Starvation medium (e.g., EBM-2 with 0.5% FBS)
-
Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent reagent (for solubilizing formazan)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1,000 cells per well in complete medium.
-
Plating and Starvation: Allow the cells to adhere for 24 hours. After this, replace the complete medium with starvation medium (0.5% serum) and incubate for another 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the complete medium containing a growth factor (e.g., 10 ng/mL bFGF or VEGF).[1] Remove the starvation medium and add the this compound-containing medium to the wells. Include appropriate controls (vehicle control, growth factor only).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the maximal response to the growth factor in the absence of this compound.
Visualizations
Signaling Pathway of this compound
This compound is an inhibitor of the PI3K/AKT/mTOR signaling pathway. It uniquely inhibits both mTORC1 and mTORC2 complexes.[5][6] This dual inhibition leads to a reduction in the phosphorylation of key downstream targets, ultimately affecting cell growth, proliferation, and angiogenesis.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes.
Experimental Workflow: Cell-Based Assay
The following diagram illustrates a typical workflow for a cell-based experiment with this compound.
Caption: General workflow for in-vitro experiments using this compound.
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography analysis of a novel small-molecule, anti-cancer drug, this compound, in human and mouse plasma and in mouse tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
Micronized Palomid 529 Formulation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using the micronized formulation of Palomid 529 (also known as RES-529).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (P529) is a novel small-molecule drug that functions as a dual inhibitor of mTORC1 and mTORC2, key complexes in the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5] By inhibiting both complexes, this compound effectively reduces downstream signaling, including the phosphorylation of Akt at serine 473 (pAktS473), GSK3β, and S6, leading to the inhibition of tumor growth, angiogenesis, and vascular permeability.[1] Unlike some other mTOR inhibitors, it has the advantage of bypassing feedback loops that can lead to increased Akt signaling.[1]
Q2: Why is a micronized formulation of this compound used?
The standard formulation of this compound has faced consistent difficulties with solubility.[1] Micronization has led to a formulation with more potent efficacy, allowing for effective inhibition of tumor growth at reduced drug concentrations in both intravenous and oral administrations.[1]
Q3: What is the solubility of Micronized this compound?
While specific solubility data for the micronized formulation is not detailed in the provided search results, the improved efficacy of this formulation is attributed to overcoming the solubility challenges of the original compound.[1] For the standard compound, solubility is reported as follows:
| Solvent | Solubility |
| DMSO | 81 mg/mL (199.29 mM)[6] |
| DMF | 30 mg/mL[7] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[7] |
| Water | Insoluble[6] |
| Ethanol | Insoluble[6][8] |
It is recommended to use fresh, anhydrous DMSO for reconstitution as moisture can reduce solubility.[6]
Q4: Does this compound cross the blood-brain barrier?
Yes, studies have shown that this compound can efficiently penetrate the blood-brain barrier.[9][10] This characteristic makes it a promising agent for the treatment of brain tumors such as glioblastoma.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor or inconsistent results in cell-based assays | Compound Precipitation: this compound has low aqueous solubility. | - Ensure complete dissolution in a suitable solvent like DMSO before preparing working dilutions. - Avoid multiple freeze-thaw cycles of stock solutions.[11] - When diluting into aqueous media, do so dropwise while vortexing to minimize precipitation. - Visually inspect media for any signs of precipitation before adding to cells. |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. | - Perform a dose-response curve to determine the optimal concentration (IC50) for your specific cell line. IC50 values can range from nanomolar concentrations in endothelial cells to micromolar concentrations in cancer cell lines.[1][12] | |
| Inconsistent inhibition of pAkt(S473) in Western Blots | Suboptimal Stimulation/Inhibition Time: The timing of growth factor stimulation and P529 treatment is critical. | - Optimize the duration of P529 treatment. Inhibition of mTORC1 and mTORC2 association can be observed within 2 hours.[1] - Ensure that cells are properly serum-starved before stimulation with growth factors like VEGF or IGF-I to observe a clear induction of pAkt. |
| Incorrect Antibody or Detection Method: | - Use a validated antibody specific for pAkt(S473). - Note that this compound selectively inhibits pAkt(S473) but not pAkt(T308) or pMAPK.[1][13] | |
| Lack of in vivo efficacy in animal models | Inadequate Dosing or Formulation: The dose and formulation may not be optimal for the specific tumor model. | - The micronized formulation is recommended for in vivo studies to improve bioavailability.[1] - Dose-dependent effects have been observed. For example, in a U87 glioma model, 50 mg/kg/2 days showed greater tumor growth reduction than 25 mg/kg/2 days.[12] - Consider the route of administration (intraperitoneal vs. oral) and dosing frequency based on your experimental design. |
| Tumor Model Resistance: The tumor model may have intrinsic or acquired resistance mechanisms. | - The MAPK pathway has been identified as a potential resistance mechanism to this compound.[2] Consider investigating the activation status of the MAPK pathway in your model. |
Experimental Protocols & Data
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of endothelial or cancer cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in 96-well plates at a density of 1,000-5,000 cells per well in complete medium.
-
Starvation (for endothelial cells): After 24 hours, starve the cells in a low-serum medium (e.g., 0.5% serum) for another 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence of a growth factor such as VEGF (10 ng/mL) or bFGF (10 ng/mL).
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification: Determine cell viability/number using a colorimetric method (e.g., MTS or crystal violet staining).
-
Data Analysis: Express results as a percentage of the maximal growth factor response in the absence of this compound and calculate the IC50 value.
Representative Data: IC50 Values of this compound
| Cell Type/Condition | IC50 |
| VEGF-driven HUVEC proliferation | ~10-20 nM[1][12] |
| bFGF-driven HUVEC proliferation | ~30 nM[1][12] |
| Central Nervous System Cancer Cells | 5-15 µM[2][12] |
| Prostate Cancer Cells | 5-30 µM[2][12] |
Western Blot Analysis of PI3K/Akt/mTOR Signaling
Objective: To assess the inhibitory effect of this compound on key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells and, after appropriate attachment and/or starvation, treat with this compound for a specified time (e.g., 2 hours). Stimulate with a growth factor (e.g., IGF-I or VEGF) for a short period (e.g., 15-30 minutes) before lysis.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against pAkt(S473), pAkt(T308), pS6, total Akt, total S6, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits both mTORC1 and mTORC2 complex association.
Experimental Workflow for In Vivo Tumor Model
Caption: Workflow for assessing this compound efficacy in a xenograft tumor model.
Troubleshooting Logic for Inconsistent Data
Caption: A logical guide for troubleshooting inconsistent experimental results.
References
- 1. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. urotoday.com [urotoday.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | mTOR | Apoptosis | TargetMol [targetmol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. adooq.com [adooq.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
Palomid 529 in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Palomid 529 (also known as P529 or RES-529) in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, dissolve this compound powder in anhydrous (water-free) DMSO to your desired concentration. For example, to make a 10 mM stock solution, dissolve 4.064 mg of this compound (Molecular Weight: 406.4 g/mol ) in 1 mL of anhydrous DMSO. Ensure the powder is completely dissolved by vortexing or brief sonication.
Q2: What is the recommended storage condition for this compound stock solutions in DMSO?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one year) and at -80°C for long-term storage (up to two years).[1] To minimize degradation, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: While some studies on general compound stability in DMSO suggest that multiple freeze-thaw cycles do not cause significant degradation for many compounds, it is best practice to minimize these cycles.[2][3] For optimal results, it is recommended to aliquot your stock solution into single-use volumes. If aliquoting is not possible, limit freeze-thaw cycles to a maximum of five.
Q4: Can I store my diluted working solution of this compound?
A4: It is not recommended to store diluted working solutions of this compound in aqueous media for extended periods. These solutions should be prepared fresh for each experiment from the frozen DMSO stock. The stability of this compound in aqueous solutions is significantly lower than in DMSO.
Q5: What are the potential signs of this compound degradation in my DMSO stock?
A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. A decrease in the expected biological activity or inconsistent experimental results can also be indicative of compound degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | 1. Degradation of this compound stock solution: Improper storage (e.g., storage at 4°C or room temperature), repeated freeze-thaw cycles, or exposure to light. 2. Precipitation of this compound: The concentration of the working solution may be too high for the aqueous buffer, leading to precipitation. 3. Incorrect final concentration: Pipetting errors during dilution. | 1. Prepare a fresh stock solution of this compound. Ensure proper storage in single-use aliquots at -20°C or -80°C. 2. Visually inspect the working solution for any precipitate. If precipitation is observed, consider lowering the final concentration or using a different buffer system. Gentle warming and vortexing may help redissolve the compound. 3. Verify all calculations and pipetting techniques. Use calibrated pipettes for accurate dilutions. |
| High cellular toxicity observed in control (DMSO only) and treated groups | 1. High final DMSO concentration: The final concentration of DMSO in the cell culture medium is too high and is causing cellular stress or death. | 1. Ensure the final DMSO concentration in your experiments is below 0.5%, and ideally at or below 0.1%. Perform a DMSO toxicity control to determine the tolerance of your specific cell line. |
| Variability between replicate experiments | 1. Inconsistent handling of this compound solution: Differences in thawing time, vortexing, or dilution between experiments. 2. Use of non-anhydrous DMSO: Water in DMSO can promote the degradation of some compounds. | 1. Standardize your experimental protocol for handling this compound solutions. Ensure consistent thawing procedures and thorough mixing before dilution. 2. Use high-purity, anhydrous DMSO for preparing stock solutions. |
Quantitative Data on this compound Stability in DMSO
| Storage Condition | Time Frame | General Compound Stability | Recommendation for this compound |
| Room Temperature (~20-25°C) | Days to Weeks | Significant degradation can occur for many compounds. | Not Recommended. |
| 4°C | Weeks to Months | Variable stability. Some compounds may degrade over time. | Not Recommended for long-term storage. Suitable for short-term (a few days) working solutions if necessary. |
| -20°C | 1 Year | Generally good stability for most compounds.[1] | Recommended for short to medium-term storage. |
| -80°C | > 2 Years | Excellent stability for most compounds.[1] | Recommended for long-term storage. |
| Repeated Freeze-Thaw Cycles (up to 11 cycles) | N/A | No significant loss of compound for many molecules when handled properly.[2][3] | Minimize freeze-thaw cycles. Aliquoting is strongly advised. |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 406.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance and pipette
-
-
Procedure:
-
Weigh out 4.064 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile vials (e.g., 20 µL aliquots).
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration, you can perform a 1:1000 dilution of the 10 mM stock solution into the cell culture medium.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Use the freshly prepared working solution immediately.
-
Visualizations
References
Technical Support Center: P529 Degradation and Light Sensitivity
Disclaimer: The protein "P529" is not a recognized designation in standard biological databases. This guide provides comprehensive information on general protein degradation and light sensitivity, with specific, relevant examples from well-studied proteins such as p53 and p52. The principles and experimental protocols detailed herein are broadly applicable to protein research and can serve as a valuable resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the principal mechanisms of protein degradation within eukaryotic cells?
A1: In eukaryotic cells, protein degradation is primarily managed by two major pathways: the ubiquitin-proteasome pathway (UPP) and lysosomal proteolysis.[1] The UPP is the main route for the degradation of short-lived and regulatory proteins, which includes key transcription factors like p53.[1][2] In contrast, lysosomal proteolysis is generally tasked with the turnover of long-lived proteins and entire organelles.[1]
Q2: Can you explain the workings of the ubiquitin-proteasome pathway?
A2: The ubiquitin-proteasome pathway is a sophisticated and tightly controlled process that unfolds in two main stages: the tagging of a target protein with ubiquitin molecules, followed by the degradation of this tagged protein by the proteasome.[3][4]
-
Ubiquitination: This initial step involves a three-enzyme cascade (E1, E2, and E3) that results in the covalent attachment of a chain of ubiquitin molecules to the protein destined for degradation. The specificity of this targeting is largely dictated by the E3 ubiquitin ligase, which recognizes the specific protein substrate.
-
Degradation: The polyubiquitinated protein is then recognized and broken down by the 26S proteasome, a large, multi-subunit protease complex. The proteasome unfolds the tagged protein and cleaves it into small peptides.[3][4]
Q3: What roles do p53 and p52 play in protein degradation?
A3: The tumor suppressor protein p53 is meticulously regulated by the ubiquitin-proteasome pathway. In healthy cells, p53 levels are kept low by its primary E3 ubiquitin ligase, MDM2, which continually targets it for degradation.[5] However, in response to cellular stress signals like DNA damage, p53 is stabilized, enabling it to activate its downstream gene targets.[5][6] The p52 protein, a component of the NF-κB signaling pathway, is produced through the processing of its precursor, p100. This processing event is also regulated by the ubiquitin-proteasome system.[7]
Q4: How might light exposure impact my protein of interest during experimental procedures?
A4: Exposure to light, especially within the blue and ultraviolet (UV) portions of the spectrum, can trigger photochemical reactions that may be detrimental to proteins.[8] Such reactions can lead to the modification of amino acids, the formation of cross-links, and protein aggregation. For certain proteins, light can also function as a signaling molecule, causing conformational changes or modulating their activity.[8] It is therefore critical to minimize the exposure of light-sensitive proteins and associated reagents to direct light sources throughout your experiments.
Troubleshooting Guide
This guide is designed to help you navigate common challenges encountered during experiments focused on protein degradation and stability.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly Low Protein Levels on Western Blot | Enhanced protein degradation. | - Incorporate a proteasome inhibitor (e.g., MG132) into your lysis buffer. - Maintain samples on ice and work efficiently. - Verify and optimize the concentration of protease inhibitors in all buffers. |
| Protein aggregation. | - Fine-tune buffer conditions such as pH and salt concentration. - Conduct a solubility test to assess aggregation. | |
| Inconsistent Results Across Experiments | Fluctuations in light exposure. | - Standardize lighting conditions for all sample preparation and handling steps. - Utilize amber-colored microtubes or wrap tubes in aluminum foil to block light. |
| Degradation of reagents. | - Prepare aliquots of reagents to prevent repeated freeze-thaw cycles. - Always check the expiration dates of your reagents before use.[9] | |
| Expected Protein Degradation is Not Observed | Inactive proteasome machinery. | - Confirm that your experimental model (e.g., cell line) possesses a functional ubiquitin-proteasome system. - Include a positive control known to undergo degradation. |
| Mutation in the protein's degradation signal (degron). | - Sequence your expression construct to rule out any mutations within the degron motif. |
Experimental Protocols
Protocol 1: In Vitro Protein Degradation Assay
This protocol provides a framework for evaluating the degradation of a target protein in a cell-free environment.
Materials:
-
Purified target protein
-
Cell lysate with functional ubiquitin-proteasome components
-
ATP regeneration system (including creatine kinase, creatine phosphate, and ATP)
-
Ubiquitin
-
Proteasome inhibitor (e.g., MG132) for use as a negative control
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
Procedure:
-
Set up the reaction mixtures in individual tubes, ensuring a control reaction containing a proteasome inhibitor is included.
-
Add the purified target protein to each reaction mixture.
-
Initiate the degradation reaction by adding the ATP regeneration system and ubiquitin.
-
Incubate all reactions at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples for 5 minutes.
-
Analyze the results by performing a Western blot using an antibody specific to your target protein.
Protocol 2: Cycloheximide (CHX) Chase Assay
This protocol is employed to measure the half-life of a protein within cultured cells.
Materials:
-
Cultured cells expressing the protein of interest
-
Cycloheximide (CHX) solution (to inhibit protein synthesis)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
Procedure:
-
Treat the cells with CHX at a final concentration ranging from 10-100 µg/mL.
-
Harvest cell samples at multiple time points following the addition of CHX (e.g., 0, 30, 60, 120, and 240 minutes).
-
Lyse the cells to prepare protein extracts.
-
Measure the protein concentration for each collected sample.
-
Load equal amounts of protein from each time point for analysis by Western blotting.
-
Quantify the intensity of the bands to calculate the rate of protein degradation and determine its half-life.
Visualizations
References
- 1. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The Role of Translation-Associated Proteins in p53 Modulation: Mechanisms and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Regulation by p53 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of activity and function of the p52 NF-κB subunit following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Under the spotlight: mechanisms of photobiomodulation concentrating on blue and green light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.zageno.com [go.zageno.com]
Technical Support Center: Optimizing P529 Concentration for IC50 Determination
Welcome to the technical support center for P529. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for determining the IC50 of P529. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is P529 and what is its mechanism of action?
A1: P529, also known as RES-529, is a small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. It functions by preventing the formation and activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition leads to a blockade of downstream signaling, resulting in the inhibition of tumor cell growth, proliferation, and angiogenesis. P529 has been shown to selectively block the phosphorylation of Akt at the serine 473 residue (AktS473) without affecting phosphorylation at threonine 308 (AktT308) or the MAPK signaling pathway.[1]
Q2: What is a recommended starting concentration range for P529 in an IC50 experiment?
A2: Based on published data, a broad range of concentrations should be initially screened to determine the potency of P529 in your specific cell line. A common starting point is a serial dilution from 100 µM down to nanomolar concentrations. For many cancer cell lines, the effective concentration of P529 for inhibiting cell growth is in the range of 5-15 µM.[2] P529 has also shown potent anti-proliferative activity in the NCI-60 cell line panel with a growth inhibitory 50 (GI50) of less than 35 µM.[3] Therefore, an initial 8-point dose-response curve could include concentrations such as 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and a vehicle control.
Q3: How should I prepare the P529 stock solution?
A3: P529 is typically supplied as a powder. For a stock solution, it is recommended to dissolve it in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. Ensure the compound is fully dissolved before making further dilutions in your cell culture medium. For the final assay concentrations, the DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Q4: What is the typical incubation time for P529 treatment in a cell viability assay?
A4: The incubation time for P529 treatment can vary depending on the cell line and the specific experimental goals. Common incubation times for cell viability assays, such as the MTT assay, range from 24 to 72 hours.[4] It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the optimal treatment duration for your cell line.
Data Presentation: P529 Activity in Cancer Cell Lines
The following table summarizes the reported activity of P529 in various cancer cell lines. Note that IC50 and GI50 values can vary depending on the specific assay conditions, cell line, and incubation time.
| Cell Line Panel/Cell Line | Cancer Type | Parameter | Value (µM) |
| NCI-60 Panel | Various | GI50 | < 35 |
| PC-3 | Prostate Cancer | - | P529 enhances the antiproliferative effect of radiation |
| C6 Glioma | Glioma | - | P529 inhibits tumor growth in vivo |
| Various Cancer Cell Lines | Various | Effective Concentration | 5 - 15 |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of P529 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
P529 compound
-
DMSO
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count to determine cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
P529 Treatment:
-
Prepare a 10 mM stock solution of P529 in DMSO.
-
Perform a serial dilution of the P529 stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Carefully remove the old medium from the wells and add 100 µL of the respective P529 dilutions to the treatment wells.
-
Incubate the plate for the predetermined exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the MTT-containing medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the P529 concentration.
-
Determine the IC50 value, the concentration at which there is 50% inhibition of cell viability, using non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting steps. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity. | |
| IC50 value is higher or lower than expected | Incorrect drug concentration. | Verify the calculations for the serial dilutions and ensure the stock solution was prepared correctly. |
| Cell line resistance or sensitivity. | Confirm the identity and characteristics of your cell line. The PI3K/AKT/mTOR pathway may not be a primary driver of proliferation in your specific cell model. | |
| Suboptimal incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal drug exposure time. | |
| Incomplete dose-response curve (no top or bottom plateau) | Concentration range is too narrow. | Broaden the range of P529 concentrations in your next experiment. Start with a wider range (e.g., 100 µM to 1 nM) and then narrow it down once an effective range is identified. |
| Unexpected cell proliferation at low P529 concentrations | Hormetic effect or experimental artifact. | This can sometimes be observed. Ensure there are no issues with reagent preparation or cell culture conditions. If the effect is reproducible, it may be a biological phenomenon. |
| Low signal or high background in MTT assay | Cell density is too low or too high. | Optimize the cell seeding density for your cell line to ensure the absorbance values fall within the linear range of the assay. |
| Contamination of cell culture. | Regularly check for and test for microbial contamination (e.g., mycoplasma). |
Mandatory Visualizations
Caption: P529 inhibits both mTORC1 and mTORC2 in the PI3K/AKT signaling pathway.
Caption: Experimental workflow for determining the IC50 of P529 using an MTT assay.
Caption: Logical troubleshooting guide for inconsistent P529 IC50 results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The novel Akt inhibitor Palomid 529 (P529) enhances the effect of radiotherapy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Palomid 529 cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the cytotoxicity of Palomid 529 (also known as RES-529) in normal cells. It includes troubleshooting guides and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?
A1: this compound, a dual TORC1/TORC2 inhibitor, has shown cytotoxic and anti-proliferative effects on certain types of normal cells, particularly endothelial cells, which are crucial for angiogenesis.[1] For instance, in Human Umbilical Vein Endothelial Cells (HUVECs), this compound inhibits proliferation stimulated by vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) at nanomolar concentrations.[1] It has also been observed to induce apoptosis in these cells.[1]
Q2: I am observing significant cytotoxicity in my normal cell line at low concentrations of this compound. Is this expected?
A2: The sensitivity of normal cells to this compound can vary depending on the cell type and its metabolic state. Endothelial cells, for example, are particularly sensitive due to their reliance on the PI3K/Akt/mTOR pathway for proliferation and survival, especially when stimulated by growth factors.[1] If you are working with a different normal cell type, such as fibroblasts, the cytotoxic effects may differ. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q3: What is the mechanism of action of this compound that leads to cytotoxicity in normal cells?
A3: this compound functions as a dual inhibitor of mTORC1 and mTORC2.[1][2] By inhibiting both complexes, it disrupts the PI3K/Akt/mTOR signaling pathway, which is vital for cell growth, proliferation, and survival.[1][2] This inhibition leads to a reduction in cell proliferation and the induction of apoptosis.[1]
Q4: How can I accurately measure the cytotoxicity of this compound in my specific normal cell line?
A4: A common and reliable method to measure cytotoxicity is the MTT assay, which assesses cell metabolic activity. To specifically investigate if the cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay is recommended. Detailed protocols for both assays are provided in the "Experimental Protocols" section below.
Q5: Are there any known resistance mechanisms in normal cells to this compound?
A5: The currently available literature primarily focuses on the sensitivity of endothelial cells and cancer cells to this compound. Specific resistance mechanisms in other normal cell types have not been extensively documented.
Data Presentation
Table 1: Cytotoxicity of this compound in Normal Endothelial Cells
| Cell Line | Condition | Parameter | Value | Reference |
| HUVEC | VEGF-stimulated proliferation | IC50 | ~10 nM | [1] |
| HUVEC | bFGF-stimulated proliferation | IC50 | ~30 nM | [1] |
| HUVEC | Apoptosis Induction | Fold Increase | 4-fold at 10 µM | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Your normal cell line of interest
-
Complete cell culture medium
-
This compound (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
Your normal cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach. Treat the cells with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
References
Technical Support Center: P529 Resistance Mediated by MAPK Pathway Activation
This technical support guide is intended for researchers, scientists, and drug development professionals investigating acquired resistance to the targeted therapy P529, with a focus on the role of Mitogen-Activated Protein Kinase (MAPK) pathway reactivation.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the investigation of P529 resistance.
Q1: My P529-resistant cell line shows a significant increase in its IC50 value, and I suspect MAPK pathway involvement. What is the first step to confirm this?
A1: The most direct first step is to perform a Western blot to analyze the phosphorylation status of key MAPK pathway proteins. You should probe for phosphorylated ERK (p-ERK) and phosphorylated MEK (p-MEK). Compare the basal levels of p-ERK and p-MEK in your P529-resistant cells versus the parental (sensitive) cells. A significant increase in the p-ERK/p-MEK signal in the resistant line, even in the presence of P529, strongly suggests MAPK pathway reactivation.[1][2] Always include antibodies for total ERK and total MEK to ensure equal protein loading and to determine the ratio of phosphorylated to total protein.[3][4]
Q2: I am performing a Western blot for phosphorylated proteins, but the signal is weak or inconsistent. What can I do to improve my results?
A2: Detecting phosphoproteins can be challenging due to their low abundance and the labile nature of phosphate groups.[5] Here are critical troubleshooting steps:
-
Use Phosphatase Inhibitors: Immediately add a phosphatase inhibitor cocktail to your lysis buffer.[6] Keep samples on ice at all times to minimize enzymatic dephosphorylation.[4]
-
Optimize Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can increase background noise. Use Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) instead.[3][5]
-
Use Tris-Buffered Saline (TBS): Avoid phosphate-buffered saline (PBS) in your wash buffers, as the phosphate ions can interfere with the binding of some phospho-specific antibodies.[3][6]
-
Enrich Your Sample: If the target phosphoprotein is of low abundance, consider immunoprecipitation (IP) to concentrate the protein of interest before running the Western blot.
-
Use Sensitive Substrates: Employ highly sensitive chemiluminescent substrates to enhance the detection of weak signals.[6]
Q3: I've confirmed MAPK pathway reactivation via Western blot. How do I determine the underlying genetic mechanism?
A3: Reactivation of the MAPK pathway can occur through various genetic alterations.[7][8] A logical next step is to perform targeted sequencing of key genes in the pathway.
-
Upstream Activators: Sequence genes for upstream regulators like NRAS and KRAS. Activating mutations in these genes are a common cause of resistance.[7]
-
Alternative RAF Isoforms: Resistance can be mediated by RAF isoform switching or BRAF gene amplification.[1][7] Analyze the expression levels of different RAF isoforms (e.g., ARAF, CRAF).
-
Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like EGFR or MET can also reactivate the MAPK pathway.[8][9][10] Consider performing a phospho-RTK array to screen for activated receptors.
Q4: My resistant cells show high p-ERK levels. Will a combination of P529 and a MEK inhibitor overcome this resistance?
A4: Yes, this is a primary strategy. If resistance is driven by MAPK reactivation upstream of MEK, adding a MEK inhibitor (like trametinib) should block the restored signaling and re-sensitize the cells to treatment.[1][9] To test this, perform a cell viability assay (e.g., MTT, CellTiter-Glo) comparing the effects of P529 alone, a MEK inhibitor alone, and the combination in both your sensitive and resistant cell lines.[11][12] You should observe a synergistic effect in the resistant cells with the combination treatment.
Quantitative Data Summary
The following tables represent typical data obtained when characterizing P529-resistant cells with MAPK pathway reactivation.
Table 1: Drug Sensitivity Profile of Parental and P529-Resistant (P529-R) Cells
| Cell Line | P529 IC50 (nM) | MEK Inhibitor IC50 (nM) | P529 + MEK Inhibitor (10 nM) IC50 (nM) |
|---|---|---|---|
| Parental | 50 | >1000 | 45 |
| P529-R | 2500 | 50 | 60 |
IC50 values were determined using a 72-hour cell viability assay.
Table 2: Quantification of MAPK Pathway Activation
| Cell Line | Treatment | Relative p-ERK / Total ERK Ratio | Relative p-MEK / Total MEK Ratio |
|---|---|---|---|
| Parental | DMSO | 1.0 | 1.0 |
| Parental | P529 (100 nM) | 0.1 | 0.2 |
| P529-R | DMSO | 3.5 | 3.2 |
| P529-R | P529 (100 nM) | 3.1 | 2.9 |
Data derived from densitometry analysis of Western blots. Ratios are normalized to the Parental DMSO control.
Key Experimental Protocols
1. Protocol: Generating P529-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to escalating drug concentrations.[13][14]
-
Initial Seeding: Culture the parental (P529-sensitive) cell line in standard growth medium.
-
Drug Exposure: Begin by treating the cells with P529 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Dose Escalation: Monitor the cells for recovery and proliferation. Once the cells are growing steadily, passage them and increase the P529 concentration by 1.5- to 2-fold.
-
Repeat: Continue this process of stepwise dose escalation over several months. The surviving cell populations will be enriched for resistant clones.
-
Isolation and Maintenance: Once cells can proliferate in a high concentration of P529 (e.g., 10-20 times the parental IC50), isolate clones or maintain a polyclonal population. Culture these resistant cells in medium containing a maintenance dose of P529 to prevent reversion.
-
Validation: Confirm resistance by performing a cell viability assay to compare the IC50 values of the parental and newly generated resistant cell lines.[13][14]
2. Protocol: Western Blot for Phospho-ERK (p-ERK)
-
Sample Preparation: Grow parental and P529-R cells to 80% confluency. Treat with P529 or DMSO for the desired time.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (e.g., p44/42 MAPK, Thr202/Tyr204) and total ERK, diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
3. Protocol: Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of cell viability.[11][15]
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of P529, a MEK inhibitor, or a combination of both. Include DMSO-treated wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Metabolically active cells will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control and plot the results to calculate the IC50 values.
Visualizations
Caption: MAPK pathway reactivation as a mechanism of resistance to P529.
References
- 1. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR-mediated re-activation of MAPK signaling contributes to insensitivity of BRAF mutant colorectal cancers to RAF inhibition with vemurafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Adaptive and Acquired Resistance to EGFR Inhibitors Converge on the MAPK Pathway [thno.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. assaygenie.com [assaygenie.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
Palomid 529 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting variable results and addressing common issues encountered when working with Palomid 529 (P529), a potent dual inhibitor of mTORC1 and mTORC2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the PI3K/Akt/mTOR signaling pathway.[1][2][3] Specifically, it functions as a dual TORC1/TORC2 inhibitor.[1][4][5] Unlike rapamycin and its analogs which primarily inhibit mTORC1, this compound disrupts both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition prevents the counterproductive feedback loop that can lead to increased Akt signaling, a common issue with mTORC1-only inhibitors.[1] The primary mechanism involves causing the dissociation of the mTOR complexes, leading to the inhibition of downstream signaling.[2][5]
Q2: What are the key downstream effects of this compound treatment?
Treatment with this compound leads to a reduction in the phosphorylation of key downstream targets of both mTORC1 and mTORC2. This includes a decrease in the phosphorylation of Akt at serine 473 (pAktS473), GSK3β at serine 9 (pGSK3βS9), and ribosomal protein S6 (pS6).[1][6] Notably, it does not typically affect the phosphorylation of MAPK or Akt at threonine 308 (pAktT308).[1][6] This pattern of inhibition leads to reduced cell proliferation, induction of apoptosis, and anti-angiogenic effects.[1][2][7]
Q3: In which research areas is this compound most commonly used?
This compound is primarily utilized in oncology and ophthalmology research.[2][3] Its ability to inhibit tumor growth, angiogenesis, and vascular permeability makes it a compound of interest for cancer studies, particularly for cancers with a dysregulated PI3K/Akt/mTOR pathway like glioblastoma.[1][2] It has also been investigated for its anti-angiogenic properties in the context of age-related macular degeneration.[8][9]
Q4: What is the solubility of this compound and how should I prepare it?
This compound is a poorly water-soluble compound.[10][11] For in vitro experiments, it is soluble in DMSO at concentrations up to 81 mg/mL (199.29 mM).[10] For in vivo studies, formulating this compound can be challenging due to its low solubility.[1] Micronized formulations or suspension in vehicles like CMC-Na or olive oil have been used to improve oral bioavailability and administration.[10][11] It is crucial to ensure the compound is fully dissolved or homogeneously suspended before use to avoid inconsistent results.
Troubleshooting Guide
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent half-maximal inhibitory concentration (IC50) values are a common source of variable results.
-
Possible Cause 1: Compound Solubility. As mentioned, this compound has poor water solubility.[10][11] Inadequate dissolution or precipitation of the compound in culture media can lead to a lower effective concentration and thus, a higher apparent IC50.
-
Solution: Always prepare a fresh stock solution in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into your aqueous culture medium.[12] Visually inspect for any precipitation after dilution. Consider using a formulation with improved solubility characteristics if available.[1]
-
-
Possible Cause 2: Cell Line and Culture Conditions. Different cell lines exhibit varying sensitivities to mTOR inhibitors due to their unique genetic backgrounds (e.g., PTEN status).[1] Additionally, factors like cell density, growth phase, and serum concentration in the media can influence the drug's effect.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment. Maintain consistent serum concentrations across experiments, as growth factors present in serum activate the PI3K/Akt/mTOR pathway.[1]
-
-
Possible Cause 3: Assay Duration. The length of exposure to the compound can significantly impact the IC50 value.
-
Solution: Use a consistent incubation time for all experiments. A 48-hour treatment is a common starting point for proliferation assays.[13]
-
Issue 2: Inconsistent Inhibition of Downstream Signaling Markers
You may observe variability in the inhibition of downstream targets like pAkt, pS6, or other pathway components.
-
Possible Cause 1: Timing of Analysis. The inhibitory effect of this compound on signaling pathways can be rapid. For instance, inhibition of mTOR-rictor association can be observed within 2 hours of treatment.[1]
-
Solution: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of your target of interest in your specific cell model.
-
-
Possible Cause 2: Feedback Loops and Crosstalk. The PI3K/Akt/mTOR pathway is complex, with numerous feedback mechanisms. While this compound is designed to avoid the feedback activation of Akt seen with rapamycin, other signaling pathways might be activated as a compensatory mechanism.[1]
Issue 3: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
Promising in vitro results may not always translate to in vivo models.
-
Possible Cause 1: Poor Bioavailability and Formulation. Due to its low solubility, the oral bioavailability of this compound can be limited.[11]
-
Possible Cause 2: Pharmacokinetics and Dosing Regimen. The dosing schedule may not be optimal to maintain a therapeutic concentration of the drug at the tumor site.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Cell Line/Model | Stimulant | Reported IC50 | Reference |
| Endothelial Cell Proliferation | HUVEC | VEGF | ~10-20 nmol/L | [1][2] |
| Endothelial Cell Proliferation | HUVEC | bFGF | ~30 nmol/L | [1][2] |
| Endothelial Cell Proliferation | HUVEC | VEGF | 0.02 µM | [15] |
| Endothelial Cell Proliferation | HUVEC | bFGF | 0.2 µM | [15] |
| General Cell Growth Inhibition | Various Cancer Cell Lines | - | 5-15 µmol/l | [2][3][7] |
| General Cell Growth Inhibition | NCI-60 Panel | - | <35 µM | [14][16] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the cell line, assay duration, and measurement technique.[17][18]
Experimental Protocols & Visualizations
This compound Signaling Pathway
The diagram below illustrates the central role of this compound in inhibiting the PI3K/Akt/mTOR pathway by disrupting both mTORC1 and mTORC2 complexes.
References
- 1. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pdf.antibodies-online.com [pdf.antibodies-online.com]
- 7. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Subconjunctival this compound in the treatment of neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ovid.com [ovid.com]
- 12. adooq.com [adooq.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Palomid 529 batch-to-batch variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential challenges associated with Palomid 529, particularly concerning its formulation and solubility, which can contribute to experimental variability.
Troubleshooting Guides
Inconsistent experimental results with this compound can often be traced back to its solubility and formulation. This guide provides a structured approach to identifying and resolving such issues.
Identifying Potential Sources of Variability
Due to the known solubility challenges of this compound, different batches or formulations (e.g., standard vs. micronized) can exhibit significant differences in performance.[1][2] Researchers should be vigilant for the signs of poor solubility and its impact on experimental outcomes.
Table 1: Troubleshooting Common Issues
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no biological activity | Poor solubility of the compound in your experimental system. | 1. Visually inspect your stock solution for precipitates. 2. Perform a solubility test (see Protocol 1). 3. Consider using a pre-formulated solution or a micronized version of this compound if available.[1] |
| High variability between replicates | Incomplete dissolution or precipitation of the compound upon dilution into aqueous media. | 1. Ensure complete dissolution in the initial solvent (e.g., DMSO) before further dilution. 2. Vortex thoroughly before each dilution step. 3. Prepare fresh dilutions for each experiment. |
| Inconsistent results across different experiments | Degradation of the compound in stock solutions. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Store stock solutions at -20°C or -80°C for long-term stability. 3. Conduct a bioactivity validation assay (see Protocol 2) to confirm the potency of your current stock. |
| Unexpected off-target effects | Impurities in the supplied compound. | 1. Review the Certificate of Analysis (CoA) for purity information. 2. If purity is a concern, consider purchasing from a different supplier or performing analytical validation (e.g., HPLC). |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
This protocol provides a basic method to visually assess the solubility of your this compound batch in a commonly used solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Vortex the solution vigorously for 2-5 minutes to ensure maximal dissolution.
-
Visually inspect the solution against a light source for any visible particles or precipitate.
-
For a more rigorous check, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes.
-
Carefully examine the bottom of the tube for any pellet, which would indicate undissolved compound.
Protocol 2: Bioactivity Validation using Western Blot
This protocol validates the activity of your this compound batch by assessing its known mechanism of action: the inhibition of the PI3K/Akt/mTOR pathway. The primary readout is the phosphorylation status of Akt at Ser473 and the downstream mTORC1 substrate, S6 ribosomal protein.
Materials:
-
Cancer cell line with a known active PI3K/Akt/mTOR pathway (e.g., U87 glioblastoma, PC-3 prostate cancer)
-
Cell culture reagents
-
This compound stock solution
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-Akt (total), anti-phospho-S6, anti-S6 (total), and a loading control (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies, followed by the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of Akt (Ser473) and S6 should be observed in cells treated with active this compound.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to this compound variability.
Caption: Troubleshooting workflow for this compound variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as RES-529, is a small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[3] It functions as a dual TORC1 and TORC2 inhibitor, which prevents the phosphorylation of key downstream targets like Akt at serine 473 (a target of mTORC2) and S6 ribosomal protein (a downstream target of mTORC1).[1][4] This dual inhibition can lead to reduced cell proliferation and angiogenesis.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is poorly soluble in water. It is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -20°C, and it is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q3: My this compound appears to have come out of solution after dilution in my aqueous cell culture medium. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. To mitigate this, ensure your DMSO stock is fully dissolved before diluting. When diluting into your final medium, do so rapidly and vortex or mix immediately to facilitate dispersion. If precipitation persists, you may need to lower the final concentration or investigate the use of a formulation with improved solubility, such as a micronized version.[1][2]
Q4: What are the typical effective concentrations of this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the assay. For inhibition of endothelial cell proliferation, IC50 values have been reported in the range of 10-30 nM.[1] In various cancer cell lines, growth inhibition is generally observed in the range of 5-15 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How does this compound inhibit both mTORC1 and mTORC2?
A5: this compound is thought to inhibit the association of mTOR with its key regulatory proteins, raptor (for mTORC1) and rictor (for mTORC2).[1] By disrupting the formation of both of these complexes, it effectively inhibits their downstream signaling pathways.
This compound Signaling Pathway
The following diagram illustrates the central role of this compound in inhibiting the PI3K/Akt/mTOR signaling pathway.
Caption: this compound's inhibition of mTORC1 and mTORC2.
References
- 1. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.antibodies-online.com [pdf.antibodies-online.com]
P529 treatment duration for optimal effect
Technical Support Center: P529
This technical support center provides essential information for researchers, scientists, and drug development professionals working with P529 (also known as RES-529). It includes frequently asked questions, troubleshooting guides, and experimental protocols to ensure the optimal design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P529?
A1: P529 is a small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway.[1] It uniquely functions by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which it achieves by promoting the dissociation of these complexes.[1][2] A key indicator of its activity is the selective inhibition of Akt phosphorylation at the Serine 473 residue (pAktS473), with no effect on phosphorylation at Threonine 308 (pAktT308) or on the MAPK signaling pathway.[3][4]
Q2: What is the recommended concentration range and treatment duration for P529 in in vitro experiments?
A2: The optimal concentration and duration are cell-line dependent. However, most studies report effective activity for growth inhibition in the range of 5-15 µM in various cancer cell lines.[1] For signaling studies, such as observing the inhibition of protein phosphorylation, treatment times can be short (e.g., 24 hours).[2] For cell viability or proliferation assays, longer incubation times (e.g., 48-72 hours) may be necessary. It is always recommended to perform a dose-response curve to determine the optimal IC50 or GI50 for your specific cell line and experimental endpoint.
Q3: What are the known downstream effects of P529 treatment?
A3: By inhibiting mTORC1 and mTORC2, P529 treatment leads to a decrease in the phosphorylation of key downstream substrates. This includes a reduction in the phosphorylation of ribosomal protein S6 and 4E-BP1 (downstream of mTORC1) and Akt (S473, a target of mTORC2).[1][2] These effects ultimately lead to the inhibition of cell growth, proliferation, and angiogenesis, and can induce apoptosis.[1][3][5]
Q4: Is P529 effective in in vivo models?
A4: Yes, P529 has demonstrated significant anti-tumor and anti-angiogenic activity in several animal models, including glioblastoma, prostate, and breast cancer.[1] For instance, in a PC-3 prostate cancer tumor model, treatment with 20 mg/kg of P529 resulted in a 42.9% decrease in tumor size.[5] It also shows synergistic effects when combined with radiotherapy and chemotherapy.[1][5]
Quantitative Data Summary
The following tables summarize the reported efficacy of P529 in various experimental models.
Table 1: In Vitro Activity of P529
| Cell Line Panel/Type | Assay Type | Effective Concentration / IC50 | Reference |
| Various Cancer Cell Lines | Growth Inhibition / Death | 5 - 15 µM | [1] |
| NCI-60 Cell Lines Panel | Growth Inhibition (GI50) | < 35 µM | [5] |
| Human Lung Fibroblasts (HLF) | Inhibition of Phosphorylation | Significant inhibition at 10 µM | [2] |
Table 2: In Vivo Efficacy of P529
| Cancer Model | Treatment | Outcome | Reference |
| Prostate Cancer (PC-3 Xenograft) | 20 mg/kg P529 | 42.9% decrease in tumor size | [5] |
| Prostate Cancer (PC-3 Xenograft) | 20 mg/kg P529 + 6 Gy Radiation | 77.4% decrease in tumor size | [5] |
| Glioblastoma, Prostate, Breast Cancer | Not specified | Up to 78% reduction in tumor growth | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of P529 and a typical experimental workflow.
Troubleshooting Guide
Q5: I am not observing the expected inhibition of cell growth after P529 treatment. What could be the issue?
A5: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration: The IC50 can vary significantly between cell lines. Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to determine the sensitivity of your specific cell line.[5]
-
Treatment Duration: The effect on cell proliferation may require longer incubation periods. Try extending the treatment duration to 48 or 72 hours.
-
Compound Stability: Small molecules can be unstable in culture medium over time. Consider performing a stability test of P529 in your medium at 37°C. If it degrades rapidly, you may need to replenish the medium with fresh P529 during the experiment.
-
Cell Seeding Density: If cells are seeded too densely, they may become confluent and exit the cell cycle before the compound has a chance to exert its anti-proliferative effects. Optimize your seeding density to ensure cells are in a logarithmic growth phase throughout the experiment.
Q6: My Western blot results are inconsistent or show no change in pAkt(S473) levels. How can I troubleshoot this?
A6: Inconsistent Western blot results can be frustrating. Consider the following:
-
Treatment Time: The inhibition of phosphorylation can be a rapid event. You may need to perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to capture the optimal window for observing pAkt inhibition.
-
Basal Pathway Activation: The PI3K/AKT/mTOR pathway must be active in your cells to observe inhibition. If the basal level of pAkt(S473) is low, you may need to stimulate the cells with a growth factor (e.g., VEGF, EGF) prior to or concurrently with P529 treatment to see a clear reduction.[3]
-
Lysis Buffer and Protocol: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice at all times during preparation.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies, particularly the phospho-specific antibodies, using appropriate positive and negative controls.
Q7: I am observing unexpected off-target effects or cytotoxicity at low concentrations. What should I do?
A7: While P529 is described as selectively inhibiting the Akt pathway and not MAPK, off-target effects are a possibility with any small molecule inhibitor.[3]
-
Confirm Mechanism: Ensure the observed effects correlate with the known mechanism. Check for inhibition of pAkt(S473) and pS6 to confirm that the PI3K/AKT/mTOR pathway is being targeted in your system.[4]
-
Evaluate Solvent Toxicity: If using a solvent like DMSO to dissolve P529, ensure the final concentration in your culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to account for any solvent effects.
-
Lower Concentration: If you confirm on-target activity but still observe toxicity, try using the lowest effective concentration determined from your dose-response curve.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT/XTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of P529 in DMSO. On the day of the experiment, create a serial dilution of P529 in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of P529 (and a vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Measurement: Solubilize the formazan crystals and measure the absorbance using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the results to the vehicle-treated control cells and plot a dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-Protein Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of P529 for the determined time period.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pAkt(S473), anti-pS6, anti-total Akt) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel mTOR Complex 1/2 Inhibitor P529 Inhibits Human Lung Myofibroblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The novel Akt inhibitor Palomid 529 (P529) enhances the effect of radiotherapy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing Palomid 529 toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Palomid 529 (also known as RES-529) in animal models. The information is presented in a question-and-answer format to directly address potential issues and ensure experimental success while prioritizing animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (P529) is a small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2][3] Specifically, it functions as a dual TORC1 and TORC2 inhibitor by promoting the dissociation of these two complexes.[1][2][3][4] This dual inhibition allows P529 to block downstream signaling more effectively than mTOR inhibitors that only target TORC1, potentially bypassing feedback loops that can lead to treatment resistance.[5] The primary therapeutic effects observed in preclinical models are the reduction of tumor growth, angiogenesis (blood vessel formation), and vascular permeability.[5]
Q2: What are the reported toxicities of this compound in animal models?
Published preclinical studies using this compound in various cancer xenograft models in mice have reported a favorable safety profile.[1] Multiple studies have noted the absence of significant weight loss, lethargy, or other clinical signs of toxicity at effective therapeutic doses.[5] One study specifically mentioned that even after 27 days of treatment, the animals showed no signs of toxicity.[5] Similarly, a study in a rabbit model of retinal detachment reported no obvious side effects on retinal organization.[6] While dose-ranging toxicology studies in rats and dogs have been conducted, the detailed results are not publicly available.[7]
Q3: What should I do if I observe unexpected toxicity in my animal models?
While published literature suggests low toxicity, individual experimental conditions can vary. If you observe unexpected adverse events such as significant weight loss, lethargy, ruffled fur, or other signs of distress, consider the following troubleshooting steps:
-
Verify Drug Formulation and Administration: Inconsistent solubility of P529 has been noted, and a micronized formulation has been shown to have more potent efficacy at lower concentrations.[5] Ensure your formulation is homogenous and administered consistently.
-
Dose Reduction: If toxicity is observed, a dose-reduction experiment is a standard approach. The goal is to find a dose that maintains therapeutic efficacy while minimizing adverse effects.
-
Monitor Animal Health Closely: Implement a rigorous health monitoring plan. This should include daily cage-side observations and regular measurements of body weight, food, and water intake.
-
Consider the Animal Model: The strain, age, and overall health of your animal model can influence its response to a therapeutic agent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15% of baseline) | - Drug toxicity- Dehydration- Tumor burden | - Immediately reduce the dose of this compound or pause dosing.- Provide supportive care, including supplemental hydration and nutrition.- Monitor tumor growth to distinguish between drug-induced and disease-related weight loss. |
| Lethargy and Reduced Activity | - General malaise due to drug administration- Off-target effects | - Conduct a thorough clinical examination of the animal.- Consider reducing the dosing frequency (e.g., from every day to every other day).- Ensure proper animal handling to minimize stress. |
| Skin Rash or Irritation (at injection site for parenteral administration) | - Formulation issue- Local reaction to the vehicle or drug | - Ensure the pH and sterility of your formulation are appropriate.- Rotate injection sites.- Consider a different route of administration if possible (e.g., oral gavage).[4] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with this compound.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Tumor Type | Dose and Administration | Observed Effect | Reference |
| Nude Mice | C6V10 Glioma | 200 mg/kg/2 days, i.p. | ~70% decrease in tumor volume | [1] |
| Nude Mice | U87 Glioma | 25 and 50 mg/kg/2 days (micronized) | Dose-dependent reduction in tumor growth | [5] |
| Nude Mice | U87 Glioma | 54 mg/kg, i.p. (micronized) | ~52% lower tumor volume than control | [1] |
| Nude Mice | U251 Glioblastoma | 25, 50, and 95 mg/kg, oral, daily for 5 days | Marked decrease in tumor growth and increase in survival | [4] |
Table 2: In Vitro Potency of this compound
| Cell Type | Assay | IC50 / Effective Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-stimulated proliferation | 10 nmol/L | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | bFGF-stimulated proliferation | 30 nmol/L | [5] |
| Various Cancer Cell Lines | Cell growth inhibition and death | 5-15 µmol/L | [1][2][3] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Glioma Xenograft Model
This protocol is a generalized representation based on published studies.[1][5]
-
Cell Culture: Culture C6V10 or U87 glioma cells in appropriate media until they reach the desired confluence for injection.
-
Animal Model: Use athymic nude mice, 6-8 weeks of age.
-
Tumor Implantation: Subcutaneously inject 1 x 106 tumor cells in a volume of 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm3). Measure tumor volume regularly using calipers (Volume = 0.5 x length x width2).
-
Drug Preparation and Administration:
-
For a non-micronized formulation, this compound can be prepared for intraperitoneal (i.p.) injection.
-
For a micronized formulation, prepare for i.p. or oral administration at the desired concentration (e.g., 25-50 mg/kg).
-
-
Treatment Regimen:
-
Randomize mice into control (vehicle) and treatment groups (n=10-12 per group).
-
Administer this compound or vehicle according to the planned schedule (e.g., every other day) for the duration of the study (e.g., 21-27 days).
-
-
Data Collection and Analysis:
-
Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Compare tumor growth rates and final tumor volumes between the control and treatment groups using appropriate statistical methods.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Caption: Workflow for a xenograft study with this compound.
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
Validation & Comparative
A Comparative Guide: Palomid 529 vs. Rapamycin in mTOR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of Palomid 529 (also known as RES-529) and rapamycin, two pivotal inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway. By presenting supporting experimental data, detailed methodologies, and visual representations of the signaling pathways, this document aims to equip researchers with a thorough understanding of the distinct properties of these two compounds.
Differentiated Mechanisms of mTOR Inhibition
This compound and rapamycin both target the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism. However, their mechanisms of inhibition and their effects on the two distinct mTOR complexes, mTORC1 and mTORC2, are fundamentally different.
This compound: A Dual mTORC1/mTORC2 Inhibitor
This compound functions as a dual inhibitor of both mTORC1 and mTORC2.[1][2][3][4] Its mechanism involves promoting the dissociation of these complexes.[1][3] By disrupting both mTORC1 and mTORC2, this compound comprehensively blocks the downstream signaling of the mTOR pathway. This includes the inhibition of phosphorylation of key substrates of both complexes, such as S6 ribosomal protein (S6) and 4E-BP1 (downstream of mTORC1), and Akt at the Ser473 residue (a primary target of mTORC2).[1][3] This dual inhibition prevents the activation of feedback loops that can arise from mTORC1-specific inhibition.[2]
Rapamycin: An Allosteric Inhibitor of mTORC1
Rapamycin, and its analogs (rapalogs), acts as a highly specific allosteric inhibitor of mTORC1.[5][6][7] It achieves this by forming a complex with the intracellular protein FKBP12.[5][7] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to its inhibition.[5]
Critically, rapamycin is not a direct inhibitor of the mTOR kinase domain.[8] While highly effective against most mTORC1 functions, its inhibitory effect on some substrates, like 4E-BP1, can be incomplete.[8][9] Furthermore, mTORC2 is largely considered insensitive to acute rapamycin treatment.[10] Inhibition of mTORC2 by rapamycin has been observed, but it typically requires prolonged treatment and is cell-type dependent.[2] This selective inhibition of mTORC1 can lead to the activation of a negative feedback loop, resulting in the upregulation of Akt signaling via uninhibited mTORC2, which can promote cell survival.[5][10]
Comparative Data on Inhibitory Activity
| Parameter | This compound | Rapamycin | Reference(s) |
| Target(s) | mTORC1 and mTORC2 | Primarily mTORC1 | [1][2][3][5] |
| Mechanism of Action | Promotes dissociation of mTORC1 and mTORC2 complexes | Allosteric inhibitor of mTORC1 (forms a complex with FKBP12) | [1][3][5][7] |
| Cellular Activity (General Range) | 5-15 µM for growth inhibition in various cancer cell lines | IC50 of ~0.1 nM for mTOR inhibition in HEK293 cells | [1] |
| IC50 (VEGF-stimulated HUVEC proliferation) | ~10 nM | Not Reported | [3] |
| IC50 (bFGF-stimulated HUVEC proliferation) | ~30 nM | Not Reported | [3] |
| Effect on Akt (Ser473) Phosphorylation | Direct and rapid inhibition | No acute inhibition; potential for increased phosphorylation due to feedback loop relief | [2][10] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of this compound and rapamycin on the PI3K/AKT/mTOR signaling pathway.
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Target of Rapamycin Complex 1 (mTORC1) and mTORC2 as Key Signaling Intermediates in Mesenchymal Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Palomid 529's Effect on p-Akt and p-S6K: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palomid 529 (also known as RES-529) with other well-established mTOR inhibitors, focusing on their effects on the phosphorylation of Akt (p-Akt) and S6 Kinase (p-S6K). The information presented is supported by experimental data to aid in the evaluation of this compound as a potent and specific modulator of the PI3K/Akt/mTOR signaling pathway.
Introduction to this compound
This compound is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] It functions as a dual TORC1 and TORC2 inhibitor, which distinguishes it from earlier generations of mTOR inhibitors.[3] By targeting both complexes, this compound aims to provide a more complete shutdown of the mTOR pathway, mitigating the feedback activation of Akt that can be observed with mTORC1-specific inhibitors.[3][4] This dual inhibition leads to a reduction in the phosphorylation of both S6K (a downstream effector of mTORC1) and Akt at the Ser473 residue (a substrate of mTORC2).[5]
Comparative Analysis of mTOR Inhibitors
The following table summarizes the key characteristics and effects of this compound in comparison to two other widely used mTOR pathway inhibitors: Rapamycin (an allosteric mTORC1 inhibitor) and BEZ235 (a dual PI3K/mTOR kinase inhibitor).
| Feature | This compound (RES-529) | Rapamycin | BEZ235 |
| Primary Target(s) | mTORC1 and mTORC2[3][6] | mTORC1[4] | PI3K and mTOR kinase[4] |
| Effect on p-Akt (S473) | Inhibition [5][7] | Can lead to increased phosphorylation due to feedback loop inhibition[4] | Inhibition [4] |
| Effect on p-S6K (T389) | Inhibition [5] | Inhibition [3] | Inhibition [4] |
| Reported IC50 (Cell Growth) | 5-15 µM (CNS cancer cell lines) 5-30 µM (prostate cancer cell lines)[5] | Varies by cell line | Varies by cell line |
Experimental Data Summary
This compound has been shown to effectively inhibit the phosphorylation of both Akt and S6K in various cancer cell lines. In PC-3 human prostate cancer cells, treatment with 1 µmol/l this compound resulted in a time-dependent inhibition of the phosphorylation of ribosomal protein S6 (Ser235/236), 4E-BP1 (Thr37/46), and p70S6K (Thr389).[5] Furthermore, this compound treatment has been demonstrated to inhibit AKT (Ser473) phosphorylation.[5]
In a direct comparison with Rapamycin, this compound demonstrated a more comprehensive inhibition of the mTOR pathway. While Rapamycin primarily inhibits mTORC1, leading to decreased p-S6K, it can also induce a feedback loop that results in increased p-Akt.[3][4] In contrast, this compound's dual inhibition of mTORC1 and mTORC2 leads to the suppression of both p-S6K and p-Akt.[3] Specifically, this compound was shown to inhibit the association of mTOR with both raptor (a key component of mTORC1) and rictor (a key component of mTORC2) within 2 hours of treatment.[3] The inhibition of p-Akt by this compound is a direct result of its disruption of mTORC2, an effect not seen with short-term Rapamycin treatment.[3]
BEZ235, as a dual PI3K/mTOR inhibitor, also effectively reduces both p-Akt and p-S6K levels.[4] This is achieved by targeting the kinase activity of both PI3K and mTOR.
Experimental Protocols
Western Blotting for p-Akt and p-S6K
This protocol outlines the general steps for validating the effect of this compound on p-Akt (Ser473) and p-S6K (Thr389) levels in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with varying concentrations of this compound, Rapamycin, BEZ235, or vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, 24 hours).
-
If applicable, stimulate the signaling pathway with a growth factor (e.g., IGF-1) for a short period before harvesting.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the total protein and/or the loading control.
-
Compare the relative phosphorylation levels between different treatment groups.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Western blot workflow for p-Akt and p-S6K validation.
References
- 1. researchgate.net [researchgate.net]
- 2. urotoday.com [urotoday.com]
- 3. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Palomid 529: A Comparative Analysis of its Specificity for mTORC1 and mTORC2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Palomid 529 (also known as RES-529) is a novel small molecule inhibitor of the PI3K/Akt/mTOR pathway. This guide provides a detailed comparison of this compound's specificity for mTORC1 and mTORC2 against other well-characterized mTOR inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
Unlike many mTOR inhibitors that are ATP-competitive, this compound exhibits a distinct mechanism of action. It functions as a dual inhibitor of both mTORC1 and mTORC2 by promoting the dissociation of these complexes.[1][2][3] This disruption of complex integrity effectively abrogates downstream signaling from both branches of the mTOR pathway. Evidence from co-immunoprecipitation studies in C6V10 rat neuroblastoma cells demonstrated that treatment with 20 μM this compound for 2 hours leads to a marked reduction in the association of mTOR with its key binding partners, raptor (a component of mTORC1) and rictor (a component of mTORC2).[4][5]
Quantitative Comparison of mTOR Inhibitors
The following table summarizes the inhibitory activities of this compound and other well-known mTOR inhibitors. It is important to note that a direct comparison of IC50 values is nuanced by the different mechanisms of action. While most inhibitors directly target the kinase activity of mTOR, this compound's primary reported mechanism is the dissociation of the mTOR complexes.
| Inhibitor | Target(s) | Mechanism of Action | mTORC1 IC50 (Biochemical Assay) | mTORC2 IC50 (Biochemical Assay) | Notes |
| This compound (RES-529) | mTORC1 & mTORC2 | Complex Dissociation | Not Reported | Not Reported | Induces dissociation of both complexes at 20 µM in cellular assays.[4][5] Inhibits endothelial cell proliferation with IC50s of 10-30 nM.[5] |
| Rapamycin | mTORC1 | Allosteric Inhibition | ~0.1-100 nM (cell-dependent)[6] | Not a direct inhibitor | Can inhibit mTORC2 assembly with prolonged treatment.[6] |
| Torin 1 | mTORC1 & mTORC2 | ATP-competitive Inhibition | 2-10 nM | 2-10 nM | Potent and selective dual inhibitor. |
| Torin 2 | mTORC1 & mTORC2 | ATP-competitive Inhibition | ~0.25 nM | ~0.25 nM | A potent and selective mTOR inhibitor with a slow dissociation from the kinase.[7] |
| OSI-027 | mTORC1 & mTORC2 | ATP-competitive Inhibition | 22 nM | 65 nM | Selective dual inhibitor with over 100-fold selectivity for mTOR over PI3Ks.[1][8] |
| AZD2014 | mTORC1 & mTORC2 | ATP-competitive Inhibition | ~2.8 nM (mTOR kinase) | ~2.8 nM (mTOR kinase) | Potent dual inhibitor with good cellular activity.[9] |
Signaling Pathways and Inhibition Points
The following diagram illustrates the mTOR signaling pathway and the points of intervention for different classes of inhibitors.
Caption: mTOR signaling pathway and inhibitor targets.
Experimental Protocols
Co-Immunoprecipitation to Assess mTOR Complex Integrity
This protocol is used to determine the effect of an inhibitor on the association of mTOR with its binding partners, raptor (for mTORC1) and rictor (for mTORC2).
Materials:
-
Cell culture reagents
-
Cold PBS
-
CHAPS lysis buffer (40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, protease inhibitors)
-
Anti-mTOR, anti-raptor, and anti-rictor antibodies
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of the inhibitor (e.g., this compound) or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse with CHAPS lysis buffer on ice for 15-20 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with an anti-mTOR antibody for 2-3 hours at 4°C with gentle rocking.
-
Add protein A/G agarose beads and incubate for another hour at 4°C.
-
Wash the beads five times with CHAPS lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against mTOR, raptor, and rictor.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of mTORC1 and mTORC2.[10][11][12]
Materials:
-
Immunoprecipitated mTORC1 (using anti-raptor antibody) or mTORC2 (using anti-rictor antibody) on beads, or recombinant mTOR complexes.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Recombinant inactive substrates: GST-4E-BP1 (for mTORC1) or GST-Akt1 (for mTORC2)
-
ATP
-
Test inhibitor at various concentrations
-
SDS-PAGE and Western blotting reagents
-
Phospho-specific antibodies (e.g., anti-phospho-4E-BP1 Thr37/46, anti-phospho-Akt Ser473)
Procedure:
-
Wash the immunoprecipitated mTORC1 or mTORC2 beads with kinase assay buffer.
-
Set up the kinase reaction by adding the beads, recombinant substrate, and the test inhibitor at various concentrations to the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Terminate the reaction by adding SDS sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using phospho-specific antibodies to detect the phosphorylation of the substrate.
-
Quantify the band intensities to determine the IC50 value of the inhibitor.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the specificity of an mTOR inhibitor.
Caption: Workflow for mTOR inhibitor specificity analysis.
Conclusion
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Torin2, an ATP-competitive inhibitor of mTOR, ATM and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to P529 Target Engagement Verification: A Comparative Analysis
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended molecular target within a biological system is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of current methodologies for verifying the target engagement of P529, a dual TORC1/TORC2 dissociative inhibitor, with a focus on providing actionable experimental data and detailed protocols.
P529, also known as Palomid 529, is a small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2] P529 uniquely functions by promoting the dissociation of both mTORC1 and mTORC2 complexes, thereby inhibiting the phosphorylation of downstream substrates like S6 ribosomal protein and Akt.[1][2][3][4] Verifying the direct interaction of P529 with its target is paramount for interpreting cellular and in vivo activity, establishing structure-activity relationships, and ensuring on-target efficacy.
This guide will delve into a comparative analysis of key target engagement verification methods applicable to P529, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in assay selection and implementation.
Quantitative Comparison of P529 Activity
| Assay Type | Cell Line/Target | Readout | IC50 Value | Reference |
| Cell Proliferation | Central Nervous System Cancer Cells | Growth Inhibition | 5-15 µM | [2][5] |
| Cell Proliferation | Prostate Cancer Cells | Growth Inhibition | 5-30 µM | [2][5] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) - VEGF-driven | Proliferation | ~20 nM | [5][6] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) - bFGF-driven | Proliferation | ~30 nM | [5][6] |
| Enzymatic Assay | Prostate Cancer Cells | Akt (Ser473) phosphorylation | ~0.2 µM | [5] |
Caption: Table summarizing the reported half-maximal inhibitory concentration (IC50) values for P529 across various assays and cell lines.
Key Target Engagement Verification Methods
The following sections provide a detailed overview and comparison of three prominent methods for verifying P529 target engagement: Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Biochemical Kinase Assays coupled with Western Blotting.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement in a cellular context without the need for compound labeling.[7] The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
Caption: CETSA experimental workflow for P529 target engagement.
Comparison with other methods:
| Feature | CETSA | NanoBRET | Biochemical/Western Blot |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Enzymatic activity/protein phosphorylation |
| Cellular Context | Intact cells, tissues | Live cells | Cell lysates |
| Labeling | Label-free | Requires tagged protein and fluorescent tracer | Label-free |
| Throughput | Low to high (with modifications) | High | Medium to high |
| Quantitative Output | EC50 (cellular potency) | Kd (affinity), IC50 | IC50 |
| Information | Direct binding in situ | Direct binding, kinetics | Downstream pathway effect |
Experimental Protocol: High-Throughput CETSA for P529
This protocol is adapted from generic high-throughput CETSA procedures and should be optimized for the specific cell line and antibody used.
Materials:
-
Cell line expressing mTOR (e.g., HEK293, prostate cancer cell lines)
-
P529
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
384-well PCR plates
-
Adhesive plate seals
-
Multichannel pipette or automated liquid handler
-
Thermal cycler
-
Centrifuge with plate rotor
-
ELISA or other high-throughput protein quantification method-compatible plates
-
Primary antibody against mTOR
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Detection reagents
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of P529 or DMSO for 1-2 hours at 37°C.
-
Thermal Challenge: Seal the plate and place it in a thermal cycler. Apply a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by a cooling step to room temperature.
-
Cell Lysis: Remove the seal and add lysis buffer to each well. Incubate on ice for 15-30 minutes.
-
Separation of Aggregates: Centrifuge the plate at high speed (e.g., 4000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Lysate Transfer: Carefully transfer the supernatant containing the soluble proteins to a new 384-well plate for analysis.
-
Protein Quantification: Quantify the amount of soluble mTOR in each well using a suitable high-throughput immunoassay (e.g., ELISA, AlphaLISA).
-
Data Analysis: Plot the amount of soluble mTOR as a function of temperature for both P529-treated and vehicle-treated cells. A shift in the melting curve indicates target engagement. For isothermal dose-response experiments, plot the amount of soluble mTOR at a single, optimized temperature against the P529 concentration to determine the EC50.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: NanoBRET target engagement assay workflow.
Experimental Protocol: NanoBRET™ Assay for P529
This protocol provides a general framework for a NanoBRET™ target engagement assay. Specific tracer and plasmid concentrations will need to be optimized.
Materials:
-
HEK293 cells or other suitable cell line
-
Plasmid encoding NanoLuc®-mTOR fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer for mTOR
-
P529
-
DMSO
-
96- or 384-well white assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm for donor and >600 nm for acceptor)
Procedure:
-
Transfection: Transfect cells with the NanoLuc®-mTOR plasmid according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, seed the transfected cells into a white-walled assay plate.
-
Tracer and Compound Addition: Add the NanoBRET™ tracer and a serial dilution of P529 (or DMSO) to the cells. Incubate for a period sufficient to reach binding equilibrium (typically 2 hours) at 37°C.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Read the plate on a luminometer capable of dual-wavelength detection to measure the donor and acceptor luminescence.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the log of the P529 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Kd can be determined using a Cheng-Prusoff-like equation if the tracer's affinity is known.
Biochemical Kinase Assay and Western Blotting
While not a direct measure of binding, assessing the downstream effects of P529 on the PI3K/Akt/mTOR pathway provides crucial evidence of target engagement and functional consequences. This is typically achieved through biochemical kinase assays and Western blotting for key phosphorylated proteins.
Signaling Pathway:
Caption: P529 inhibits the PI3K/Akt/mTOR pathway by dissociating mTORC1 and mTORC2.
Experimental Protocol: Western Blot for p-Akt and p-S6
Materials:
-
Cell line of interest
-
P529
-
DMSO
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-total S6, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of P529 or DMSO for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Alternative and Complementary Methods
Beyond the three primary methods detailed above, several other techniques can provide valuable information on P529 target engagement:
-
Isothermal Titration Calorimetry (ITC): A label-free in vitro method that directly measures the heat released or absorbed during the binding of a ligand to a target protein, providing thermodynamic parameters of the interaction.[9]
-
Surface Plasmon Resonance (SPR): A label-free in vitro technique that measures the binding of a ligand to an immobilized target protein in real-time, providing kinetic data (on- and off-rates) and affinity (Kd).[9]
-
Activity-Based Protein Profiling (ABPP): A chemical proteomics approach that uses activity-based probes to assess the functional state of enzymes in complex proteomes.
-
Photoaffinity Labeling: A technique where a photoreactive group on a ligand is used to covalently link it to its target upon UV irradiation, allowing for subsequent identification.
Conclusion
Verifying the target engagement of P529 is a multifaceted process that can be approached using a variety of robust methodologies. The choice of assay depends on the specific research question, available resources, and the desired throughput.
-
CETSA offers the advantage of being label-free and applicable to a native cellular environment.
-
NanoBRET provides a high-throughput method for quantifying binding affinity in live cells.
-
Biochemical assays and Western blotting are essential for confirming the functional consequences of target engagement on the downstream signaling pathway.
By employing a combination of these techniques, researchers can build a comprehensive and compelling body of evidence to validate the on-target activity of P529, a crucial step in its journey from a promising compound to a potential therapeutic.
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an intracellular quantitative assay to measure compound binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
Palomid 529: Overcoming Resistance in Cancer Cell Lines
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Palomid 529's activity, particularly in the context of cancer cell lines that have developed resistance to other mTOR inhibitors. The information presented is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support further investigation into novel cancer therapeutics.
This compound (also known as RES-529) is a novel small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2][3][4][5] It functions as a dual TORC1 and TORC2 inhibitor by promoting the dissociation of these complexes.[2][3][4] This dual-action mechanism allows this compound to potentially circumvent the resistance mechanisms that can arise with mTORC1-specific inhibitors, such as rapamycin and its analogs (rapalogs).[6]
Mechanism of Action and Rationale for Overcoming Resistance
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] First-generation mTOR inhibitors, like rapamycin and everolimus, allosterically inhibit mTORC1 but not mTORC2. A significant limitation of these inhibitors is the activation of a feedback loop that leads to the phosphorylation and activation of Akt, promoting cell survival and contributing to drug resistance.[2]
This compound's ability to inhibit both mTORC1 and mTORC2 allows it to block this feedback activation of Akt, suggesting it may retain activity in tumors that are resistant to mTORC1 inhibitors.[2][6] While direct experimental data on this compound in cell lines with acquired resistance to other mTOR inhibitors is limited in the public domain, the principle of dual mTORC1/mTORC2 inhibition to overcome resistance has been demonstrated with other novel inhibitors.
A key example is the bivalent mTOR inhibitor, RapaLink-1. In a study by Rodrik-Outmezguine et al. (2016), breast cancer cell lines were made resistant to the mTORC1 inhibitor rapamycin and the mTOR kinase inhibitor AZD8055.[2] RapaLink-1, which was designed to bind to two distinct sites on mTOR, was shown to effectively inhibit the growth of these resistant cell lines.[2] This provides a strong rationale for the potential of dual-acting inhibitors like this compound to be effective in resistant settings.
Comparative Performance of mTOR Inhibitors
The following table summarizes the activity of different generations of mTOR inhibitors, highlighting the potential of dual inhibitors to overcome resistance. The data for RapaLink-1 is presented as a case study to illustrate the efficacy of this class of drugs in resistant cell lines.
| Inhibitor | Cell Line | Resistance Mechanism | IC50 (Growth Inhibition) | Reference |
| Rapamycin | MCF-7 (Parental) | - | ~1 nM | [2] |
| MCF-7 (Rapamycin-Resistant) | mTOR F2108L mutation | >1 µM | [2] | |
| AZD8055 | MCF-7 (Parental) | - | ~10 nM | [2] |
| MCF-7 (AZD8055-Resistant) | mTOR M2327I mutation | >1 µM | [2] | |
| RapaLink-1 | MCF-7 (Parental) | - | ~1 nM | [2] |
| MCF-7 (Rapamycin-Resistant) | mTOR F2108L mutation | ~1 nM | [2] | |
| MCF-7 (AZD8055-Resistant) | mTOR M2327I mutation | ~1 nM | [2] | |
| This compound | Prostate Cancer (PC-3) | Not specified (used as a radiosensitizer) | GI50 <35 µM | [1] |
| Glioblastoma (U87) | Not specified | Tumor growth reduction by ~78% (50 mg/kg) |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 2. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Palomid 529: A Synergistic Partner in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Palomid 529 (P529), also known as RES-529, is a novel small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. P529 distinguishes itself by acting as a dual inhibitor of both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of mTOR signaling.[1][2][3] This unique mechanism of action not only confers direct anti-tumor and anti-angiogenic properties but also positions this compound as a potent synergistic partner with conventional cancer therapies.[4][5][6] This guide provides a comparative analysis of this compound's synergistic effects with other cancer drugs, supported by experimental data.
Quantitative Analysis of Synergy
The synergistic potential of this compound in combination with chemotherapy and radiotherapy has been evaluated in preclinical models of prostate cancer. The Combination Index (CI), calculated using the Chou-Talalay method, provides a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Synergy with Chemotherapeutic Agents
In vivo studies using mouse xenograft models of human prostate cancer have demonstrated the synergistic and additive effects of this compound with standard-of-care chemotherapeutics.
| Combination | Cancer Model | Combination Index (CI) | Outcome |
| This compound + Cisplatin | 22rv1 Xenograft | 0.69 | Synergistic |
| This compound + Cisplatin | PC-3 Xenograft | 1.13 | Additive |
| This compound + Docetaxel | 22rv1 Xenograft | 0.50 | Synergistic |
| This compound + Docetaxel | PC-3 Xenograft | 0.34 | Synergistic |
Data sourced from a review on RES-529, which cites original studies.[7]
Synergy with Radiotherapy
This compound has been shown to significantly enhance the efficacy of radiotherapy in prostate cancer models. This radiosensitizing effect is attributed to the inhibition of radiation-induced activation of the Akt survival pathway.[5][7]
| Treatment | Cancer Model | Effect |
| This compound (2 µM) + Radiation (2 Gy) | PC-3 cells | 85% cell growth inhibition (vs. 30% with radiation alone)[8] |
| This compound (20 mg/kg) + Radiation (6 Gy) | PC-3 tumor-bearing mice | 77.4% tumor shrinkage (vs. 42.9% with P529 and 53% with radiation alone)[8] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by targeting the PI3K/Akt/mTOR pathway. As a dual mTORC1/mTORC2 inhibitor, it prevents the downstream signaling that promotes cell growth, proliferation, and survival. The following diagram illustrates the central role of mTOR and the points of inhibition by this compound.
Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. For precise, detailed protocols, it is recommended to consult the original research articles.
In Vivo Xenograft Studies for Chemotherapy Synergy
A general workflow for assessing the synergistic effects of this compound with chemotherapeutic agents in a mouse xenograft model is outlined below.
Caption: Workflow for in vivo assessment of this compound synergy with chemotherapy.
1. Cell Lines and Culture:
-
Human prostate cancer cell lines (e.g., PC-3, 22rv1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Models:
-
Male athymic nude mice are typically used for establishing xenografts.
3. Xenograft Implantation:
-
A suspension of cancer cells is injected subcutaneously into the flanks of the mice.
4. Treatment Protocol:
-
Once tumors reach a predetermined size, mice are randomized into treatment groups:
-
Vehicle control
-
This compound (e.g., 100 mg/kg, oral administration)
-
Chemotherapeutic agent (e.g., Cisplatin 5 mg/kg or Docetaxel 20 mg/kg, intraperitoneal injection)
-
This compound in combination with the chemotherapeutic agent.
-
-
Treatments are administered according to a defined schedule.
5. Data Analysis:
-
Tumor volumes are measured regularly.
-
The Combination Index (CI) is calculated using the Chou-Talalay method based on the tumor growth inhibition data.[7]
In Vitro and In Vivo Radiotherapy Synergy Studies
1. Cell-Based Assays:
-
Cell Proliferation Assay: Prostate cancer cells (e.g., PC-3) are treated with this compound, radiation, or a combination of both. Cell viability is assessed after a set period (e.g., 72 hours).[8]
-
Clonogenic Survival Assay: Following treatment, cells are plated at a low density and allowed to form colonies. The number of colonies is counted to determine the surviving fraction.[8]
2. In Vivo Radiotherapy Protocol:
-
PC-3 tumor-bearing mice are treated with:
-
Vehicle control
-
This compound (e.g., 20 mg/kg)
-
A single dose of radiation (e.g., 6 Gy)
-
Combination of this compound and radiation.
-
-
Tumor size is monitored to assess treatment efficacy.[8]
Conclusion
The available preclinical data strongly support the synergistic potential of this compound when combined with both chemotherapy and radiotherapy in cancer models. Its unique mechanism as a dual mTORC1/mTORC2 inhibitor provides a strong rationale for its use in combination regimens to overcome resistance and enhance therapeutic efficacy. The quantitative data, particularly the Combination Index values, offer a solid foundation for further clinical investigation of this compound in combination therapies for various cancers. Researchers and drug development professionals are encouraged to explore these synergistic combinations to potentially improve patient outcomes.
References
- 1. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Torc1/Torc2 inhibitor, this compound, enhances radiation response modulating CRM1-mediated survivin function and delaying DNA repair in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mythreyaherbal.com [mythreyaherbal.com]
- 6. punnettsquare.org [punnettsquare.org]
- 7. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Palomid 529: An Examination of Kinase Cross-reactivity
for Researchers, Scientists, and Drug Development Professionals
Palomid 529 (P529), also known as RES-529, is a small molecule inhibitor primarily recognized for its dual targeting of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2][3] This activity positions it as a significant tool in cancer research, particularly in tumors with dysregulated PI3K/Akt/mTOR signaling pathways. This guide provides a comparative analysis of this compound's kinase interaction profile, drawing from available experimental data to inform researchers on its selectivity and potential off-target effects.
Primary Targets and Pathway Inhibition
This compound functions as a dual inhibitor of mTORC1 and mTORC2, which are key protein complexes that regulate cell growth, proliferation, and survival.[1][2][3] Its mechanism of action involves the dissociation of these complexes. By inhibiting both mTORC1 and mTORC2, this compound effectively blocks downstream signaling pathways. This includes the inhibition of substrates such as ribosomal protein S6, 4E-BP1, and Akt.[2]
The inhibitory action of this compound extends to the broader PI3K/Akt/mTOR pathway.[2][3] This is significant as this pathway is frequently hyperactivated in various cancers. While it demonstrates potent inhibition within this pathway, evidence suggests that this compound does not significantly affect the MAPK signaling pathway, indicating a degree of selectivity in its cellular effects.
Quantitative Analysis of Inhibitory Activity
| Assay Type | Target/Cell Line | IC50/GI50 | Reference |
| Endothelial Cell Proliferation | VEGF-driven | 10-20 nM | [1] |
| Endothelial Cell Proliferation | bFGF-driven | 30 nM | [1] |
| NCI-60 Cancer Cell Lines | Various | 2-34 µM (GI50) |
Signaling Pathway Overview
The following diagram illustrates the central role of this compound in inhibiting the PI3K/Akt/mTOR signaling pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Methodologies
The determination of kinase inhibition is critical for characterizing the selectivity of compounds like this compound. A commonly employed method is the biochemical kinase inhibition assay .
General Protocol for a Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
Objective: To quantify the inhibitory effect of this compound on the activity of a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer (typically containing a buffering agent, salts, and a reducing agent)
-
Detection reagents (e.g., a phosphorylation-specific antibody conjugated to a fluorophore for TR-FRET)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the assay signal (e.g., TR-FRET)
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent (e.g., DMSO) to create a range of concentrations for testing.
-
Kinase Reaction Mixture: The purified kinase and its specific substrate are mixed in the assay buffer.
-
Incubation with Inhibitor: The kinase/substrate mixture is dispensed into the wells of the microplate, followed by the addition of the diluted this compound or control solutions (e.g., DMSO vehicle). The plate is incubated for a defined period to allow for inhibitor binding to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to all wells. The plate is then incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and the detection reagents are added. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this would involve adding a europium-labeled antibody that binds to the kinase and an acceptor-labeled antibody that recognizes the phosphorylated substrate.
-
Signal Measurement: After an incubation period to allow for antibody binding, the plate is read on a plate reader. The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The signal intensity is plotted against the concentration of this compound. The data is fitted to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
The following diagram outlines a typical workflow for a kinase inhibition assay.
Caption: General workflow for a biochemical kinase inhibition assay.
Conclusion
This compound is a potent dual inhibitor of mTORC1 and mTORC2, with significant effects on the PI3K/Akt signaling pathway. While comprehensive data on its cross-reactivity with a broad spectrum of kinases is limited in the public domain, the available information underscores its selectivity for the mTOR pathway over at least the MAPK pathway. The provided cellular inhibition data offers a valuable starting point for researchers. Further kinome-wide profiling studies would be beneficial to fully elucidate the selectivity profile of this compound and to identify any potential off-target interactions that may be relevant for its therapeutic application.
References
Palomid 529: A Comparative Analysis of Efficacy in PTEN-Null versus PTEN-Wildtype Cancer Cells
A deep dive into the differential effects of the dual TORC1/TORC2 inhibitor, Palomid 529, reveals a heightened sensitivity in cancer cells harboring a loss of the tumor suppressor PTEN. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
This compound (also known as RES-529) is a small molecule inhibitor that uniquely targets both the TORC1 and TORC2 complexes of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. A key negative regulator of this pathway is the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). Loss or mutation of the PTEN gene leads to hyperactivation of the PI3K/Akt/mTOR cascade, promoting tumorigenesis and potentially altering the sensitivity of cancer cells to targeted therapies.[3] This guide examines the efficacy of this compound in the context of PTEN status, consolidating evidence that suggests PTEN-null cancer cells exhibit a greater vulnerability to this dual mTOR inhibitor.
Quantitative Analysis of In Vitro Efficacy
The cytotoxic and growth-inhibitory effects of this compound have been evaluated across various cancer cell lines, with a notable trend of increased potency in cells lacking functional PTEN.
Cell Viability and Growth Inhibition
Studies have demonstrated that this compound inhibits the growth of a wide range of cancer cell lines. In the National Cancer Institute's 60-cell line screen (NCI-60), this compound exhibited a growth inhibitory 50 (GI50) of less than 35 μM.[1] More specifically, in the context of PTEN status, research has indicated that PTEN-negative prostate cancer cells are more sensitive to this compound.[2] For instance, in the PTEN-null human prostate cancer cell line, PC-3, this compound demonstrated a GI50 value in the range of 5-7 μM.[1] While direct comparative data from the same study for a PTEN-wildtype prostate cancer cell line is not available in the reviewed literature, the lower GI50 in a PTEN-null line is indicative of enhanced sensitivity.
| Cell Line | Cancer Type | PTEN Status | Assay | Endpoint | This compound Concentration | Result |
| PC-3 | Prostate Cancer | Null | MTT Assay | GI50 | 5-7 μM | Growth Inhibition |
| NCI-60 Panel | Various | Mixed | Not Specified | GI50 | <35 μM | Growth Inhibition |
This table summarizes the available quantitative data on the growth inhibitory effects of this compound in relation to PTEN status.
Induction of Apoptosis
In Vivo Antitumor Activity
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating the potential of this compound to inhibit tumor growth, particularly in PTEN-deficient cancers. In a xenograft model using the PTEN-null PC-3 prostate cancer cells, administration of this compound at 20 mg/kg resulted in a 42.9% reduction in tumor size.[1] When combined with radiation, the tumor shrinkage was even more pronounced, reaching 77.4%.[1] These findings underscore the therapeutic potential of this compound in a PTEN-deficient setting.
| Animal Model | Cancer Type | PTEN Status | Treatment | Dosage | Outcome |
| Nude Mice | Prostate Cancer (PC-3 Xenograft) | Null | This compound | 20 mg/kg | 42.9% tumor size reduction |
| Nude Mice | Prostate Cancer (PC-3 Xenograft) | Null | This compound + Radiotherapy | 20 mg/kg + 6 Gy | 77.4% tumor size reduction |
This table presents the in vivo antitumor efficacy of this compound in a PTEN-null cancer model.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
The differential sensitivity of PTEN-null cells to this compound is rooted in the molecular mechanics of the PI3K/Akt/mTOR pathway.
Signaling in PTEN-Wildtype Cells
In cells with functional PTEN, the PI3K pathway is tightly regulated. PTEN acts as a phosphatase to dephosphorylate PIP3 to PIP2, thereby antagonizing the action of PI3K and dampening downstream signaling.
Figure 1. Signaling pathway in PTEN-wildtype cells.
Signaling in PTEN-Null Cells
In the absence of functional PTEN, PIP3 accumulates, leading to constitutive activation of Akt and downstream mTORC1 and mTORC2 signaling. This renders the cells highly dependent on this pathway for their growth and survival, creating a state of "pathway addiction." this compound's ability to inhibit both mTORC1 and mTORC2 effectively shuts down this hyperactive pathway, leading to a more pronounced anti-tumor effect. Specifically, this compound has been shown to decrease the phosphorylation of Akt at serine 473 (a direct target of mTORC2) and downstream effectors of mTORC1 like S6 ribosomal protein.[3]
Figure 2. Signaling pathway in PTEN-null cells.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is determined as the concentration of the drug that causes a 50% reduction in cell growth.
Figure 3. MTT assay experimental workflow.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression and phosphorylation status.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6, PTEN, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
The available evidence strongly suggests that the efficacy of this compound is significantly influenced by the PTEN status of cancer cells. The hyperactivation of the PI3K/Akt/mTOR pathway in PTEN-null tumors creates a dependency that can be effectively exploited by the dual TORC1/TORC2 inhibitory action of this compound. This leads to enhanced growth inhibition and antitumor effects in PTEN-deficient models. These findings highlight the potential of using PTEN status as a biomarker to select patients who are most likely to benefit from treatment with this compound and other mTOR inhibitors. Further clinical investigation is warranted to validate these preclinical observations and to establish the role of this compound in the precision oncology landscape for patients with PTEN-deficient cancers.
References
- 1. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Palomid 529: A Comparative Guide to a Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Palomid 529 (also known as RES-529), a dual inhibitor of mTORC1 and mTORC2, with other inhibitors of the PI3K/AKT/mTOR signaling pathway. Supporting experimental data, detailed protocols, and signaling pathway diagrams are presented to facilitate an objective evaluation of this compound's performance and potential as a therapeutic agent.
Executive Summary
This compound is a small molecule inhibitor that uniquely targets the PI3K/AKT/mTOR pathway by inducing the dissociation of both mTORC1 and mTORC2 complexes.[1][2] This dual-action mechanism distinguishes it from first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs), such as everolimus, which primarily inhibit mTORC1. By inhibiting both complexes, this compound has the potential to overcome feedback activation of AKT, a common resistance mechanism to mTORC1-selective inhibitors.[3] Preclinical studies have demonstrated its anti-proliferative and anti-angiogenic activity in various cancer models, particularly in glioblastoma and prostate cancer.[1][4] This guide will delve into the comparative efficacy of this compound, potential biomarkers for sensitivity, and the experimental methodologies used to evaluate its effects.
Mechanism of Action: A Differentiated Approach
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in many cancers, making it a prime target for drug development.
This compound distinguishes itself by not directly inhibiting the kinase activity of mTOR, but rather by disrupting the protein-protein interactions essential for the formation and function of both mTORC1 and mTORC2.[1] This leads to the downstream inhibition of signaling pathways controlled by both complexes. In contrast, rapamycin and its analogs bind to FKBP12, and this complex then allosterically inhibits mTORC1, leaving mTORC2 activity largely intact.[3] This difference is significant, as mTORC2 is a key activator of AKT, and its uninhibited activity can lead to a feedback loop that promotes cell survival and resistance to mTORC1 inhibition.[3]
Comparative Efficacy in Preclinical Models
While direct head-to-head studies are limited, data from various publications allow for a comparative assessment of this compound's in vitro activity against other mTOR inhibitors in glioblastoma and prostate cancer cell lines.
Glioblastoma
Glioblastoma multiforme (GBM) is an aggressive brain tumor characterized by frequent activation of the PI3K/AKT/mTOR pathway. This compound has shown promise in preclinical GBM models, in part due to its ability to cross the blood-brain barrier.
| Cell Line | This compound IC50 (µM) | Rapamycin IC50 (nM) | Everolimus IC50 (nM) | Reference |
| U87MG | ~5-10 | ~10-100 | ~1-10 | [5][6] |
| U251MG | ~5-15 | ~10-100 | ~1-10 | [5][7] |
| T98G | ~10-20 | >1000 | ~10-100 | [5] |
| A172 | ~5-15 | Not Reported | Not Reported | [5] |
Note: IC50 values are approximate and can vary based on experimental conditions (e.g., assay type, incubation time). Data for Rapamycin and Everolimus are compiled from various sources for general comparison.
Prostate Cancer
The PI3K/AKT/mTOR pathway is also frequently dysregulated in prostate cancer, particularly in castration-resistant prostate cancer (CRPC).
| Cell Line | This compound GI50 (µM) | Rapamycin IC50 (nM) | Everolimus IC50 (nM) | Reference |
| PC-3 | 5-7 | ~10-100 | ~1-10 | [4] |
| LNCaP | ~10-20 | ~10-100 | ~1-10 | [1] |
| DU145 | ~10-20 | ~10-100 | ~1-10 | [1] |
Note: GI50 (50% growth inhibition) and IC50 values are presented as reported in the respective studies.
Biomarkers for this compound Sensitivity
Identifying predictive biomarkers is crucial for patient stratification and the successful clinical development of targeted therapies. For inhibitors of the PI3K/AKT/mTOR pathway, the status of key pathway components can influence drug sensitivity.
PTEN Status
The tumor suppressor gene PTEN is a negative regulator of the PI3K/AKT pathway. Loss of PTEN function leads to hyperactivation of this pathway. Several studies suggest that tumors with PTEN loss may be particularly sensitive to mTOR inhibitors.[8][9] Specifically for this compound, preclinical data indicates that PTEN-negative prostate cancer cells appear to be more sensitive to its growth-inhibitory effects.[1] This suggests that PTEN status could be a valuable biomarker for predicting response to this compound.
Further clinical validation is necessary to establish PTEN status as a definitive predictive biomarker for this compound therapy.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other mTOR inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound and other inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 values.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway, providing a direct measure of pathway inhibition.[12][13]
Materials:
-
Cell culture dishes
-
This compound and other mTOR inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-S6 (Ser235/236), anti-S6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound or other inhibitors at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative phosphorylation levels.
Conclusion
This compound presents a distinct mechanism of action as a dual mTORC1/mTORC2 inhibitor, offering a potential advantage over mTORC1-selective inhibitors by mitigating the AKT feedback survival pathway. Preclinical data in glioblastoma and prostate cancer models demonstrate its anti-proliferative and anti-angiogenic effects. The potential for enhanced sensitivity in PTEN-deficient tumors highlights a promising avenue for biomarker-driven clinical development. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the efficacy of this compound and other mTOR pathway inhibitors. Further head-to-head comparative studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel Akt inhibitor this compound (P529) enhances the effect of radiotherapy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Brain Penetrating and Dual TORC1/TORC2 Inhibitor, RES529, Elicits Anti-Glioma Activity and Enhances the Therapeutic Effects of Anti-Angiogenetic Compounds in Preclinical Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of rapamycin in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Antitumor Activity of Rapamycin in a Phase I Trial for Patients with Recurrent PTEN-Deficient Glioblastoma | PLOS Medicine [journals.plos.org]
- 9. Reduced PTEN expression in breast cancer cells confers susceptibility to inhibitors of the PI3 kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mTOR pathway cell lysis and immunoblotting. [bio-protocol.org]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Reversibility of Palomid 529's Effects on the PI3K/AKT/mTOR Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palomid 529 (P529), also known as RES-529, is a small molecule inhibitor of the phosphoinositide 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) signaling pathway.[1][2][3] It functions as a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2) by promoting the dissociation of these complexes.[2][3] This mechanism distinguishes it from other classes of mTOR inhibitors, such as the allosteric inhibitor rapamycin and its analogs (rapalogs), and ATP-competitive mTOR kinase inhibitors. The reversibility of a drug's effects is a critical parameter in pharmacology, influencing dosing schedules, off-target effects, and the potential for therapeutic intervention in case of adverse events.
This guide provides a comparative analysis of the reversibility of this compound's effects, based on available preclinical data. Due to a notable lack of direct experimental studies—such as washout experiments or kinetic binding assays—specifically investigating the reversibility of this compound, this guide will focus on its known mechanism and contrast it with other mTOR inhibitors for which reversibility data is more established.
Mechanism of Action: A Basis for Hypothesizing Reversibility
This compound's unique mechanism of inducing the dissociation of mTORC1 and mTORC2 suggests a mode of action that may differ in reversibility from inhibitors that bind directly to the mTOR kinase domain or to the FKBP12-rapamycin binding (FRB) domain.[2] Studies have shown that this compound inhibits the co-immunoprecipitation of mTOR with its binding partners, Raptor (in mTORC1) and Rictor (in mTORC2), within hours of treatment.[1] The kinetics of re-association of these complexes upon removal of the drug would directly determine the reversibility of its effects. However, such data is not currently available in the published literature.
Comparison with Other mTOR Inhibitors
To provide a framework for understanding the potential reversibility of this compound, it is useful to compare it with other classes of mTOR inhibitors.
| Inhibitor Class | Example(s) | Mechanism of Action | Known Reversibility Characteristics |
| mTORC1/mTORC2 Dissociator | This compound (RES-529) | Induces dissociation of mTORC1 and mTORC2 complexes.[2][3] | Not experimentally determined. Reversibility would depend on the kinetics of complex reassembly after drug washout. |
| Allosteric mTORC1 Inhibitors (Rapalogs) | Rapamycin, Everolimus, Temsirolimus | Forms a complex with FKBP12, which then binds to the FRB domain of mTOR, allosterically inhibiting mTORC1. | Generally considered to have poor reversibility due to the slow dissociation of the drug-FKBP12 complex from mTORC1. |
| ATP-Competitive mTOR Kinase Inhibitors (TORKi) | Sapanisertib, Torin1, AZD8055 | Bind to the ATP-binding site in the mTOR kinase domain, inhibiting the catalytic activity of both mTORC1 and mTORC2.[4] | Generally considered to be reversible , as they compete with endogenous ATP. The duration of inhibition is dependent on the drug's concentration and pharmacokinetic properties. |
Experimental Protocols for Assessing Reversibility
To definitively determine the reversibility of this compound's effects, specific experimental studies are required. The following are detailed protocols for key experiments that would provide this crucial data.
Washout and Recovery Assay
This experiment assesses the recovery of mTOR signaling after the removal of the inhibitor.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., PC-3, U87MG) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with this compound at a concentration known to inhibit mTOR signaling (e.g., 5-15 µM) for a defined period (e.g., 2, 6, or 24 hours).[2] Include a vehicle-treated control group.
-
-
Washout Procedure:
-
After the treatment period, aspirate the media containing this compound.
-
Wash the cells twice with a pre-warmed, drug-free culture medium.
-
Add fresh, drug-free medium to the cells.
-
-
Recovery Timepoints:
-
Collect cell lysates at various time points after the washout (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Western Blot Analysis:
-
Perform Western blotting on the cell lysates to assess the phosphorylation status of key mTORC1 and mTORC2 downstream targets, such as:
-
p-Akt (Ser473) (for mTORC2 activity)
-
p-S6 Ribosomal Protein (Ser235/236) (for mTORC1 activity)
-
p-4E-BP1 (Thr37/46) (for mTORC1 activity)
-
-
Use antibodies against the total forms of these proteins as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Plot the recovery of phosphorylation over time to determine the rate of signal restoration.
-
Kinetic Binding Assays (e.g., Surface Plasmon Resonance - SPR)
These assays can determine the association (on-rate) and dissociation (off-rate) kinetics of this compound with the mTOR complexes, providing a direct measure of binding reversibility.
Experimental Protocol:
-
Protein Immobilization:
-
Immobilize purified, recombinant mTORC1 and mTORC2 complexes on a sensor chip.
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound over the sensor surface to measure the association phase.
-
-
Dissociation Phase:
-
After the association phase, flow a buffer without this compound over the sensor surface to measure the dissociation of the compound from the mTOR complexes.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). A higher kₔ value indicates faster dissociation and greater reversibility.
-
Visualizing Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway with this compound's points of action.
Experimental Workflow for Washout Assay
Caption: Workflow for assessing the reversibility of this compound's effects.
Conclusion
References
- 1. This compound, a Novel Small-Molecule Drug, Is a TORC1/TORC2 Inhibitor That Reduces Tumor Growth, Tumor Angiogenesis, and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Palomid 529
This guide provides immediate safety, handling, and disposal protocols for Palomid 529, a dual mTORC1/mTORC2 inhibitor, to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Chemical Identifier:
-
Name: this compound (also known as P529 or RES-529)[1][2][3]
-
Molecular Formula: C24H22O6[5]
-
Molecular Weight: 406.43 g/mol [5]
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed. It is intended for research and development use only and not for medicinal, household, or other uses.[4]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | Danger | H301: Toxic if swallowed[1][4][5] |
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to proper PPE and engineering controls is critical to minimize exposure risk when handling this compound.
Engineering Controls
-
Ventilation: Ensure adequate ventilation in the work area.[5]
-
Safety Stations: A safety shower and eye wash station must be readily accessible.[5]
Personal Protective Equipment
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Skin and Body Protection | Impervious clothing (e.g., lab coat) | Prevents contamination of personal clothing. |
| Respiratory Protection | Suitable respirator | Use when the ventilation is inadequate or when handling powders to avoid inhalation. |
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
First Aid Measures
Immediate action is required in case of exposure to this compound.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[4] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. |
| On Skin | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| In Eyes | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |
Storage and Disposal
Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.
Storage
-
Store in a locked-up, well-ventilated place.[5]
-
Keep the container tightly closed.
Disposal Plan
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[4][5] All contaminated materials, including gloves, gowns, and vials, should be managed as hazardous waste.[6]
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading using absorbent materials.
-
Clean: Carefully collect the spilled material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
References
- 1. This compound | C24H22O6 | CID 11998575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adooq.com [adooq.com]
- 3. RES-529: a PI3K/AKT/mTOR pathway inhibitor that dissociates the mTORC1 and mTORC2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
